molecular formula C12H10OSn B1583341 Diphenyltin oxide CAS No. 2273-51-0

Diphenyltin oxide

Cat. No.: B1583341
CAS No.: 2273-51-0
M. Wt: 288.92 g/mol
InChI Key: VPPWQRIBARKZNY-UHFFFAOYSA-N
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Description

Diphenyltin oxide is a useful research compound. Its molecular formula is C12H10OSn and its molecular weight is 288.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170023. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

oxo(diphenyl)tin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5.O.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPWQRIBARKZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315500
Record name Oxodiphenylstannane
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Molecular Weight

288.92 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2273-51-0, 31671-16-6
Record name Oxodiphenylstannane
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Record name Oxodiphenylstannane
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Record name Diphenyltin oxide polymer
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Record name 2273-51-0
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Foundational & Exploratory

An In-depth Technical Guide to Diphenyltin Oxide (CAS: 2273-51-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyltin oxide, with the CAS number 2273-51-0, is an organotin compound that has garnered significant interest in various chemical and biomedical research fields. Its utility spans from a catalyst in organic synthesis to a precursor for novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, synthesis, and potential applications in drug development, with a focus on its putative anti-tumor mechanisms.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the tables below. This data is essential for safe handling, storage, and application of the compound in a laboratory setting.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 2273-51-0
Molecular Formula C₁₂H₁₀OSn[1]
Molecular Weight 288.92 g/mol [1][2]
Appearance White to off-white powder/solid[3]
Melting Point 320 °C (decomposes)[2][3]
Solubility Insoluble in water.[3]
Safety and Hazard Information
Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H312: Harmful in contact with skin.P270: Do not eat, drink or smoke when using this product.
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
H332: Harmful if inhaled.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H335: May cause respiratory irritation.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501: Dispose of contents/container to an approved waste disposal plant.

This information is a summary and not exhaustive. Always refer to the full Safety Data Sheet (SDS) before handling the chemical.

Synthesis and Characterization

Synthesis Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization start Start hydrolysis Hydrolysis of Diphenyltin Dichloride start->hydrolysis NaOH(aq) filtration Filtration hydrolysis->filtration washing Washing filtration->washing Water drying Drying washing->drying product This compound drying->product ftir FTIR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H, ¹³C) product->nmr xrd XRD Analysis product->xrd

A generalized workflow for the synthesis and characterization of this compound.
Experimental Protocol: Synthesis via Hydrolysis

This protocol is based on the general principles of hydrolysis of organotin halides.[4][5]

  • Dissolution: Dissolve diphenyltin dichloride in a suitable organic solvent (e.g., toluene or ethanol).

  • Hydrolysis: Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH), to the diphenyltin dichloride solution with vigorous stirring. The reaction is typically carried out at room temperature. The molar ratio of diphenyltin dichloride to NaOH should be approximately 1:2.

  • Precipitation: Upon addition of the base, a white precipitate of this compound will form.

  • Isolation: Collect the precipitate by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected solid thoroughly with deionized water to remove any unreacted starting materials and inorganic salts (e.g., NaCl).

  • Drying: Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 80-100 °C) to a constant weight.

Characterization Methods

FTIR spectroscopy is a valuable tool for confirming the presence of key functional groups.

  • Expected Absorptions:

    • Sn-O-Sn stretching: A strong, broad absorption band is expected in the region of 550-700 cm⁻¹, which is characteristic of the Sn-O-Sn linkage in organotin oxides.[6]

    • Phenyl group C-H stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹.

    • Phenyl group C=C stretching: Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

    • Absence of O-H stretching: A pure, dry sample of this compound should not show a broad O-H stretching band around 3200-3600 cm⁻¹, which would indicate the presence of water or residual diphenyltin dihydroxide.

Due to the polymeric and likely insoluble nature of this compound in common NMR solvents, obtaining high-resolution solution-state NMR spectra can be challenging. Solid-state NMR would be a more appropriate technique. However, for related soluble diphenyltin compounds, the following chemical shifts are typically observed.

  • ¹H NMR: The protons on the phenyl rings would be expected to appear as multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm.[7]

  • ¹³C NMR: The carbons of the phenyl rings would show signals in the aromatic region, generally between δ 120 and 150 ppm.[8]

XRD analysis can be used to determine the crystallinity and phase purity of the synthesized this compound. A crystalline sample will produce a distinct diffraction pattern with sharp peaks at specific 2θ angles, which can be compared to known standards or used for structural elucidation. Amorphous or poorly crystalline materials will result in a broad, featureless pattern.[6]

Applications in Drug Development: Anti-Tumor Activity

Organotin compounds have demonstrated significant potential as anti-tumor agents, and diphenyltin derivatives are no exception. The primary mechanism of their cytotoxic action is believed to be the induction of apoptosis (programmed cell death) in cancer cells.

Proposed Signaling Pathway for Apoptosis Induction

Based on studies of related organotin compounds, this compound is hypothesized to induce apoptosis primarily through the mitochondrial (intrinsic) pathway. The proposed sequence of events is as follows:

  • Cellular Uptake and Disruption of Calcium Homeostasis: this compound enters the cancer cell and disrupts intracellular calcium (Ca²⁺) homeostasis.[9]

  • Induction of Oxidative Stress: The altered calcium levels and direct interaction with mitochondria lead to the generation of reactive oxygen species (ROS).[9]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Increased ROS and Ca²⁺ levels trigger the opening of the mitochondrial permeability transition pore (mPTP) and promote the translocation of pro-apoptotic proteins like Bax to the mitochondrial membrane. This leads to the permeabilization of the outer mitochondrial membrane.

  • Release of Pro-Apoptotic Factors: Cytochrome c and other pro-apoptotic factors are released from the mitochondrial intermembrane space into the cytoplasm.[9]

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase.

  • Executioner Caspase Cascade: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[10]

  • Execution of Apoptosis: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.

G cluster_cell Cancer Cell cluster_mito Mitochondrion dpo This compound ca_disruption Disruption of Ca²⁺ Homeostasis dpo->ca_disruption ros ↑ Reactive Oxygen Species (ROS) ca_disruption->ros bax Bax Translocation ros->bax momp MOMP bax->momp cyto_c_release Cytochrome c Release momp->cyto_c_release apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c_release->apoptosome casp9 Activated Caspase-9 apoptosome->casp9 casp37 Activated Caspase-3/7 casp9->casp37 apoptosis Apoptosis casp37->apoptosis

References

An In-depth Technical Guide to the Solubility of Diphenyltin Oxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diphenyltin oxide in organic solvents. Due to its unique chemical nature, this guide focuses on providing a qualitative understanding of its solubility, supported by a generalized experimental protocol for its determination, which is crucial for its application in research, catalysis, and potential pharmaceutical development.

Core Concepts: Understanding the Solubility of this compound

This compound ((C₆H₅)₂SnO), a white powder, is a diorganotin oxide.[1] The solubility of organotin compounds is significantly influenced by the number and nature of the organic groups attached to the tin atom. Generally, diorganotin oxides exist as polymeric solids with extensive -Sn-O-Sn- networks.[2] This polymeric structure is a key factor in their general insolubility in common organic solvents, as significant energy is required to break these intermolecular bonds.[2]

Qualitative Solubility Profile of this compound

The following table summarizes the expected qualitative solubility of this compound in various organic solvents based on available data and the general characteristics of diorganotin oxides.

Solvent ClassRepresentative SolventsExpected SolubilityNotes
Protic Solvents WaterInsolubleThis compound is hydrolytically stable under neutral conditions.[1]
Alcohols (Methanol, Ethanol)Very Sparingly Soluble to InsolubleThe polar nature of alcohols is generally insufficient to overcome the strong intermolecular forces in the polymeric structure of this compound.
Aprotic Polar Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very Sparingly Soluble to InsolubleWhile these solvents have high dielectric constants, they are unlikely to effectively solvate the this compound polymer.
Aprotic Nonpolar Solvents Hexane, Toluene, Diethyl EtherInsolubleThe nonpolar nature of these solvents makes them poor candidates for dissolving the polar -Sn-O-Sn- backbone of this compound.
Acids Acetic AcidSolubleDissolution in acetic acid is likely due to a chemical reaction, forming diphenyltin diacetate, which is more soluble. This is a common characteristic of diorganotin oxides.[2][3][4]

Experimental Protocol for Solubility Determination

While precise, quantitative solubility data for this compound is scarce, a robust experimental protocol can be established to determine its solubility in a specific solvent of interest. This protocol is adapted from general analytical methods for organotin compounds.[5][6][7]

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Volumetric flasks

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatograph (HPLC) coupled with a Mass Spectrometer (MS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

  • Analytical balance

Methodology:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the organic solvent in a sealed container (e.g., a volumetric flask).

    • Place the container in a thermostatically controlled shaker set to the desired temperature.

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • After the equilibration period, allow the suspension to settle.

    • To remove undissolved solids, centrifuge an aliquot of the supernatant at a high speed.

    • Carefully draw the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining particulate matter.

  • Sample Analysis (Quantification):

    • Prepare a series of standard solutions of this compound (or a soluble derivative for calibration) of known concentrations in the solvent.

    • Analyze the filtered saturated solution and the standard solutions using a suitable analytical technique. HPLC-MS or HPLC-ICP-MS are preferred for their sensitivity and specificity for organotin compounds.[5][7]

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

  • Calculation of Solubility:

    • The determined concentration represents the solubility of this compound in the chosen solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/L, mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solution (Excess this compound in Solvent) B Equilibration (Thermostatically Controlled Shaking) A->B C Sample Clarification (Centrifugation & Filtration) B->C E Analytical Quantification (e.g., HPLC-MS or HPLC-ICP-MS) C->E D Preparation of Standard Solutions D->E F Data Analysis & Solubility Calculation E->F

Caption: A flowchart of the key steps for determining the solubility of this compound.

Synthesis of this compound: A General Workflow

For researchers interested in the synthesis of this compound, a common method involves the hydrolysis of diphenyltin dichloride. The following diagram outlines this synthetic pathway.

G General Synthesis of this compound A Diphenyltin Dichloride ((C₆H₅)₂SnCl₂) B Hydrolysis (e.g., with NaOH in Methanol/Water) A->B C Precipitation of this compound ((C₆H₅)₂SnO) B->C D Isolation and Purification (Filtration, Washing, and Drying) C->D

Caption: A simplified workflow for the synthesis of this compound from its dichloride precursor.

References

A Technical Overview of Diphenyltin Oxide: Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for diphenyltin oxide, a chemical compound utilized in various research and industrial applications. The information is intended for an audience of researchers, scientists, and professionals in drug development who require precise and reliable data for their work.

Physicochemical Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

ParameterValue
Molecular Formula C₁₂H₁₀OSn[1][2][3][4]
Linear Formula (C₆H₅)₂SnO[2][5][6]
Molecular Weight 288.92 g/mol [1][3][4][5]
CAS Number 2273-51-0[1][2][3]
Appearance White to off-white solid, powder, or crystals[4][7]
Melting Point 320 °C (decomposes)[4]

References

Thermal Stability of Diphenyltin Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of diphenyltin oxide. The information presented herein is curated for researchers, scientists, and professionals in drug development who utilize organotin compounds in their work. This document summarizes key thermal properties, outlines detailed experimental protocols for thermal analysis, and presents a plausible thermal decomposition pathway.

Introduction to this compound

This compound, with the chemical formula (C₆H₅)₂SnO, is an organotin compound that finds applications in various fields, including as a catalyst and a stabilizer. Understanding its thermal stability is crucial for its safe handling, storage, and application in processes that involve elevated temperatures.

Thermal Properties of this compound

The thermal stability of this compound is characterized by its decomposition temperature. Multiple sources indicate that this compound decomposes at approximately 320 °C.[1][2] This parameter is a critical indicator of the upper-temperature limit for the compound's applications.

Quantitative Thermal Analysis Data

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not extensively available in the public domain, the following table summarizes the expected thermal events based on the analysis of structurally similar organotin compounds.

ParameterValueAnalytical Technique
Decomposition Onset Temperature~300 °CThermogravimetric Analysis (TGA)
Peak Decomposition Temperature~320 °CThermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)
Mass Loss at DecompositionVariableThermogravimetric Analysis (TGA)
Final ResidueTin(IV) oxide (SnO₂)Thermogravimetric Analysis (TGA)

Experimental Protocols for Thermal Analysis

To assess the thermal stability of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary analytical techniques employed. The following sections detail the methodologies for these experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperature and the amount of residual material after decomposition.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an alumina crucible.

  • Atmosphere: Nitrogen or air, with a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp up to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the initial significant mass loss, and the peak decomposition temperature is identified from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This analysis provides information on thermal events such as melting, crystallization, and decomposition.

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp up to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic or exothermic peaks indicate thermal events. The peak maximum of an exothermic event in the high-temperature region corresponds to the decomposition temperature.

Thermal Decomposition Pathway

The thermal decomposition of organotin compounds, such as this compound, generally proceeds through the cleavage of the tin-carbon bonds. While the precise mechanism for this compound is not definitively established in the literature, a plausible pathway involves the formation of intermediate organotin species and ultimately, inorganic tin oxide as the final residue. The organic phenyl groups are expected to be released as volatile organic compounds.

Thermal_Decomposition_of_Diphenyltin_Oxide A This compound ((C₆H₅)₂SnO) B Heat (>300 °C) A->B Initiation C Intermediate Organotin Species B->C Decomposition D Volatile Organic Compounds (e.g., Benzene, Biphenyl) C->D Fragmentation E Tin(IV) Oxide (SnO₂) (Final Residue) C->E Oxidation

Caption: Plausible thermal decomposition pathway of this compound.

Analysis of Decomposition Products

To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a suitable analytical technique.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Experimental Protocol:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: 350 °C (to initiate decomposition).

    • Interface Temperature: 300 °C.

  • GC Conditions:

    • Injector Temperature: 300 °C.

    • Oven Program: Start at 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min (hold for 5 min).

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-550.

  • Data Analysis: Identify the eluted compounds by comparing their mass spectra with a reference library (e.g., NIST). Expected products include benzene, biphenyl, and other phenyl-containing fragments.

Conclusion

This technical guide has provided a detailed overview of the thermal stability of this compound. The decomposition temperature of approximately 320 °C is a key parameter for its application. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a framework for researchers to conduct their own thermal analysis of this and similar organotin compounds. The proposed decomposition pathway serves as a model for understanding the degradation mechanism. Further research is encouraged to elucidate the precise nature of the intermediate species and the kinetics of the decomposition process.

References

An In-depth Technical Guide to the Hydrolysis and Reactivity of Diphenyltin Oxide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenyltin oxide ((C₆H₅)₂SnO), an organotin compound, has garnered significant interest within the scientific community, particularly in the realms of materials science and medicinal chemistry. Its utility as a precursor in the synthesis of various organotin(IV) complexes, coupled with the emerging biological activities of its derivatives, positions it as a molecule of considerable importance. This technical guide provides a comprehensive overview of the hydrolysis and reactivity of this compound, with a focus on its chemical transformations, catalytic potential, and implications for drug development. While detailed mechanistic and kinetic data for this compound itself are limited in publicly available literature, this guide synthesizes the existing knowledge and draws parallels from closely related organotin compounds to offer a coherent understanding for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

This compound is a white to off-white powder with the chemical formula (C₆H₅)₂SnO. Key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 2273-51-0
Molecular Formula C₁₂H₁₀OSn
Molecular Weight 288.92 g/mol
Melting Point 320 °C (decomposes)
Appearance White to off-white powder
Solubility Generally insoluble in water and common organic solvents. Reacts with protic solvents.

Hydrolysis of this compound

The hydrolysis of organotin oxides is a fundamental reaction, though specific kinetic and mechanistic studies on this compound are not extensively reported. By analogy with other organotin compounds, the hydrolysis of this compound is expected to proceed via the addition of water across the Sn-O-Sn bonds of its polymeric or oligomeric structure, ultimately leading to the formation of diphenyltin dihydroxide, ((C₆H₅)₂Sn(OH)₂). This dihydroxide can exist in equilibrium with various condensed forms, including dimers and other oligomers, especially in non-aqueous or concentrated solutions.

Proposed Hydrolysis Pathway

hydrolysis_pathway dpso This compound [(C₆H₅)₂SnO]n dpsd Diphenyltin Dihydroxide (C₆H₅)₂Sn(OH)₂ dpso->dpsd Hydrolysis h2o Water (H₂O) oligomers Oligomeric Species dpsd->oligomers Condensation

Caption: Proposed hydrolysis pathway of this compound.

Experimental Protocol for Monitoring Hydrolysis by ¹¹⁹Sn NMR Spectroscopy

  • Sample Preparation:

    • Suspend a known concentration of this compound in a deuterated solvent system (e.g., a mixture of D₂O and a co-solvent like deuterated DMSO or THF to aid suspension).

    • Prepare a sealed NMR tube with the suspension. An external standard, such as tetramethyltin (TMT), can be used for chemical shift referencing.

  • NMR Acquisition:

    • Acquire a ¹¹⁹Sn NMR spectrum at time zero.

    • Monitor the reaction over time by acquiring spectra at regular intervals. The temperature should be controlled to ensure reproducible kinetics.

    • Typical ¹¹⁹Sn NMR chemical shifts are highly dependent on the coordination number of the tin atom. Four-coordinate tin species, such as in some organotin oxides, resonate at higher frequencies (downfield), while five- and six-coordinate species, which may form during hydrolysis (e.g., aquated intermediates or hydroxides), will appear at lower frequencies (upfield).

  • Data Analysis:

    • Integrate the signals corresponding to the starting material and any new species formed.

    • Plot the concentration of the reactant and product(s) as a function of time to determine the reaction kinetics.

Reactivity of this compound

This compound serves as a versatile starting material and catalyst in a variety of organic reactions. Its reactivity is primarily centered around the Lewis acidic nature of the tin atom and the reactivity of the Sn-O bond.

Reaction with Carboxylic Acids

This compound readily reacts with carboxylic acids to form diphenyltin(IV) dicarboxylates. This reaction is a common method for the synthesis of a wide range of organotin carboxylates, which have shown promise as anticancer and antimicrobial agents.[1]

General Reaction: (C₆H₅)₂SnO + 2 RCOOH → (C₆H₅)₂Sn(OOCR)₂ + H₂O

Experimental Protocol for the Synthesis of Diphenyltin(IV) Dibenzoate [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in a suitable solvent such as toluene or methanol.

  • Addition of Carboxylic Acid: Add the carboxylic acid (2 equivalents), for example, benzoic acid, to the suspension.

  • Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by the dissolution of the this compound and the formation of a clear solution. Water is a byproduct and can be removed azeotropically if toluene is used as the solvent.

  • Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then washed with a non-polar solvent like hexane to remove any unreacted starting materials and dried in vacuo. The purity of the product can be assessed by melting point determination and spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR.

Yields of Diphenyltin(IV) Carboxylate Synthesis

Carboxylic AcidProductYield (%)Reference
Benzoic AcidDiphenyltin(IV) Dibenzoate>90[2]
4-Aminobenzoic AcidDiphenyltin(IV) di(4-aminobenzoate)Not specified[1]
4-Hydroxybenzoic AcidDiphenyltin(IV) di(4-hydroxybenzoate)Not specified[1]
Reaction with Thiols

The interaction of organotin compounds with thiols is of significant biological relevance due to the abundance of cysteine residues in proteins. Organotins are known to have a high affinity for sulfhydryl groups, and this interaction is believed to be a key mechanism of their biological activity and toxicity. While specific mechanistic studies on the reaction of this compound with thiols are scarce, it is proposed that the Lewis acidic tin center can coordinate to the sulfur atom of the thiol. This interaction can facilitate various biological effects.

Proposed Interaction with Thiol-Containing Biomolecules

thiol_interaction dpso This compound complex Diphenyltin-Thiolate Complex dpso->complex protein Protein with Cysteine Residue (R-SH) protein->complex downstream Downstream Biological Effects (e.g., Enzyme Inhibition, Apoptosis) complex->downstream

Caption: Proposed interaction of this compound with protein thiols.

Catalytic Activity

Organotin oxides, including this compound, are effective Lewis acid catalysts for various organic transformations, most notably esterification and transesterification reactions.[3]

Catalytic Cycle in Esterification

The catalytic cycle is believed to involve the coordination of the carboxylic acid and the alcohol to the tin center, facilitating the nucleophilic attack of the alcohol on the activated carbonyl group of the acid.

esterification_cycle catalyst This compound ((C₆H₅)₂SnO) step1 Coordination with RCOOH catalyst->step1 step2 Coordination with R'OH step1->step2 step3 Nucleophilic Attack and Ester Formation step2->step3 step4 Release of Ester and Water step3->step4 step4->catalyst Regeneration

Caption: Simplified catalytic cycle for this compound in esterification.

Role in Drug Development

The interest in this compound in drug development stems from the potent biological activities exhibited by its derivatives, particularly in the field of oncology. Organotin compounds, in general, have been shown to induce apoptosis in cancer cells, often through pathways distinct from traditional platinum-based drugs.[4]

Anticancer Activity of Diphenyltin(IV) Derivatives

A number of diphenyltin(IV) complexes have demonstrated significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Diphenyltin(IV) diisopropyldithiocarbamateCCRF-CEM (Leukemia)0.18[5]
Diphenyltin(IV) diallyldithiocarbamateCCRF-CEM (Leukemia)3.10[5]
Diphenyltin(IV) salicyliden-ortho-aminophenol derivativesU251 (Glioblastoma), MCF-7 (Breast), SKLU-1 (Lung)< 2.5[6]

Mechanism of Action: Induction of Apoptosis

While the precise signaling pathways for this compound are not fully elucidated, studies on related organotin compounds suggest that they can induce apoptosis through the mitochondrial (intrinsic) pathway.[7][8][9] This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis.

Proposed Mitochondrial Apoptosis Pathway

apoptosis_pathway organotin Organotin Compound (e.g., Diphenyltin derivative) mitochondrion Mitochondrion organotin->mitochondrion ros ↑ ROS Production mitochondrion->ros mmp ↓ Mitochondrial Membrane Potential mitochondrion->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by organotin compounds.

Conclusion and Future Directions

This compound is a compound with significant potential in both synthetic chemistry and drug development. Its reactivity allows for the synthesis of a diverse library of organotin derivatives with promising biological activities. While the fundamental aspects of its hydrolysis and reactivity are understood in a general sense, there is a clear need for more detailed mechanistic and kinetic studies. Future research should focus on:

  • Quantitative studies of hydrolysis: Elucidating the kinetics and thermodynamics of this compound hydrolysis under various conditions.

  • Mechanistic investigations of reactivity: Detailed studies on the mechanisms of its reactions with biologically relevant molecules like thiols and carboxylic acids.

  • Elucidation of biological pathways: Identifying the specific molecular targets and signaling pathways directly affected by this compound and its derivatives to better understand their therapeutic potential and toxicological profiles.

A deeper understanding of these core aspects will undoubtedly accelerate the rational design of new diphenyltin-based compounds for a range of applications, from catalysis to cancer therapy.

References

Spectroscopic Profile of Diphenyltin Oxide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diphenyltin oxide, a compound of significant interest in organotin chemistry. Due to the limited availability of complete, publicly accessible raw spectroscopic data for this compound at the time of this report, this guide presents a detailed analysis of available information and supplements it with a complete spectroscopic dataset for the closely related compound, diphenyltin dichloride, for illustrative purposes. The methodologies and interpretation principles discussed are broadly applicable to the spectroscopic analysis of this compound and related organotin compounds.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds. Key nuclei for analysis include ¹H, ¹³C, and ¹¹⁹Sn.

Diphenyltin Dichloride (CAS: 1135-99-5) - Illustrative Data

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.8 - 7.9Multiplet4Hortho-Protons of phenyl groups
7.4 - 7.6Multiplet6Hmeta- and para-Protons of phenyl groups

¹³C NMR Data

Chemical Shift (ppm)Assignment
135.5ipso-Carbon
131.0ortho-Carbon
130.5para-Carbon
129.0meta-Carbon

¹¹⁹Sn NMR Data

The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For four-coordinate organotin compounds, the chemical shifts typically appear in a characteristic range. The specific chemical shift for this compound would provide valuable information about its solution-state structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. For this compound, key vibrational modes include those associated with the Sn-O-Sn linkage and the phenyl groups.

Diphenyltin Dichloride (CAS: 1135-99-5) - Illustrative Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~1480, 1430StrongC=C stretching (aromatic ring)
~730, 690StrongC-H out-of-plane bending (aromatic)
~350StrongSn-Cl stretching
~250MediumSn-Phenyl stretching

For this compound, a strong absorption band corresponding to the asymmetric Sn-O-Sn stretching vibration would be expected, typically in the range of 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For organotin compounds, the isotopic distribution of tin (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) results in characteristic isotopic clusters for tin-containing fragments.

Diphenyltin Dichloride (CAS: 1135-99-5) - Illustrative Fragmentation

m/zRelative AbundanceAssignment
344Moderate[Ph₂SnCl₂]⁺ (Molecular Ion)
309High[Ph₂SnCl]⁺
273Moderate[PhSnCl₂]⁺
233High[PhSnCl]⁺
197High[PhSn]⁺
154Moderate[Ph₂]⁺
120Moderate[Sn]⁺
77High[Ph]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of organotin compounds like this compound.

NMR Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Sample Preparation : Samples are typically prepared by dissolving 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR. For ¹¹⁹Sn NMR, an external standard such as tetramethyltin (SnMe₄) can be used.

  • Data Acquisition :

    • ¹H NMR : Standard pulse sequences are used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR : Proton-decoupled spectra are typically acquired. A wider spectral width (e.g., 200 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally required.

    • ¹¹⁹Sn NMR : A multinuclear probe is tuned to the ¹¹⁹Sn frequency. A wide spectral width is necessary due to the large chemical shift range of tin. A sufficient relaxation delay is crucial for quantitative measurements.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : For solid samples like this compound, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

  • Data Acquisition : The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Instrumentation : A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization method for volatile and thermally stable compounds. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for less volatile or thermally sensitive compounds.

  • Sample Preparation : For GC-MS, the sample is dissolved in a volatile organic solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase. For direct infusion analysis, a dilute solution of the sample is prepared.

  • Data Acquisition : The mass-to-charge ratio (m/z) of the ions is scanned over a relevant range. The resulting mass spectrum shows the relative abundance of different fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 119Sn) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Comprehensive Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Health and Safety of Diphenyltin Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for diphenyltin oxide, an organotin compound. The information presented is intended for professionals in research, scientific, and drug development fields to ensure safe handling and to be aware of the potential hazards associated with this chemical. All quantitative data is summarized in structured tables, and detailed experimental protocols for key toxicological endpoints are provided. Furthermore, this guide includes visualizations of experimental workflows and a proposed toxicological pathway.

Chemical and Physical Properties

This compound is a solid, white to off-white powder. It is an organotin compound with the chemical formula (C₁₂H₁₀OSn)n.[1]

PropertyValueReference
Molecular Formula C₁₂H₁₀OSn[1]
Molecular Weight 288.92 g/mol [2][3]
Physical State Solid, Powder[1]
Color White to off-white[1]
Melting Point 320 °C (decomposes)[2]
Solubility Insoluble in water.[4]
CAS Number 2273-51-0[2][3]

Toxicological Information

This compound is classified as hazardous, with acute toxicity if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][5]

Acute Toxicity

Studies have been conducted to determine the acute toxicity of this compound through oral, dermal, and inhalation routes of exposure.

EndpointSpeciesGuidelineResultsClassification
Acute Oral Toxicity Rat-ATE: 100 mg/kg body weightCategory 3 (Toxic if swallowed)
Acute Dermal Toxicity RatOECD 402LD₅₀ > 2000 mg/kg body weight. No mortality or signs of systemic toxicity were observed.Not Classified
Acute Inhalation Toxicity RatOECD 403LC₅₀ > 5.3 mg/L for a 4-hour exposure (aerosol dust). Clinical effects included irregular respiration and changes in posture.Category 4 (Harmful if inhaled)
  • Acute Dermal Toxicity (OECD 402): A single limit dose of 2000 mg/kg body weight of the undiluted test substance was applied to the clipped, intact skin of Wistar rats (5 males and 5 females) under a semi-occlusive dressing for 24 hours. The animals were observed for 14 days for mortality, clinical signs, and body weight changes. A gross necropsy was performed at the end of the observation period.

  • Acute Inhalation Toxicity (OECD 403): Wistar rats (5 per sex) were exposed to an aerosol dust of the test substance at a concentration of 5.3 mg/L for 4 hours. The mass median aerodynamic diameter (MMAD) of the particles was 1.5 µm. Animals were observed for 14 days for mortality, clinical signs, and body weight changes. A necropsy was performed at the end of the study.[6]

Skin and Eye Irritation

This compound has been evaluated for its potential to cause skin and eye irritation.

EndpointSpeciesGuidelineResultsClassification
Skin Irritation RabbitOECD 404No erythema or edema was observed after a 4-hour semi-occlusive application. The Primary Irritation Index was 0.0.Not an irritant (Conflicting with some SDS classifications)
Eye Irritation RabbitOECD 405Slight eye irritant. Erythema and discharge were observed at 1 hour, which subsided by 72 hours. No corneal opacity or iritis was noted.Category 2A (Causes serious eye irritation)
  • Skin Irritation (OECD 404 - Draize Test): A 0.5 g sample of the test material was applied to a small area of intact skin on the back of three albino rabbits. The application site was covered with a semi-occlusive dressing for 4 hours. Skin reactions (erythema and edema) were scored at 1, 24, 48, and 72 hours after patch removal according to the Draize scoring system.[7][8][9][10][11]

  • Eye Irritation (OECD 405 - Draize Test): A 0.1 g sample of the test substance was instilled into the conjunctival sac of one eye of three albino rabbits. The other eye served as a control. The eyes were examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation and scored according to the Draize scale.[12][13][14][15]

Germ Cell Mutagenicity

An Ames test was conducted to assess the mutagenic potential of this compound.

EndpointTest SystemGuidelineResultsClassification
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium strainsOECD 471No increase in revertant colonies was observed with or without metabolic activation.Not mutagenic
  • Ames Test (OECD 471): The test was performed using various strains of Salmonella typhimurium with and without an exogenous metabolic activation system (S9 mix). The test substance was tested at a range of concentrations. The number of revertant colonies was counted after incubation, and the results were compared to the solvent and positive controls.[6]

Carcinogenicity, Reproductive Toxicity, and Other Toxicological Endpoints

Currently, there is no specific long-term carcinogenicity or reproductive toxicity data available for this compound. However, a bioassay of the related compound, triphenyltin hydroxide, in Fischer 344 rats and B6C3F1 mice showed no evidence of carcinogenicity.[16] Information on the reproductive toxicity of other organotin compounds suggests that this class of chemicals can have adverse effects on the reproductive system.[17]

This compound is not classified for germ cell mutagenicity, carcinogenicity, or reproductive toxicity based on the available data.[1] It is classified as causing specific target organ toxicity (single exposure) to the respiratory system.[1][5]

Proposed Toxicological Mechanism of Action

While specific signaling pathway studies for this compound are limited, research on related phenyltin and other organotin compounds provides insights into a plausible mechanism of toxicity, particularly cytotoxicity and immunotoxicity. The proposed pathway involves the induction of apoptosis through the mitochondrial pathway, driven by oxidative stress.

Diagram: Proposed Cytotoxic Signaling Pathway of this compound

G Proposed Cytotoxic Signaling Pathway of this compound DPO This compound Cell Cellular Uptake DPO->Cell Enters cell Mito Mitochondria Cell->Mito Targets mitochondria ROS Increased ROS (Reactive Oxygen Species) Mito->ROS Induces DNA_damage DNA Damage ROS->DNA_damage Causes MMP Decreased Mitochondrial Membrane Potential ROS->MMP Causes Caspase Caspase Activation (e.g., Caspase-3) DNA_damage->Caspase Triggers MMP->Caspase Triggers Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Proposed mechanism of this compound-induced cytotoxicity via mitochondrial dysfunction.

Studies on related organotins have shown that they can induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[18] This oxidative stress can damage cellular components, including DNA, and disrupt the mitochondrial membrane potential.[18] These events can trigger the activation of caspases, a family of proteases that play a central role in executing apoptosis, or programmed cell death.[19][20][21][22]

Diagram: Immunotoxic Effect on Natural Killer (NK) Cells```dot

G DPO This compound NK_Cell Natural Killer (NK) Cell DPO->NK_Cell Exposure Binding Reduced Binding to Tumor Cells NK_Cell->Binding Inhibits Cytotoxicity Inhibited Cytotoxic Function (Tumor Lysis) NK_Cell->Cytotoxicity Inhibits

Caption: A workflow outlining the necessary steps for safely handling this compound.

  • Engineering Controls: Handle in an enclosing hood with exhaust ventilation to minimize exposure. [1]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles. Contact lenses should not be worn. [1] * Skin Protection: Wear protective gloves (neoprene or nitrile rubber) and a lab coat or other suitable protective clothing. [1] * Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified dust and mist respirator. [1]* Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [1]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as bases and reducing agents. [1]

Emergency Procedures

In case of exposure or accident, immediate action is crucial.

Diagram: Emergency Response Decision Tree

G Emergency Response for this compound Exposure Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Route? Skin_Contact Skin Contact Exposure->Skin_Contact Route? Eye_Contact Eye Contact Exposure->Eye_Contact Route? Ingestion Ingestion Exposure->Ingestion Route? Move_Fresh_Air Move to Fresh Air Seek Medical Advice Inhalation->Move_Fresh_Air Wash_Skin Wash with Soap and Water Get Medical Attention Skin_Contact->Wash_Skin Rinse_Eyes Rinse with Water for 15 min Get Medical Attention Eye_Contact->Rinse_Eyes Do_Not_Induce_Vomiting Do NOT Induce Vomiting Seek Immediate Medical Attention Ingestion->Do_Not_Induce_Vomiting

Caption: A decision tree for appropriate first aid measures following exposure to this compound.

  • Inhalation: Remove the victim to fresh air and keep them at rest. Seek medical advice if you feel unwell. [1]* Skin Contact: Wash the affected area with plenty of soap and water. Get medical advice/attention. [1]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention. [1]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician immediately. [1]* Fire: Use water spray, foam, carbon dioxide, or dry chemical to extinguish. Irritating fumes and organic acid vapors may be produced in a fire. [1] This guide is intended to provide essential health and safety information for this compound. It is crucial to always consult the most current Safety Data Sheet (SDS) before handling any chemical and to follow all institutional and regulatory guidelines for chemical safety.

References

Unraveling the Polymeric Architecture of Diphenyltin Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenyltin oxide, an organotin compound with the general formula (C₆H₅)₂SnO, plays a significant role as a precursor and intermediate in the synthesis of various biologically active organotin complexes. Its inherent polymeric nature is a key determinant of its reactivity and physical properties. This technical guide provides an in-depth exploration of the structural facets of this compound polymer, compiling available spectroscopic data and outlining the experimental methodologies crucial for its characterization. While a definitive single-crystal X-ray structure of the polymeric form of this compound remains elusive in publicly accessible literature, this guide synthesizes information from related diorganotin oxide structures to present a comprehensive overview.

Core Structural Features

Diorganotin oxides (R₂SnO), where R is an organic substituent, are known to form polymeric structures, particularly when the organic groups are not excessively bulky.[1][2] In the case of this compound, the phenyl groups allow for the formation of an extended polymeric network. These structures are generally characterized by a backbone of repeating tin-oxygen (Sn-O) bonds.[3] The insolubility of this compound in most common organic solvents is a strong indicator of its polymeric nature.

The fundamental structural motif of diorganotin oxides involves a ladder-like or sheet-like arrangement of four-membered Sn₂O₂ rings.[4] This results in a network of interconnected tin and oxygen atoms, where the tin centers are typically five-coordinate. This coordination environment is a recurring theme in the structural chemistry of organotin compounds.[5]

Spectroscopic Characterization

Spectroscopic techniques are invaluable tools for elucidating the structural details of this compound polymer in the absence of a complete crystal structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides key insights into the bonding within the this compound polymer. The presence of a strong absorption band in the region of 550-700 cm⁻¹ is characteristic of the Sn-O-Sn stretching vibration, confirming the existence of the polymeric backbone. The absence of a sharp band around 3600 cm⁻¹, which would be indicative of an O-H stretch, confirms the formation of the oxide rather than a hydroxide.

¹¹⁹Sn Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ¹¹⁹Sn NMR spectroscopy is a powerful probe of the coordination environment of the tin atoms. For diorganotin oxides, the chemical shift (δ) is indicative of the coordination number of the tin center. The presence of five-coordinate tin atoms, as is common in polymeric diorganotin oxides, is typically associated with a specific range of chemical shifts.[4]

Table 1: Spectroscopic Data for this compound Polymer and Related Compounds

Spectroscopic TechniqueFeatureTypical Wavenumber (cm⁻¹) / Chemical Shift (ppm)Reference
Infrared (IR)Sn-O-Sn Stretch550 - 700[6]
¹¹⁹Sn NMRFive-coordinate SnVaries depending on specific structure[4]

Proposed Polymeric Structure

Based on the known structures of other diorganotin oxides and the available spectroscopic data, a likely structure for this compound polymer consists of a repeating ladder-like chain of [-(Ph₂Sn)-O-] units. In this model, each tin atom is coordinated to two phenyl groups and three oxygen atoms, resulting in a five-coordinate environment.

Diphenyltin_Oxide_Polymer Sn1 Sn O1 O Sn1->O1 Ph1a Ph Sn1->Ph1a Ph1b Ph Sn1->Ph1b Sn2 Sn O1->Sn2 O2 O Sn2->O2 O3 O Sn2->O3 Ph2a Ph Sn2->Ph2a Ph2b Ph Sn2->Ph2b O2->Sn1 Sn3 Sn O4 O Sn3->O4 Ph3a Ph Sn3->Ph3a Ph3b Ph Sn3->Ph3b O3->Sn3 Sn4 Sn Sn4->O4 Ph4a Ph Sn4->Ph4a Ph4b Ph Sn4->Ph4b O4->Sn2 O4->Sn3

Caption: Proposed ladder-like structure of this compound polymer.

Experimental Protocols

The definitive structural characterization of this compound polymer would rely on single-crystal X-ray diffraction. The following outlines a general experimental protocol for such an investigation.

Synthesis and Crystallization

Objective: To synthesize this compound and grow single crystals suitable for X-ray diffraction.

Materials:

  • Diphenyltin dichloride ((C₆H₅)₂SnCl₂)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Toluene

Procedure:

  • Hydrolysis: Diphenyltin dichloride is dissolved in a suitable solvent such as ethanol.

  • An aqueous solution of sodium hydroxide is added dropwise to the diphenyltin dichloride solution with stirring.

  • The resulting white precipitate of this compound is collected by filtration, washed with water and ethanol, and dried under vacuum.

  • Crystallization: Due to its low solubility, growing single crystals of this compound polymer is challenging. High-temperature solution methods or slow evaporation from a high-boiling point solvent (e.g., toluene) under controlled conditions could be attempted.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional atomic arrangement of the this compound polymer.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

Procedure:

  • Crystal Mounting: A suitable single crystal of this compound is mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

The following diagram illustrates a generalized workflow for the structural characterization of an organotin polymer.

Experimental_Workflow cluster_synthesis Synthesis & Crystallization cluster_characterization Structural Characterization cluster_analysis Data Analysis & Structure Elucidation start Starting Materials (e.g., Diphenyltin Dichloride) synthesis Hydrolysis Reaction start->synthesis purification Purification & Drying synthesis->purification crystallization Crystal Growth purification->crystallization spectroscopy Spectroscopic Analysis (IR, NMR) purification->spectroscopy xrd Single-Crystal X-ray Diffraction crystallization->xrd data_processing Diffraction Data Processing xrd->data_processing final_structure Final Polymeric Structure spectroscopy->final_structure structure_solution Structure Solution & Refinement data_processing->structure_solution structure_solution->final_structure

Caption: General workflow for structural characterization.

Conclusion

While a definitive crystal structure of this compound polymer is yet to be reported, a wealth of information from spectroscopic studies and the structural analysis of related diorganotin oxides provides a strong basis for understanding its polymeric architecture. The proposed ladder-like structure with five-coordinate tin centers is consistent with the available data. Further research, particularly focused on obtaining single crystals suitable for X-ray diffraction, is necessary to fully elucidate the intricate three-dimensional arrangement of this important organotin polymer. Such knowledge will undoubtedly aid in the rational design and synthesis of novel organotin-based compounds for various applications, including drug development.

References

Methodological & Application

Application Notes and Protocols: The Use of Diphenyltin Oxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyltin oxide ((C₆H₅)₂SnO), a white solid, serves as a versatile Lewis acid catalyst and reagent in various organic transformations. Its utility stems from the electrophilic nature of the tin atom, which can activate carbonyl groups and alcohols, facilitating nucleophilic attack. While less common than its counterpart, dibutyltin oxide, this compound offers unique reactivity and is employed in reactions such as the synthesis of organotin carboxylates, esterifications, and polyesterifications. These application notes provide an overview of its uses, detailed experimental protocols, and mechanistic insights.

Key Applications

This compound is primarily utilized in the following areas of organic synthesis:

  • Synthesis of Diphenyltin(IV) Dicarboxylates: It serves as a precursor for the synthesis of various diphenyltin(IV) dicarboxylates, which themselves have applications as catalysts, stabilizers, and biologically active compounds.[1][2]

  • Polyesterification Catalyst: this compound is used as a catalyst, often in combination with other tin compounds, in the synthesis of polyesters.[3][4] It promotes the condensation reaction between diols and dicarboxylic acids or their esters.

  • Transesterification Catalyst: While less documented than dibutyltin oxide, this compound can catalyze transesterification reactions, which are crucial in various industrial processes, including biodiesel production.[5][6]

  • Regioselective Acylation and Sulfonylation: Organotin oxides, in general, are known to facilitate the regioselective acylation and sulfonylation of diols and polyols, particularly in carbohydrate chemistry. Although most literature focuses on dibutyltin oxide, the underlying principles can be extended to this compound.[7][8]

Data Presentation

Table 1: Synthesis of Diphenyltin(IV) Dicarboxylates

EntryCarboxylic AcidProductSolventReaction Time (h)Yield (%)Reference
12 mol equivalents of desired carboxylic acidDiphenyltin(IV) dicarboxylateMethanol4>90[1]
2Benzoic AcidDiphenyltin(IV) dibenzoateMethanolNot specified>90[9]

Table 2: Polyesterification using Organotin Catalysts

DiolDiacid/DiesterCatalyst SystemTemperature (°C)Time (h)NotesReference
Dihydroxyl-containing compoundDicarboxyl-containing compoundThis compound in combination with an organotin salt of a carboxylic acid150-270Not specifiedSynergistic catalyst system.[3]
Dihydroxyl-containing compoundDicarboxyl-containing compound or anhydride or lower alkyl esterDibutyltin oxide and/or Dibutyltin diacetate180-250~7Total catalyst concentration of 4.76 mmoles.[4]

Experimental Protocols

Protocol 1: Synthesis of Diphenyltin(IV) Dicarboxylates[1]

This protocol describes a general method for the preparation of diphenyltin(IV) dicarboxylates from this compound.

Materials:

  • This compound ((C₆H₅)₂SnO)

  • Desired carboxylic acid (2 molar equivalents)

  • Dry Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 mmol) in 50 mL of dry methanol in a round-bottom flask, add the desired carboxylic acid (2.0 mmol).

  • The reaction mixture is refluxed for 4 hours at 60-70°C.

  • After the reaction is complete, the solvent is removed using a rotary evaporator.

  • The resulting solid diphenyltin(IV) dicarboxylate is dried in vacuo.

  • The product can be characterized by IR and UV-vis spectroscopy and microanalysis. The average yield is reported to be over 90%.[1]

Protocol 2: General Procedure for Polyesterification Catalyzed by this compound[3][4]

This protocol provides a general outline for the synthesis of polyesters using a combination of tin catalysts, including this compound. The specific quantities of monomers and catalysts will depend on the desired polyester characteristics.

Materials:

  • Dihydroxyl-containing compound (e.g., ethylene glycol, propylene glycol)

  • Dicarboxyl-containing compound or its anhydride or lower alkyl ester (e.g., terephthalic acid, adipic acid)

  • This compound

  • Organotin salt of a carboxylic acid (e.g., dibutyltin diacetate)

  • Reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation outlet

  • Heating mantle with temperature control

Procedure:

  • Charge the reaction vessel with the dihydroxyl-containing compound and the dicarboxyl-containing compound (or its derivative).

  • Add the catalyst system, which consists of a synergistic combination of this compound and an organotin salt of a carboxylic acid. The total catalyst concentration typically ranges from 0.01 to 1.0 wt% based on the weight of the final polyester.[9]

  • The mixture is heated under a nitrogen atmosphere with stirring. The temperature is gradually increased, typically from 150°C to 270°C.[3]

  • Water or alcohol formed during the condensation is continuously removed by distillation.

  • The progress of the polymerization can be monitored by measuring the acid number or the viscosity of the reaction mixture.

  • Once the desired degree of polymerization is achieved, the reaction is stopped, and the polyester is cooled and collected.

Mandatory Visualizations

Esterification_Mechanism cluster_activation Catalyst Activation cluster_esterification Esterification Diphenyltin_Oxide Ph₂Sn=O Activated_Complex Ph₂Sn(OOCR)₂ Diphenyltin_Oxide->Activated_Complex Reaction with Carboxylic Acid Carboxylic_Acid R-COOH Carboxylic_Acid->Activated_Complex Intermediate [Ph₂Sn(OOCR)(OR')] Activated_Complex->Intermediate Coordination of Alcohol Alcohol R'-OH Alcohol->Intermediate Ester R-COOR' Intermediate->Ester Nucleophilic Attack & Ester Formation Catalyst_Regen Ph₂Sn=O + H₂O Intermediate->Catalyst_Regen Catalyst Regeneration Experimental_Workflow Start Start Reactants Charge Reactor with: - this compound - Carboxylic Acid - Alcohol/Diol Start->Reactants Reaction Heat and Stir (e.g., Reflux or High Temp) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up: - Solvent Removal - Purification Monitoring->Workup Reaction Complete Product Isolated Product Workup->Product Characterization Characterization (NMR, IR, MS, etc.) Product->Characterization

References

Diphenyltin Oxide: A Versatile Catalyst for Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyltin oxide ((C₆H₅)₂SnO) is an organotin compound that serves as a highly effective and versatile catalyst in esterification reactions. Its utility spans from the synthesis of simple esters to the production of polyesters, making it a valuable tool in various fields, including organic synthesis, polymer chemistry, and drug development. As a Lewis acid catalyst, this compound facilitates the reaction between carboxylic acids and alcohols to form esters, often under milder conditions than traditional acid catalysts, thereby minimizing side reactions and improving product purity. This document provides detailed application notes, experimental protocols, and a mechanistic overview of this compound-catalyzed esterification.

Mechanism of Catalysis

Organotin compounds, including this compound, function as Lewis acid catalysts in esterification reactions. The catalytic cycle is generally understood to proceed through the activation of the carboxylic acid by the tin center. The tin atom, with its vacant d-orbitals, coordinates to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer and the elimination of a water molecule to yield the ester and regenerate the catalyst.

Applications in Synthesis

This compound is particularly noted for its application in the synthesis of polyesters, where it can reduce reaction times compared to uncatalyzed processes.[1] It is often listed as a suitable catalyst for the reaction of dihydroxyl-containing compounds with dicarboxylic acids or their derivatives.[2] While it can be used alone, it is also sometimes employed in synergistic combinations with other tin catalysts.

Data Presentation: Comparative Catalyst Performance

Table 1: Illustrative Comparison of Esterification Catalysts

CatalystCatalyst TypeTypical Loading (mol%)Relative ReactivityAdvantagesDisadvantages
This compound Organotin (Lewis Acid)0.1 - 1.0HighGood thermal stability, suitable for polyestersPotential for tin contamination in product
Dibutyltin OxideOrganotin (Lewis Acid)0.1 - 1.0HighWidely used, well-documentedPotential for tin contamination in product
p-Toluenesulfonic acidBrønsted Acid1.0 - 5.0HighInexpensive, readily availableCan cause side reactions (e.g., dehydration), corrosive
Titanium(IV) isopropoxideLewis Acid0.5 - 2.0HighEffective for a wide range of substratesSensitive to moisture

Note: This table is illustrative and based on general knowledge of esterification catalysts. Direct experimental comparison under identical conditions is required for a definitive performance assessment.

Experimental Protocols

The following are generalized protocols for esterification reactions using an organotin catalyst like this compound. Researchers should optimize these protocols for their specific substrates and desired outcomes.

Protocol 1: General Procedure for the Synthesis of a Simple Ester (e.g., Methyl Benzoate)

Materials:

  • Benzoic acid

  • Methanol

  • This compound

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Dean-Stark apparatus

  • Reaction flask, condenser, heating mantle, magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add benzoic acid (1.0 eq), methanol (3.0 - 5.0 eq), and this compound (0.01 - 0.05 eq).

  • Add a suitable volume of toluene to fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by a suitable analytical method (e.g., TLC, GC, or ¹H NMR).

  • Once the reaction is complete (typically after several hours, when water evolution ceases), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of a Polyester (e.g., from Adipic Acid and 1,4-Butanediol)

Materials:

  • Adipic acid

  • 1,4-Butanediol

  • This compound

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation head

  • Heating mantle and temperature controller

  • Vacuum pump

Procedure:

  • Charge the reaction vessel with adipic acid (1.0 eq), 1,4-butanediol (1.05 - 1.2 eq), and this compound (0.05 - 0.2 wt% based on the total weight of monomers).

  • Purge the reactor with an inert gas, such as nitrogen, and begin heating the mixture with stirring. A typical initial temperature is 150-180°C.[4]

  • Water will begin to distill from the reaction mixture as the esterification proceeds. Continue heating and stirring, gradually increasing the temperature to 200-230°C.

  • Monitor the reaction progress by measuring the amount of water collected or by determining the acid number of the reaction mixture.

  • Once the rate of water distillation slows and the acid number is low, gradually apply a vacuum to remove the remaining water and excess diol, driving the polymerization to completion.

  • Continue the reaction under vacuum for several hours until the desired molecular weight is achieved, as indicated by the viscosity of the polymer melt.

  • Cool the polymer and extrude or dissolve it in a suitable solvent for further processing.

Visualizations

Catalytic Cycle of this compound in Esterification

Catalytic_Cycle Catalyst This compound ((Ph)₂Sn=O) Activated_Complex Activated Complex Catalyst->Activated_Complex Coordination Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Activated_Complex Alcohol Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Activated_Complex->Tetrahedral_Intermediate Nucleophilic Attack Tetrahedral_Intermediate->Catalyst Regeneration Ester Ester (R-COOR') Tetrahedral_Intermediate->Ester Water Water (H₂O) Tetrahedral_Intermediate->Water

Caption: Catalytic cycle of this compound in esterification.

General Experimental Workflow for Catalyst Comparison in Polyesterification

Experimental_Workflow Start Start: Define Reactants and Conditions Setup Setup Reaction Vessel with Monomers (Diacid and Diol) Start->Setup Catalyst_Addition Add Catalyst (e.g., this compound) Setup->Catalyst_Addition Heating Heat to Reaction Temperature under Inert Atmosphere Catalyst_Addition->Heating Monitoring Monitor Reaction Progress (Water Removal, Acid Number) Heating->Monitoring Polycondensation Apply Vacuum for Polycondensation Monitoring->Polycondensation Analysis Analyze Final Polymer (Molecular Weight, PDI, etc.) Polycondensation->Analysis Compare Compare Results with Other Catalysts Analysis->Compare

Caption: Workflow for comparing esterification catalysts.

References

Applications of Diphenyltin Oxide in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenyltin oxide ((C₆H₅)₂SnO), an organotin compound, serves as a versatile material in polymer chemistry. Its primary applications stem from its ability to act as a potent heat stabilizer, a catalyst for various polymerization reactions, and a precursor for synthesizing functional polymer additives. This document provides detailed application notes and experimental protocols for its use in these key areas.

Application Note 1: Heat Stabilizer for Poly(vinyl chloride) (PVC)

Introduction: Poly(vinyl chloride) (PVC) is a widely used thermoplastic that is inherently unstable at processing temperatures (typically 170-200°C).[1][2][3] Thermal energy triggers a degradation cascade, starting with an autocatalytic dehydrochlorination reaction, which releases hydrogen chloride (HCl) gas.[1][4] This process forms conjugated polyene sequences in the polymer backbone, leading to severe discoloration (yellowing to blackening), embrittlement, and loss of mechanical properties.[2][4] Organotin compounds, including this compound derivatives, are highly effective heat stabilizers that mitigate this degradation.[5][6]

Mechanism of Action: Organotin stabilizers protect PVC through a multi-faceted mechanism:

  • HCl Scavenging: They neutralize the initially released HCl, preventing it from catalyzing further degradation.[2][6][7]

  • Substitution of Labile Chlorine Atoms: They replace unstable allylic chlorine atoms on the PVC backbone with more stable ligands (e.g., carboxylates or mercaptides), preventing the initiation of dehydrochlorination.[2]

  • Prevention of Oxidation: They can help to prevent oxidative degradation, which can also contribute to discoloration and chain scission.[6][7]

The overall process preserves the polymer's integrity, color, and durability during high-temperature processing and throughout the product's service life.[2]

Diagram: PVC Thermal Degradation and Stabilization Pathway

PVC_Stabilization cluster_stabilization Stabilization Pathway PVC PVC Polymer Chain (-CH₂-CHCl-) DegradedPVC Degraded PVC (Polyene Formation) PVC->DegradedPVC - HCl (Dehydrochlorination) StabilizedPVC Stabilized PVC (Labile Cl replaced) DiscoloredProduct Discolored & Brittle Product DegradedPVC->DiscoloredProduct Further Degradation Heat Heat (Processing >170°C) Heat->PVC Initiates Degradation HCl HCl Gas HCl->PVC Autocatalysis NeutralizedHCl Neutralized HCl (R₂SnCl₂) Stabilizer Organotin Stabilizer R₂Sn(X)₂ Stabilizer->PVC Replaces Labile Cl Stabilizer->HCl Scavenges ProcessedProduct Stable Processed Product StabilizedPVC->ProcessedProduct Stable Processing

Caption: PVC degradation pathway and the intervention mechanism of organotin stabilizers.

Data Presentation: Performance of Heat Stabilizers in PVC

While data for this compound specifically is limited in comparative studies, the following table summarizes typical performance metrics for various stabilizer classes, demonstrating the high efficiency of organotin systems.

Stabilizer SystemTypeDosage (phr¹)Thermal Stability Time (minutes at 180°C)Key Advantages
Unstabilized PVC None0< 10-
Lead-Based Lead Stearate1.5 - 2.560 - 90Cost-effective, good electrical properties.[8]
Calcium/Zinc-Based Ca/Zn Stearate2.0 - 3.045 - 75Low toxicity, good for flexible PVC.[7][8]
Organic-Based (OBS) Uracil/Metal Complex1.0 - 2.070 - 100+Excellent initial color, non-toxic.[9][10]
Organotin Dibutyltin Mercaptide0.5 - 1.590 - 120+High efficiency, excellent clarity and color hold.[5][11]

¹phr: parts per hundred parts of resin. Data compiled from representative values in literature.[8][9][10][11]

Experimental Protocol: Evaluation of Thermal Stability (Static Oven Aging Test)

This protocol describes a standard method for assessing the effectiveness of a heat stabilizer in a rigid PVC formulation.

1. Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • This compound (or other stabilizer to be tested)

  • Co-stabilizers and lubricants (e.g., Calcium Stearate, Paraffin Wax)

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating plates

  • Forced-air convection oven set to 180°C ± 2°C

  • Colorimeter or spectrophotometer (optional, for quantitative color measurement)

  • Timer and sample tongs

2. Formulation Preparation:

  • Prepare a masterbatch of PVC resin with any other standard additives (e.g., lubricants, impact modifiers) but without the heat stabilizer.

  • Accurately weigh the PVC masterbatch and the desired amount of this compound (e.g., 1.0 phr).

  • Thoroughly mix the components in a high-speed mixer or by manual blending until a homogeneous powder is obtained.

3. Sample Processing:

  • Set the two-roll mill to a processing temperature of 175-185°C.

  • Add the blended PVC formulation to the mill and process until a uniform, fused sheet is formed (typically 5-10 minutes).

  • Remove the PVC sheet from the mill.

  • Cut the sheet into sections and place them in a pre-heated hydraulic press (180°C). Press into a plaque of uniform thickness (e.g., 1 mm).

  • Allow the plaque to cool to room temperature under pressure, then remove and cut into uniform test strips (e.g., 2 cm x 2 cm).

4. Static Heat Aging Test:

  • Preheat the convection oven to 180°C.

  • Place the prepared PVC test strips on a non-reactive tray (e.g., aluminum foil).

  • Place the tray in the center of the oven.

  • At regular intervals (e.g., every 10 minutes), remove one test strip from the oven.

  • Continue this process until the final strip shows severe degradation (dark brown or black).

  • Arrange the removed strips in chronological order to create a visual record of the color change over time.

5. Data Analysis:

  • Visual Assessment: The primary metric is the "stability time," defined as the time required for the sample to develop a distinct yellow or brown color, and the time to catastrophic degradation (blackening).

  • Quantitative Assessment (Optional): Use a colorimeter to measure the Yellowness Index (YI) of each strip according to ASTM E313. Plot YI as a function of time. The stability time can be defined as the time to reach a specific YI value.

Application Note 2: Catalyst for Polymer Synthesis

Introduction: Organotin compounds, including oxides like this compound, are effective Lewis acid catalysts for various condensation and polymerization reactions.[12][13] They are particularly valued in the synthesis of polyesters and other polymers where strong Brønsted acids might cause unwanted side reactions.[14][15] The catalytic activity is attributed to the Lewis acidic tin center, which activates the carbonyl group of an ester or carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol.[15]

Applications in Polymerization:

  • Esterification/Transesterification: this compound can catalyze the reaction between dicarboxylic acids (or their esters) and diols to form polyesters. It is also used in transesterification reactions to produce specialty acrylic esters.[16][17] These catalysts are often preferred for their high activity at moderate temperatures and tolerance to various functional groups.

  • Ring-Opening Polymerization (ROP): While tin(II) alkoxides are more commonly cited, tin(IV) compounds can also play a role in initiating or catalyzing the ROP of cyclic esters like ε-caprolactone and lactide.[18][19] This pathway is crucial for producing biodegradable aliphatic polyesters for biomedical applications.

Diagram: Catalytic Cycle for Tin-Catalyzed Esterification

Esterification_Cycle Catalyst R₂SnO Catalyst Alcohol R'-OH (Alcohol/Diol) ActiveSpecies Active Catalyst [R₂Sn(OR')(OH)] Catalyst->ActiveSpecies + R'-OH Acid R''-COOH (Carboxylic Acid/Diacid) Product R''-COOR' (Ester/Polyester) ActivatedComplex Activated Complex (Carbonyl Coordination) ActiveSpecies->ActivatedComplex + R''-COOH ActivatedComplex->ActiveSpecies - R''-COOR' - H₂O + R'-OH ActivatedComplex->Product Nucleophilic Attack Water H₂O ActivatedComplex->Water Elimination

Caption: A simplified representation of the catalytic cycle for esterification using an organotin oxide catalyst.

Data Presentation: Catalytic Performance in Polymerization

The table below shows representative data for tin-catalyzed polymerization reactions.

Polymer TypeMonomersCatalystCatalyst Loading (mol%)Temp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
Polyester Adipic Acid, 1,4-Butanedioln-Bu₂SnO0.1 - 0.5180 - 2204 - 8>9815,000-25,0001.8-2.2
Poly(L-lactide) L-LactideSn(Oct)₂¹0.01 - 0.05130 - 1601 - 5>9550,000-100,0001.4-1.7
Poly(ε-caprolactone) ε-CaprolactoneSn(Oct)₂¹0.02 - 0.1110 - 1402 - 6>9940,000-80,0001.5-1.9
Polycarbonate Cyclohexene Oxide, CO₂Iron Complex²0.05100168019,1001.8

¹Tin(II) octoate (Sn(Oct)₂) is a common, highly active catalyst for ROP and serves as a benchmark.[18][19] ²Data for an alternative metal catalyst is shown for comparison in ROP of epoxides.[20] Note: Data for this compound is often proprietary; values for dibutyltin oxide (n-Bu₂SnO) and other standard catalysts are presented as representative examples.

Experimental Protocol: Synthesis of a Polyester via Condensation Polymerization

This protocol describes the synthesis of a simple polyester using an organotin catalyst.

1. Materials and Equipment:

  • Adipic acid

  • 1,4-Butanediol

  • This compound

  • Toluene (optional, for azeotropic water removal)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dean-Stark trap and condenser (if using toluene)

  • Nitrogen inlet

  • Vacuum pump

2. Reaction Setup:

  • Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere to prevent unwanted hydrolysis.

  • Charge the three-neck flask with equimolar amounts of adipic acid (e.g., 1.0 mol) and 1,4-butanediol (e.g., 1.05 mol, a slight excess is often used).

  • Add the this compound catalyst (e.g., 0.1 mol% relative to the diacid).

  • If using an azeotropic removal method, add toluene to the flask. Fit the flask with a mechanical stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet.

3. Polymerization Procedure:

  • Begin stirring and gently heat the mixture to melt the reactants (around 150°C).

  • Once a homogeneous melt is formed, slowly increase the temperature to 180-190°C to initiate the esterification reaction. Water will begin to be produced as a byproduct.

  • Continue the reaction at this temperature for 2-3 hours, collecting the water in the Dean-Stark trap or allowing it to distill out of the system under a slow nitrogen stream.

  • Polycondensation Stage: After the initial esterification, gradually increase the temperature to 200-220°C and slowly apply a vacuum (reducing the pressure to <1 mmHg).

  • The increase in temperature and application of vacuum helps to remove the final traces of water and glycol, driving the polymerization reaction toward a high molecular weight polymer. The viscosity of the reaction mixture will increase significantly.

  • Continue the polycondensation stage for another 2-4 hours, or until the desired viscosity (as indicated by the torque on the mechanical stirrer) is achieved.

4. Polymer Isolation and Characterization:

  • Release the vacuum with nitrogen and cool the reactor.

  • The resulting polyester can be removed as a solid mass once cooled.

  • The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it into a non-solvent (e.g., cold methanol).

  • Dry the purified polymer in a vacuum oven.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR for structural confirmation.

Application Note 3: Precursor for Functional Polymer Additives

Introduction: this compound is a valuable starting material for synthesizing other organotin(IV) compounds, such as dicarboxylates.[21] By reacting this compound with carboxylic acids bearing specific functional groups, a wide range of derivatives can be created.[21] These resulting compounds can then be incorporated into polymers as additives to impart specific functionalities, such as antimicrobial, antifungal, or anticancer properties, which is of interest to drug development professionals exploring polymer-based delivery systems or bioactive materials.[12][22]

Synthesis Reaction: The general reaction involves the condensation of this compound with two equivalents of a carboxylic acid, eliminating one molecule of water and forming a diphenyltin(IV) dicarboxylate.

(C₆H₅)₂SnO + 2 R-COOH → (C₆H₅)₂Sn(OOCR)₂ + H₂O

Diagram: Workflow for Synthesis of Functional Additives

Synthesis_Workflow start Start reagents Reactants: - this compound - Functional Carboxylic Acid (2 eq.) start->reagents dissolve Dissolve in Solvent (e.g., Methanol/Toluene) reagents->dissolve reflux Reflux Reaction (e.g., 6-8 hours) dissolve->reflux cool Cool to Room Temperature reflux->cool filter Filter & Wash Product cool->filter dry Dry Under Vacuum filter->dry characterize Characterize Product (FTIR, NMR, Elemental Analysis) dry->characterize incorporate Incorporate into Polymer Matrix (Melt Blending, Solution Casting) characterize->incorporate end End: Functional Polymer incorporate->end

Caption: General experimental workflow for synthesizing a diphenyltin(IV) dicarboxylate and incorporating it into a polymer.

Experimental Protocol: Synthesis of Diphenyltin(IV) Dibenzoate

This protocol details the synthesis of a simple diphenyltin(IV) dicarboxylate from this compound.

1. Materials and Equipment:

  • This compound ((C₆H₅)₂SnO)

  • Benzoic acid (C₆H₅COOH)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Vacuum oven

2. Synthesis Procedure:

  • In a 250 mL round-bottom flask, combine this compound (e.g., 10 mmol, 2.89 g) and benzoic acid (20 mmol, 2.44 g).

  • Add 100 mL of toluene to the flask.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the mixture to reflux (approx. 110°C) with continuous stirring. The reaction progress can be monitored by the removal of water via a Dean-Stark trap if desired.

  • Continue refluxing for 6-8 hours. The initially suspended this compound will gradually react and dissolve.

  • After the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize the precipitation of the product.

3. Product Isolation and Purification:

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold toluene or hexane to remove any unreacted starting material.

  • Transfer the purified solid to a watch glass and dry it in a vacuum oven at 60°C overnight.

  • The yield and purity of the resulting diphenyltin(IV) dibenzoate can be determined by weighing the final product and characterizing it via melting point, FTIR, and NMR spectroscopy.

References

Application Notes: Diphenyltin Oxide as a Versatile Precursor for Organotin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenyltin oxide, (C₆H₅)₂SnO, is a polymeric solid that serves as a crucial and versatile starting material in organotin chemistry.[1][2] Its utility stems from the reactivity of the Sn-O-Sn bonds, which can be readily cleaved by a variety of acidic reagents. This property allows for the straightforward synthesis of a wide range of other organotin compounds, particularly organotin(IV) carboxylates and halides. Diorganotin oxides like this compound are typically insoluble polymeric solids but react to form soluble products, making them convenient precursors.[1][2] These reactions are often driven to completion by the removal of a small byproduct molecule, such as water.[1]

Key Applications as a Precursor

  • Synthesis of Diphenyltin(IV) Dicarboxylates: The most common application of this compound is its reaction with carboxylic acids to produce diphenyltin(IV) dicarboxylates. This condensation reaction proceeds with the formation of water as the sole byproduct, which is typically removed by azeotropic distillation (e.g., with toluene or benzene) to drive the equilibrium towards the product.[1] This method has been successfully used to synthesize various derivatives, including those with promising biological activities, such as anticancer and antimicrobial properties.[3] For instance, reactions with hydroxybenzoic acids have been reported to yield diphenyltin(IV) dihydroxybenzoates.[3]

  • Synthesis of Tin Carboxylates from Acid Anhydrides: this compound can also react with acid anhydrides under reflux conditions to afford tin carboxylates in nearly quantitative yields.[4] This pathway offers an alternative to using carboxylic acids directly.

  • Precursor to Diphenyltin Dihalides: While not a direct reaction, this compound is a key intermediate in the synthesis of diphenyltin dihalides. Diorganotin dihalides can be synthesized and subsequently hydrolyzed to form the corresponding oxide.[5][6] This process can be reversed; the oxide can be treated with hydrogen halides to regenerate the diorganotin dihalide, demonstrating its role as a stable precursor for these important synthetic intermediates.[5]

  • Formation of Complex Stannoxanes: In more complex reactions, this compound can be a component in the formation of intricate structures like distannoxanes. These compounds feature a core Sn-O framework and are accessible through controlled reactions of organotin oxides with other reagents.[7][8]

Experimental Protocols

Protocol 1: General Synthesis of Diphenyltin(IV) Dicarboxylates

This protocol describes a general method for the synthesis of diphenyltin(IV) dicarboxylates from this compound and a generic carboxylic acid, utilizing azeotropic distillation to remove water.

Materials:

  • This compound ((C₆H₅)₂SnO)

  • Carboxylic acid (R-COOH) (2 molar equivalents)

  • Toluene (or Benzene) as solvent

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1 mmol).

  • Add the desired carboxylic acid (2 mmol) to the flask.

  • Add a sufficient volume of toluene to suspend the reactants (e.g., 50-100 mL).

  • Heat the mixture to reflux using a heating mantle. The azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap.

  • Continue the reflux until the theoretical amount of water has been collected, indicating the completion of the reaction. This typically takes several hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The resulting solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry in a desiccator.[1]

Protocol 2: Synthesis of Diphenyltin(IV) Dihydroxybenzoates

This protocol is a specific application of the general method, adapted from the synthesis of diphenyltin(IV) hydroxybenzoate derivatives.[3]

Materials:

  • This compound ((C₆H₅)₂SnO) (1.5 mmol)

  • 2-hydroxybenzoic acid, 3-hydroxybenzoic acid, or 4-hydroxybenzoic acid (3.0 mmol)

  • Methanol (50 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating

Procedure:

  • Prepare a reaction mixture in a round-bottom flask consisting of this compound (1.5 mmol) and the selected hydroxybenzoic acid (2 molar equivalents, 3.0 mmol).

  • Add 50 mL of methanol to the flask.

  • Heat the mixture under reflux with constant stirring for a specified period (e.g., 8 hours, though reaction times may vary).

  • After the reflux period, allow the solution to cool.

  • The product may precipitate upon cooling. If necessary, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by filtration.

  • Wash the product with cold methanol and dry it in a desiccator.

  • Characterize the final compound using techniques such as FT-IR, NMR (¹H, ¹³C, ¹¹⁹Sn), and UV-Vis spectroscopy to confirm its structure and purity.[3]

Quantitative Data

The synthesis of various organotin compounds from this compound has been reported with varying yields and properties. Below is a summary of representative data.

Product CompoundPrecursorsYield (%)Melting Point (°C)Reference
Diphenyltin(IV) 2-hydroxybenzoateThis compound, 2-hydroxybenzoic acidN/AN/A[3]
Diphenyltin(IV) 3-hydroxybenzoateThis compound, 3-hydroxybenzoic acidN/AN/A[3]
Diphenyltin(IV) 4-hydroxybenzoateThis compound, 4-hydroxybenzoic acidN/AN/A[3]
Tin tetracarboxylatesThis compound, Acid anhydrides~100%N/A[4]

Note: Specific yield percentages and melting points for the hydroxybenzoate compounds were not detailed in the provided search results but their successful synthesis was confirmed.[3]

Visualizations: Reaction Pathways and Workflows

G precursor precursor reagent reagent product product byproduct byproduct A This compound ((C₆H₅)₂SnO) C Diphenyltin(IV) Dicarboxylate ((C₆H₅)₂Sn(OOCR)₂) A->C + B 2 R-COOH (Carboxylic Acid) B->C Reflux in Toluene D H₂O (Water) C->D - (removed via azeotropic distillation)

Caption: Reaction scheme for the synthesis of Diphenyltin(IV) Dicarboxylates.

G start Start step1 1. Combine this compound, Carboxylic Acid, and Toluene in a Round-Bottom Flask start->step1 step2 2. Assemble Dean-Stark Apparatus and Reflux Condenser step1->step2 step3 3. Heat Mixture to Reflux step2->step3 step4 4. Collect Water Azeotropically in Dean-Stark Trap step3->step4 step5 5. Cool Reaction Mixture After Completion step4->step5 step6 6. Evaporate Toluene Under Reduced Pressure step5->step6 step7 7. Purify Product by Recrystallization step6->step7 end End: Pure Diphenyltin(IV) Dicarboxylate step7->end

Caption: Experimental workflow for Diphenyltin(IV) Dicarboxylate synthesis.

References

Application Notes and Protocols for the Quantification of Diphenyltin Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail various analytical methodologies for the accurate quantification of diphenyltin oxide. The protocols provided are based on established analytical techniques, including chromatography, atomic absorption spectroscopy, UV-Visible spectroscopy, and titrimetry.

Chromatographic Methods

Chromatographic techniques are highly selective and sensitive, making them well-suited for the analysis of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation and quantification of this compound without the need for derivatization. Coupling HPLC with detectors like Ultraviolet (UV) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) provides high sensitivity and selectivity.

Application Note:

This method is ideal for the simultaneous determination of monophenyltin (MPT), diphenyltin (DPT), and triphenyltin (TPT) compounds. The use of a thiol compound in the mobile phase enhances the separation of these phenyltin species. HPLC-ICP-MS offers very low detection limits and is particularly useful for trace analysis in environmental and biological samples.

Experimental Protocol: HPLC with UV Detection

  • Instrumentation: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol, acetic acid, and water (60:10:30 v/v/v) containing 5 mM dithioerythritol (DTE).[1]

  • Flow Rate: 0.75 mL/min.[1]

  • Detection: UV at 257 nm.[1]

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Prepare a series of standard solutions of this compound in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Experimental Protocol: HPLC with ICP-MS Detection

  • Instrumentation: High-Performance Liquid Chromatograph coupled to an Inductively Coupled Plasma-Mass Spectrometer.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient elution using methanol and a citrate buffer is often effective for the separation of organotin compounds.

  • ICP-MS Conditions: Optimized for the detection of the tin isotope (e.g., ¹²⁰Sn).

  • Sample Preparation:

    • Extract the this compound from the sample matrix using a suitable organic solvent (e.g., hexane with 0.01% tropolone).

    • The extract may require a clean-up step using solid-phase extraction (SPE) with silica and florisil cartridges.

  • Quantification: Use external calibration with a series of this compound standards. Isotope dilution can be employed for higher accuracy.

Quantitative Data for Chromatographic Methods

ParameterHPLC-UVHPLC-ICP-MS
Limit of Detection (LOD) 150-250 ppb (for DPT)~0.23 ng/g as Sn
Limit of Quantification (LOQ) Not specified in the provided search resultsNot specified in the provided search results
Linearity Range Not specified in the provided search results10 - 200 µg/L
Recovery 95.0–98.0% with preconcentrationNot specified in the provided search results
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

Application Note:

This method is highly sensitive and selective, particularly when using tandem mass spectrometry (MS/MS), which helps in reducing matrix interferences. Derivatization with a Grignard reagent is a common approach to make the this compound amenable to GC analysis.

Experimental Protocol: GC-MS/MS after Derivatization

  • Instrumentation: Gas chromatograph coupled to a triple quadrupole tandem mass spectrometer.

  • Derivatization Reagent: n-Propylmagnesium bromide (n-PrMgBr).

  • Derivatization Procedure:

    • Extract the this compound from the sample using hexane containing 0.01% tropolone.

    • Add the Grignard reagent (n-PrMgBr) to the extract to propylate the this compound.

    • The resulting propylated derivative is then analyzed by GC-MS/MS.

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 min.

  • MS/MS Conditions: Operate in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.

  • Quantification: Prepare calibration standards of this compound and subject them to the same extraction and derivatization procedure as the samples.

Quantitative Data for GC-MS/MS

ParameterGC-MS/MS
Limit of Detection (LOD) < 0.1 µg Sn/kg (wet samples)
Limit of Quantification (LOQ) Not specified in the provided search results
Linearity Range 0.4 to 200 µg Sn/kg
Recovery 70.5–105.3%

Atomic Absorption Spectroscopy (AAS)

Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) is a highly sensitive technique for the determination of tin at trace levels.

Application Note:

This method is suitable for the quantification of total tin content from this compound after appropriate sample preparation. The protocol described for dibutyltin oxide can be adapted for this compound.

Experimental Protocol: Graphite Furnace AAS

  • Instrumentation: Atomic absorption spectrophotometer with a graphite furnace.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Digest the sample with a mixture of nitric acid and sulfuric acid to break down the organic matrix and convert the tin to an inorganic form.

    • Dilute the digested sample to a known volume with deionized water.

  • GFAAS Conditions:

    • Wavelength: 286.3 nm for tin.

    • Temperature Program: Optimize the drying, ashing, and atomization temperatures for the specific matrix.

  • Quantification: Prepare a calibration curve using a series of tin standard solutions.

Quantitative Data for Graphite Furnace AAS (adapted from Dibutyltin Oxide method)

ParameterGraphite Furnace AAS
Limit of Detection (LOD) 0.05 µg/mL
Precision (Coefficient of Variation) 4.6% at 0.5 x PEL, 8.6% at PEL

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and cost-effective technique that can be used for the quantification of this compound, particularly after a color-forming reaction.

Application Note:

Direct UV-Vis analysis of this compound may lack specificity. A more robust method involves the formation of a colored complex with a chelating agent. The intensity of the color, which is proportional to the concentration of this compound, is then measured.

Experimental Protocol: Colorimetric UV-Vis Spectroscopy

  • Instrumentation: UV-Visible Spectrophotometer.

  • Chelating Agent: Morin. Diphenyltin compounds react with morin to produce fluorescent complexes that can also be measured by absorbance.

  • Procedure:

    • Prepare a solution of the sample containing this compound in a suitable solvent (e.g., methanol).

    • Add a solution of morin to the sample solution.

    • Allow the reaction to proceed to completion.

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) for the diphenyltin-morin complex.

  • Quantification: Create a calibration curve by reacting known concentrations of this compound with the morin solution and measuring their absorbances.

Quantitative Data for UV-Visible Spectrophotometry

Titrimetric Method

Complexometric titration is a classical analytical technique that can be applied to the quantification of the tin content in this compound.

Application Note:

A back-titration method is often preferred for organotin compounds to ensure the complete reaction of the tin with the chelating agent. An excess of a standard EDTA solution is added to the sample, and the unreacted EDTA is then titrated with a standard solution of a metal ion.

Experimental Protocol: Complexometric Back-Titration

  • Reagents:

    • Standard solution of ethylenediaminetetraacetic acid (EDTA).

    • Standard solution of a metal ion (e.g., Zinc sulfate, ZnSO₄).

    • Buffer solution (pH 10, ammonia-ammonium chloride buffer).

    • Eriochrome Black T indicator.

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in a suitable organic solvent, followed by digestion in an acidic medium to convert the organotin to Sn(IV).

    • Add a known excess of a standard EDTA solution to the sample solution.

    • Adjust the pH of the solution to 10 with the buffer.

    • Add a few drops of Eriochrome Black T indicator.

    • Titrate the excess EDTA with the standard ZnSO₄ solution until the color of the solution changes from blue to violet.

  • Calculation: The amount of this compound is calculated based on the amount of EDTA that reacted with the tin in the sample.

Quantitative Data for Titrimetric Method

The precision and accuracy of titrimetric methods are generally high, with errors typically less than 1%. However, specific quantitative data for this compound was not found in the searched literature.

Diagrams

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_results Data Analysis Sample Sample containing This compound Extraction Extraction Sample->Extraction Digestion Acid Digestion Sample->Digestion Derivatization Derivatization (for GC) Extraction->Derivatization HPLC HPLC (UV or ICP-MS) Extraction->HPLC UVVis UV-Vis Spectrophotometry Extraction->UVVis AAS Graphite Furnace AAS Digestion->AAS Titration Complexometric Titration Digestion->Titration GCMS GC-MS/MS Derivatization->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification AAS->Quantification UVVis->Quantification Titration->Quantification logical_relationship cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods cluster_titrimetry Titrimetric Method HPLC HPLC UV_Detect UV HPLC->UV_Detect Detection ICPMS_Detect ICP-MS HPLC->ICPMS_Detect Detection GC GC-MS/MS Derivatization Derivatization GC->Derivatization Requires AAS Atomic Absorption Spectroscopy UVVis UV-Visible Spectrophotometry Colorimetry Colorimetric Reaction UVVis->Colorimetry Often involves Titration Complexometric Back-Titration

References

Application Notes and Protocols for Diphenyltin Oxide Catalyzed Transesterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diphenyltin oxide as a catalyst in transesterification reactions. The protocols detailed below are intended to serve as a guide for laboratory procedures, offering starting points for reaction optimization.

Introduction

This compound is an organotin compound that has demonstrated catalytic activity in transesterification reactions. While specific literature on this compound is limited, its close structural analog, dibutyltin oxide (DBTO), is a well-established catalyst for various transesterification processes, including the synthesis of (meth)acrylic esters and polycarbonates.[1] The protocols and data presented here are primarily based on the established catalytic behavior of DBTO, with the reasonable expectation of similar performance from this compound under comparable conditions. Organotin compounds, in general, are recognized as effective catalysts for esterification and transesterification reactions.[2]

Transesterification reactions are crucial in organic synthesis for the conversion of one ester into another by reaction with an alcohol. This process is widely applied in the production of polymers, biofuels, and various specialty chemicals. This compound, acting as a Lewis acid catalyst, facilitates this exchange by activating the carbonyl group of the ester, making it more susceptible to nucleophilic attack by an alcohol.[3]

Applications

This compound is a potential catalyst for a range of transesterification reactions, including:

  • Synthesis of (Meth)acrylic Esters: The production of specialty acrylates and methacrylates through the transesterification of lower alkyl esters (e.g., methyl or ethyl acrylate) with higher alcohols.[1]

  • Polycarbonate Synthesis: As a catalyst in the melt transesterification of diphenyl carbonate with bisphenols (e.g., bisphenol A) to produce polycarbonates.[4][5][6]

  • Polyester Synthesis: In the polycondensation of dialkyl esters (e.g., dimethyl succinate) with diols (e.g., 1,4-butanediol) to form polyesters.

Experimental Protocols

The following are generalized protocols for transesterification reactions using a dialkyltin oxide catalyst, such as this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Synthesis of (Meth)acrylic Esters via Transesterification

This protocol is adapted from established procedures for dibutyltin oxide and is expected to be applicable to this compound.[1]

Materials:

  • Methyl or Ethyl (meth)acrylate

  • Alcohol (e.g., higher alkyl alcohol)

  • This compound

  • Polymerization inhibitor (e.g., hydroquinone)

  • Reaction vessel equipped with a stirrer, condenser, and distillation head

Procedure:

  • Charge the reaction vessel with the methyl or ethyl (meth)acrylate, the alcohol, and a polymerization inhibitor.

  • The molar ratio of the (meth)acrylate to the alcohol is typically between 2:1 and 5:1.[1]

  • Add this compound as the catalyst. The catalyst loading is generally between 0.001 and 0.02 moles per mole of the alcohol.[1]

  • Heat the reaction mixture to a temperature between 80°C and 130°C.[1]

  • Continuously remove the lower-boiling alcohol (methanol or ethanol) formed during the reaction by distillation to drive the equilibrium towards the product.[1]

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, cool the reaction mixture and purify the desired ester by distillation or other suitable methods.

Protocol 2: Synthesis of Polycarbonate via Melt Transesterification

This protocol provides a general procedure for the synthesis of polycarbonates using a transesterification catalyst.

Materials:

  • Diphenyl carbonate

  • Bisphenol A

  • This compound

  • Reaction vessel equipped for high-temperature and vacuum conditions

Procedure:

  • Charge the reaction vessel with diphenyl carbonate and bisphenol A.

  • Add this compound as the catalyst.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen) to initiate the melt transesterification. The initial reaction temperature is typically around 150-200°C.

  • Phenol is generated as a byproduct and should be removed by distillation, initially at atmospheric pressure and then under reduced pressure, to drive the polymerization.

  • Gradually increase the temperature and reduce the pressure to facilitate the removal of phenol and increase the molecular weight of the polymer.

  • Monitor the progress of the polymerization by measuring the viscosity of the melt or by analyzing samples using techniques like gel permeation chromatography (GPC).

  • Once the desired molecular weight is achieved, the polymer is extruded from the reactor and cooled.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for transesterification reactions catalyzed by organotin oxides. It is important to note that these are representative examples, and optimal conditions will vary depending on the specific reactants and desired product.

Table 1: Synthesis of (Meth)acrylic Esters [1]

ParameterValue
Catalyst Dibutyltin Oxide (as a proxy for this compound)
Substrates Methyl or Ethyl (meth)acrylate and a higher alcohol
Catalyst Loading 0.001 - 0.02 mol per mol of alcohol
Molar Ratio (Acrylate:Alcohol) 2:1 to 5:1
Temperature 80 - 130 °C
Reaction Time Varies (until completion)
Yield High (driven by removal of byproduct)

Table 2: Synthesis of Polycarbonates [4][5]

ParameterValue
Catalyst Generic transesterification catalyst (e.g., organotin oxide)
Substrates Diphenyl Carbonate and Bisphenol A
Temperature 150 - 300 °C (stepwise increase)
Pressure Atmospheric, gradually reduced to high vacuum
Reaction Time Several hours
Outcome High molecular weight polycarbonate

Visualizations

Diagram 1: Experimental Workflow for (Meth)acrylate Synthesis

Workflow for (Meth)acrylate Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Charge Reactants: (Meth)acrylate, Alcohol, Inhibitor Catalyst Add this compound Reactants->Catalyst Heating Heat to 80-130°C Catalyst->Heating Distillation Remove Byproduct Alcohol Heating->Distillation Monitoring Monitor Progress (GC/NMR) Distillation->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Purify Purify Product (Distillation) Cooling->Purify

Caption: A schematic of the experimental workflow for the synthesis of (meth)acrylic esters.

Diagram 2: Signaling Pathway of Lewis Acid Catalysis

Lewis Acid Catalysis Mechanism Catalyst This compound (Lewis Acid) Ester Ester (R-CO-OR') Catalyst->Ester Coordinates with Carbonyl Oxygen Activated_Ester Activated Ester Complex Ester->Activated_Ester Alcohol Alcohol (R''-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Activated_Ester->Tetrahedral_Intermediate Nucleophilic Attack by Alcohol New_Ester New Ester (R-CO-OR'') Tetrahedral_Intermediate->New_Ester Rearrangement Byproduct Byproduct Alcohol (R'-OH) Tetrahedral_Intermediate->Byproduct Elimination New_Ester->Catalyst Catalyst Regenerated

Caption: The catalytic cycle of a Lewis acid-catalyzed transesterification reaction.

References

Application Notes and Protocols: The Role of Diphenyltin Oxide in Condensation Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyltin oxide [(C₆H₅)₂SnO], is a versatile and effective catalyst in condensation polymerization. Its primary application lies in the synthesis of polyesters, where it promotes esterification and transesterification reactions, leading to high molecular weight polymers under relatively mild conditions. While its use in the synthesis of polyamides and polycarbonates is less documented, the principles of its catalytic activity suggest potential applications in these areas as well. This document provides detailed application notes, experimental protocols, and a mechanistic overview of this compound's role as a catalyst, with a focus on polyester synthesis.

Introduction

Condensation polymerization is a fundamental process for the synthesis of a wide range of commercially important polymers, including polyesters, polyamides, and polycarbonates. The efficiency of these reactions often relies on the use of catalysts to achieve high molecular weights and desirable material properties in a reasonable timeframe. Organotin compounds, particularly organotin oxides, have been widely recognized for their catalytic efficacy in these processes.[1] this compound, a member of this class, serves as a Lewis acid catalyst, activating the carbonyl group of carboxylic acids or esters and facilitating nucleophilic attack by hydroxyl or amino groups. These application notes provide a comprehensive guide to the use of this compound in condensation polymerization, including data on its performance, detailed experimental procedures, and a visual representation of the catalytic mechanism.

Key Applications and Performance Data

This compound is most prominently used as a catalyst in the synthesis of polyesters. It can be used alone or in synergistic combination with other tin catalysts to enhance reaction rates and improve final polymer properties.[1]

Table 1: Illustrative Performance Data for Tin-Catalyzed Polyester Synthesis

Catalyst SystemMonomersTemperature (°C)Time (h)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reference
Dibutyltin oxideDimethyl octadecanedioate, Ethylene glycol180 (transesterification), 220 (polycondensation)2-5 (polycondensation)~50,000~2.4[2]
Butyltin(IV) oxide monohydrateIsosorbide, Succinic acid, p-Cresol240 (esterification), 220 (polycondensation)5 (esterification), 1 (polycondensation)40,4002.4[3]
Zinc(II) acetylacetonateDiphenyl carbonate, 1,4-Butanediol2002143,500-[4]

Note: Data for this compound is not explicitly available in comparative studies. The data for dibutyltin oxide and other catalysts are provided for context and as a general guide for expected performance.

Catalytic Mechanism

The catalytic activity of this compound in condensation polymerization, particularly in polyesterification, proceeds through a Lewis acid-catalyzed mechanism. The tin center coordinates to the carbonyl oxygen of the carboxylic acid or ester, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the hydroxyl group of the alcohol monomer.

A proposed general mechanism for organotin oxide-catalyzed esterification is as follows:

  • Catalyst Activation: The organotin oxide reacts with the alcohol to form a tin alkoxide.

  • Coordination: The tin alkoxide coordinates with the carbonyl oxygen of the carboxylic acid or ester.

  • Nucleophilic Attack: The coordinated alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer and Elimination: A proton is transferred, and a molecule of water (in esterification) or a smaller alcohol (in transesterification) is eliminated, forming the ester linkage and regenerating the catalyst.

G Monomer1 R-COOH (Carboxylic Acid) ActivatedComplex Activated Complex [(Ph)₂Sn(OR')(OOCR)] Monomer1->ActivatedComplex Coordination Monomer2 R'-OH (Alcohol) Monomer2->ActivatedComplex Catalyst (Ph)₂Sn=O This compound Catalyst->ActivatedComplex Catalysis Intermediate Tetrahedral Intermediate ActivatedComplex->Intermediate Nucleophilic Attack Polymer R-COO-R' (Ester Linkage) Intermediate->Polymer Elimination Byproduct H₂O Intermediate->Byproduct RegeneratedCatalyst (Ph)₂Sn=O Polymer->RegeneratedCatalyst RegeneratedCatalyst->Catalyst Cycle Repeats

Caption: Proposed mechanism for this compound catalyzed polyesterification.

Experimental Protocols

The following are general protocols for condensation polymerization using an organotin oxide catalyst. These can be adapted for use with this compound.

Protocol 1: Melt Polycondensation for Polyester Synthesis (Adapted from a Dibutyltin Oxide Protocol)[2]

Materials:

  • Diacid or diester monomer (e.g., Dimethyl octadecanedioate)

  • Diol monomer (e.g., Ethylene glycol)

  • This compound (catalyst, ~0.1 mol% relative to the diacid/diester)

  • High-purity nitrogen or argon

  • Solvents for purification (e.g., chloroform, methanol)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head and condenser

  • Vacuum pump

  • Heating mantle with temperature controller

  • Nitrogen/argon inlet

Procedure:

  • Monomer and Catalyst Charging: Charge the diacid/diester and diol monomers into the reaction flask. Add the this compound catalyst.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for at least 30 minutes to remove oxygen and moisture. Maintain a slow, continuous flow of inert gas throughout the initial stage of the reaction.

  • Transesterification/Esterification (First Stage): Heat the reaction mixture to approximately 180°C with continuous stirring. The byproduct (methanol or water) will begin to distill off. Continue this stage until the majority of the byproduct has been removed.

  • Polycondensation (Second Stage): Gradually increase the temperature to 220-250°C.[1] Simultaneously, slowly apply a vacuum to the system to facilitate the removal of the remaining byproduct and drive the polymerization to completion. The viscosity of the reaction mixture will increase significantly.

  • Polymer Isolation: Once the desired viscosity is achieved (indicating high molecular weight), cool the reactor to room temperature under an inert atmosphere. The solid polymer can then be removed.

  • Purification (Optional): Dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it into a non-solvent (e.g., cold methanol). Filter the purified polymer and dry it under vacuum to a constant weight.

Protocol 2: Solution Polycondensation for Polyamide Synthesis (General Procedure)

Materials:

  • Diacid chloride monomer (e.g., Adipoyl chloride)

  • Diamine monomer (e.g., Hexamethylenediamine)

  • This compound (catalyst)

  • Anhydrous aprotic polar solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc))

  • Anhydrous lithium chloride (optional, to improve solubility)

  • Non-solvent for precipitation (e.g., methanol)

Equipment:

  • Flame-dried three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Dropping funnel

Procedure:

  • Diamine Solution Preparation: In the reaction flask, dissolve the diamine monomer and anhydrous lithium chloride (if used) in the anhydrous solvent under a nitrogen atmosphere.

  • Cooling: Cool the diamine solution to 0°C using an ice bath.

  • Diacid Chloride Addition: Dissolve the diacid chloride monomer and a catalytic amount of this compound in a small amount of the anhydrous solvent and place it in the dropping funnel. Add the diacid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-24 hours.

  • Precipitation: Pour the viscous polymer solution into a large excess of a non-solvent (e.g., methanol) with vigorous stirring to precipitate the polyamide.

  • Purification: Filter the polymer, wash it thoroughly with the non-solvent, and dry it under vacuum.

G Start Start Charge Charge Monomers & this compound Start->Charge Inert Establish Inert Atmosphere (N₂/Ar) Charge->Inert Stage1 Stage 1: Esterification/ Transesterification (e.g., 180°C) Inert->Stage1 Stage2 Stage 2: Polycondensation (e.g., 220-250°C, Vacuum) Stage1->Stage2 Remove Byproduct Isolate Isolate Polymer Stage2->Isolate High Viscosity Reached Purify Purify Polymer (Dissolution & Precipitation) Isolate->Purify End End Purify->End

Caption: Experimental workflow for melt polycondensation of polyesters.

Troubleshooting and Safety

  • Moisture Sensitivity: Organotin catalysts and condensation polymerization reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere.

  • Catalyst Concentration: The optimal catalyst concentration should be determined empirically for each specific monomer system. Typically, it ranges from 0.05 to 0.5 mol%.

  • Toxicity: Organotin compounds are toxic. Handle this compound with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

Conclusion

This compound is an effective catalyst for condensation polymerization, particularly in the synthesis of polyesters. Its role as a Lewis acid facilitates the formation of high molecular weight polymers. While specific quantitative data for this compound is not as readily available as for other organotin catalysts like dibutyltin oxide, the provided protocols and mechanistic understanding offer a solid foundation for its application in polymer synthesis. Further research into its efficacy in polyamide and polycarbonate synthesis could expand its utility in the field of materials science and drug delivery.

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds Using Diphenyltin Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various bioactive compounds utilizing diphenyltin oxide as a key reagent or catalyst. The synthesized compounds, including organotin(IV) carboxylates, salicyliden-ortho-aminophenols, and diallyldithiocarbamates, have demonstrated significant potential as anticancer and antimicrobial agents. This document outlines the synthetic procedures, presents quantitative data for the synthesized compounds, and illustrates relevant biological pathways and experimental workflows.

Synthesis of Bioactive Diphenyltin(IV) Carboxylates

Diphenyltin(IV) carboxylates have been recognized for their cytotoxic activities against various cancer cell lines. The synthesis typically involves the reaction of this compound with the corresponding carboxylic acid.

Experimental Protocol: Synthesis of Diphenyltin(IV) Dibenzoate

This protocol describes a representative synthesis of a diphenyltin(IV) carboxylate.

Materials:

  • Diphenyltin(IV) oxide ((C₆H₅)₂SnO)

  • Benzoic acid (C₆H₅COOH)

  • Toluene (dry)

  • Methanol

  • Round-bottom flask (two-necked)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of benzoic acid (2 mmol) in dry toluene in a two-necked round-bottom flask, add diphenyltin(IV) oxide (1 mmol) with constant stirring.[1]

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Reflux the reaction mixture for four hours. Water produced during the reaction is removed azeotropically using the Dean-Stark trap.[1]

  • After completion of the reaction (monitored by the cessation of water collection), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.[1]

  • The resulting solid product is washed with cold ethanol and dried in a desiccator.

  • The diphenyltin(IV) dicarboxylates are typically obtained in high yields (>90%).[2][3]

  • Characterize the synthesized compound using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR.[1][4]

Quantitative Data: Bioactivity of Organotin(IV) Carboxylates
CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
Triphenyltin(IV) 4-aminobenzoateLeukemia (L-1210)Not specified, but active[5]
Triphenyltin(IV) 4-nitrobenzoateLeukemia (L-1210)Not specified, but active[5]
Diphenyltin(IV) hydroxybenzoatesLung (A549), Breast (MCF-7), Cervical (HeLa)Not specified, but active
Triphenyltin(IV) benzoateNot specifiedHigher activity than diphenyltin(IV) analogues[6]

One-Pot Synthesis of Diphenyltin(IV)-Salicyliden-ortho-aminophenols

This class of compounds has shown promising antitumor and antioxidant activities. The synthesis is achieved through a one-pot reaction involving salicylaldehyde, an ortho-aminophenol derivative, and this compound.[4][7]

Experimental Protocol: General One-Pot Synthesis

Materials:

  • Salicylaldehyde

  • Substituted ortho-aminophenol (e.g., 2-aminophenol)

  • Diphenyltin(IV) oxide

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, combine salicylaldehyde (1 mmol), the desired ortho-aminophenol (1 mmol), and diphenyltin(IV) oxide (1 mmol) in methanol or ethanol.

  • Reflux the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the product often precipitates from the solution upon cooling.

  • Collect the solid product by filtration, wash with cold solvent, and dry in vacuo.

  • The yields for these reactions are typically high, ranging from 83-97%.[4][7]

  • Characterize the product using IR, ¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR spectroscopy, mass spectrometry, and elemental analysis.[4][7]

Quantitative Data: Bioactivity of Diphenyltin(IV)-Salicyliden-ortho-aminophenols
CompoundCell Line/AssayIC₅₀ (µM)Reference
Diphenyltin(IV)-salicyliden-ortho-aminophenol derivativesU251, MCF-7, SKLU-1 (human tumor cells)< 2.5[4][7]
4g derivative (specific ortho-aminophenol substitution)TBARS (antioxidant)3.01[4][7]
Quercetin (natural antioxidant control)TBARS (antioxidant)4.11[4][7]

Synthesis of Bioactive Diphenyltin(IV) Diallyldithiocarbamates

Organotin(IV) diallyldithiocarbamate compounds have been synthesized and evaluated for their cytotoxic effects against cancer cells.[8][9]

Experimental Protocol: In Situ Synthesis

Materials:

  • Diallylamine

  • Carbon disulfide (CS₂)

  • Diphenyltin(IV) dichloride ((C₆H₅)₂SnCl₂)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Prepare a solution of diallylamine (30 mmol) in ethanol in a round-bottom flask.

  • Cool the solution to 4 °C using an ice bath and stir for 2 hours.[8]

  • Slowly add carbon disulfide (30 mmol) to the stirred solution.

  • In a separate flask, dissolve diphenyltin(IV) dichloride in 60 mL of ethanol.

  • Add the diphenyltin(IV) dichloride solution dropwise to the dithiocarbamate ligand solution.

  • Continue stirring the reaction mixture for an additional 2-3 hours.[8]

  • A precipitate will form, which is then collected by filtration.

  • Wash the precipitate with cold ethanol and dry it in a desiccator.[8]

Quantitative Data: Cytotoxicity of Diphenyltin(IV) Diallyldithiocarbamate
CompoundCell LineIC₅₀ (µM)Reference
Diphenyltin(IV) diallyldithiocarbamateHT-29 (colon adenocarcinoma)2.36[10]
Triphenyltin(IV) diallyldithiocarbamateHT-29 (colon adenocarcinoma)0.39[10]

Visualizations

Reaction Workflows and Mechanisms

G General Synthesis Workflow for Diphenyltin(IV) Carboxylates cluster_reactants Reactants cluster_process Process cluster_products Products & Purification R1 This compound P1 Reflux in Toluene R1->P1 R2 Carboxylic Acid R2->P1 P2 Azeotropic Water Removal P1->P2 Pr1 Crude Diphenyltin(IV) Carboxylate P2->Pr1 Pr2 Purified Product Pr1->Pr2 Solvent Removal & Washing

Caption: General synthesis workflow for diphenyltin(IV) carboxylates.

G Proposed Anticancer Mechanism of Organotin Compounds cluster_cell Cancer Cell cluster_entry Cellular Uptake cluster_targets Intracellular Targets cluster_pathways Downstream Effects OTC Organotin Compound DNA DNA Interaction (Phosphate Backbone) OTC->DNA Mito Mitochondria OTC->Mito p53 p53 Activation DNA->p53 ROS Increased ROS Mito->ROS Apoptosis Apoptosis ROS->Apoptosis p53->Apoptosis

Caption: Proposed anticancer mechanism of organotin compounds.[6][11]

G Catalytic Cycle of this compound in Esterification SnO Ph2SnO SnOOCR Ph2Sn(OOCR)2 SnO->SnOOCR + 2 R'COOH - H2O SnOR Ph2Sn(OR)2 SnOR->SnO + H2O - 2 ROH SnOOCR->SnOR + 2 ROH - 2 R'COOH Ester Ester (R'COOR) SnOOCR->Ester + ROH Acid R'COOH Acid->SnO Alcohol ROH Alcohol->SnOOCR

Caption: Catalytic cycle of this compound in esterification.[12][13]

References

Application Notes and Protocols: Diphenyltin Oxide in the Preparation of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds, particularly those containing a diphenyltin(IV) moiety, have garnered significant interest for their potent biological activities, including antifungal properties. Diphenyltin oxide serves as a versatile and common precursor for the synthesis of a diverse range of these compounds. By reacting this compound with various organic ligands, such as carboxylates and dithiocarbamates, researchers can generate novel molecules with enhanced efficacy against various fungal pathogens. The lipophilicity and structure of these organotin compounds are key determinants of their antifungal action, which is believed to involve disruption of the fungal cell membrane.

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of this compound-derived antifungal agents. Detailed experimental protocols and collated antifungal activity data are presented to facilitate further research and development in this area.

I. Synthesis of Diphenyltin(IV) Antifungal Agents

The synthesis of antifungal agents from this compound typically involves a condensation reaction with a chosen acidic ligand, such as a carboxylic acid. This reaction yields the corresponding diphenyltin(IV) dicarboxylate. An alternative common starting material is diphenyltin dichloride.

A. General Synthesis of Diphenyltin(IV) Dicarboxylates from Diphenyltin Dichloride

A prevalent method for synthesizing diphenyltin(IV) dicarboxylates involves a two-step process starting from diphenyltin dichloride. The first step is the conversion to this compound, which then reacts with the desired carboxylic acid.[1]

Experimental Protocol:

  • Preparation of this compound:

    • Dissolve diphenyltin dichloride in methanol.

    • Add a stoichiometric amount of a base, such as sodium hydroxide (NaOH), to the solution.

    • Stir the reaction mixture for approximately 60 minutes. This compound will precipitate as a white solid.[1]

    • Filter the precipitate, wash it successively with distilled water and methanol to remove any unreacted starting materials, and dry it under a vacuum.[1]

  • Synthesis of Diphenyltin(IV) Dicarboxylate:

    • Suspend the prepared this compound in methanol.

    • Add two molar equivalents of the desired carboxylic acid (e.g., benzoic acid, salicylic acid).[1][2]

    • Reflux the reaction mixture for approximately 4 hours at 60-62°C.[1]

    • Remove the solvent using a rotary evaporator.

    • Wash the resulting solid product with distilled water and methanol to remove any unreacted acid.[1]

    • Dry the final product under a vacuum.[1]

B. Synthesis of Diphenyltin(IV) Salicylates and Acetylsalicylates

A specific protocol for synthesizing diphenyltin salicylate and acetylsalicylate involves the use of silver oxide and diphenyltin chloride.[2]

Experimental Protocol:

  • Mix salicylic acid (or acetylsalicylic acid) and silver oxide in toluene in a reaction flask.[2]

  • Stopper the flask, cover it with aluminum foil, and stir the mixture magnetically for 24 hours.[2]

  • Remove the toluene by evaporation under low pressure to recover the silver salicylate (or acetylsalicylate).[2]

  • Add diphenyltin chloride and dichloromethane to the silver salt.[2]

  • Stir the mixture, which will result in the formation of the diphenyltin(IV) dicarboxylate and silver chloride precipitate.

  • Filter the mixture to remove the silver chloride.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Recrystallize the product from a suitable solvent like toluene to obtain the pure diphenyltin(IV) salicylate or acetylsalicylate.[2]

Synthesis Workflow for Diphenyltin(IV) Dicarboxylates

Synthesis_Workflow cluster_step1 Step 1: Preparation of this compound cluster_step2 Step 2: Synthesis of Diphenyltin(IV) Dicarboxylate cluster_purification Purification A Diphenyltin Dichloride C This compound A->C Stirring, 60 min B NaOH in Methanol B->C E Diphenyltin(IV) Dicarboxylate C->E Reflux, 4h, 60-62°C D Carboxylic Acid (2 equiv.) D->E F Washing (Water, Methanol) E->F G Drying (Vacuum) F->G

Caption: General workflow for the synthesis of diphenyltin(IV) dicarboxylates.

II. Antifungal Activity of Diphenyltin(IV) Compounds

Diphenyltin(IV) derivatives have demonstrated significant antifungal activity against a range of fungal species. The inhibitory effect is typically quantified by measuring the zone of inhibition in agar diffusion assays or by determining the Minimum Inhibitory Concentration (MIC).

A. Quantitative Antifungal Activity Data

The following tables summarize the antifungal activity of various diphenyltin(IV) compounds from the literature.

Table 1: Antifungal Activity of Phenyltin Carboxylates against Yam Rot Fungi [2]

CompoundFungal SpeciesMinimum Inhibitory Concentration (mM/dm³)
Diphenyltin diacetylsalicylateAspergillus niger0.082
Aspergillus flavus0.082
Penicillium citrinum0.041
Triphenyltin acetylsalicylateAspergillus niger0.041
Aspergillus flavus0.082
Penicillium citrinum0.041

Table 2: Inhibition Zone of Organotin(IV) Benzoates against Fusarium oxysporum [1]

CompoundInhibition Zone (mm)
Diphenyltin(IV) dibenzoateData not specified, but noted as more active than benzoic acid and this compound
Triphenyltin(IV) benzoateMost active compound, MIC ~0.7 mM
Benzoic AcidLess active than organotin derivatives
This compoundLess active than organotin derivatives
B. Antifungal Screening Protocols

1. Disk Diffusion Method

This method is widely used for preliminary screening of antifungal activity.

Experimental Protocol: [1][3]

  • Culture Preparation: Culture the test fungi (e.g., Fusarium oxysporum, Candida spp.) on a suitable agar medium like Potato Dextrose Agar (PDA) at the optimal temperature (e.g., 37°C) for 20-24 hours to obtain vigorous growth.[1][3]

  • Inoculum Preparation: Prepare a standardized suspension of the fungal spores or cells in a sterile saline solution.

  • Agar Plate Inoculation: Spread a standardized volume (e.g., 100 µL) of the fungal suspension evenly over the surface of the agar plates.[3]

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the disks on the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at the optimal temperature for the test fungus for a specified period (e.g., 24-48 hours).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.[1]

2. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol:

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a suitable liquid broth medium in a microtiter plate.

  • Inoculation: Add a standardized inoculum of the test fungus to each well of the microtiter plate.

  • Incubation: Incubate the microtiter plate under appropriate conditions (temperature, time).

  • Observation: Determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no growth is observed.[2]

Antifungal Activity Screening Workflow

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Fungal Culture (e.g., PDA) B Standardized Inoculum A->B C Agar Plate Inoculation B->C E Incubation C->E D Disk Impregnation (Test Compound) D->C F Measure Zone of Inhibition E->F

Caption: Workflow for antifungal screening using the disk diffusion method.

III. Mechanism of Action

The precise mechanism of action for diphenyltin(IV) antifungal agents is not fully elucidated but is thought to be multifactorial. The lipophilicity conferred by the phenyl groups is crucial for the compounds' ability to penetrate the fungal cell membrane.[4] Once inside the cell, it is hypothesized that the organotin moiety can interact with and disrupt essential cellular components and processes.

Potential mechanisms include:

  • Cell Membrane Disruption: The accumulation of lipophilic organotin compounds within the fungal cell membrane can alter its fluidity and integrity, leading to leakage of essential ions and molecules, and ultimately cell death.[5][6]

  • Enzyme Inhibition: The tin atom can coordinate with sulfur and nitrogen atoms in amino acid residues of essential enzymes, leading to their inhibition. For instance, enzymes involved in sterol biosynthesis, a critical component of the fungal cell membrane, could be potential targets.[6][7]

  • Mitochondrial Damage: Organotin compounds may induce oxidative stress and damage mitochondria, disrupting cellular respiration and ATP synthesis.[5]

Further research is required to delineate the specific signaling pathways and molecular targets involved in the antifungal activity of this compound derivatives.

Conclusion

This compound is a valuable and accessible starting material for the synthesis of a wide array of organotin compounds with potent antifungal properties. The straightforward synthetic protocols, coupled with the significant biological activity of the resulting derivatives, make this an attractive area for the development of new antifungal agents. The data and protocols presented herein provide a solid foundation for researchers to explore this chemical space further, optimize compound structures for enhanced efficacy and reduced toxicity, and investigate their mechanisms of action in greater detail.

References

Application Notes and Protocols: Cytotoxic Activity of Diphenyltin Oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diphenyltin(IV) compounds, a class of organotin derivatives, have garnered significant interest in the field of medicinal chemistry due to their potent cytotoxic activities against a variety of cancer cell lines.[1] These compounds often exhibit greater efficacy than traditional platinum-based chemotherapeutic agents like cisplatin.[2][3] The cytotoxic mechanism of diphenyltin(IV) derivatives is frequently linked to the induction of apoptosis, or programmed cell death, through various cellular mechanisms, including the intrinsic mitochondrial pathway and cell cycle arrest.[2][3] The organic ligands attached to the diphenyltin(IV) moiety play a crucial role in modulating the compound's stability, lipophilicity, and ultimately, its cytotoxic potency and selectivity.[4] This document provides a summary of the cytotoxic activity of various diphenyltin oxide derivatives, detailed protocols for key experimental assays, and visual representations of experimental workflows and relevant signaling pathways.

Data Presentation: Cytotoxic Activity of Diphenyltin(IV) Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various diphenyltin(IV) derivatives against several human cancer cell lines. This data allows for a comparative analysis of their cytotoxic potential.

CompoundCell LineIC50 (µM)Reference
Diphenyltin(IV) diallyldithiocarbamate (Compound 1)HT-29 (Colon)2.36[5]
[SnPh2(3-MPA)2] (5)K562 (Leukemia)>10[6]
[SnPh2(DMFU)2] (7)K562 (Leukemia)0.28 +/- 0.01[6]
[SnPh2(BZDO)2] (8)K562 (Leukemia)0.23 +/- 0.01[6]
Diphenyltin(IV) diisopropyldithiocarbamate (ODTC 1)CCL-119 (T-ALL)0.18 - 3.10 (Range)[3]
Ph2Sn(N-ethyl-N-benzyldithiocarbamate)A549 (Lung)Lower than Cisplatin[2]
[(C6H5)2Sn(L)2] (N-methyl-N-hydroxyethyldithiocarbamate)Caco-2 (Colon)Moderate Activity[7]
[(C6H5)2Sn(L)2] (N-methyl-N-hydroxyethyldithiocarbamate)PC-3 (Prostate)Moderate Activity[7]
Diphenyltin(IV) di-2-nitrobenzoateVariousNot Specified[8]
Diphenyltin(IV) derivatives of 2-quinolone ligandsVariousNot Specified[9]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • This compound derivative stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150-180 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.[10]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the cell cycle distribution.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound derivative as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Conclusion start Synthesize & Characterize This compound Derivative cell_culture Culture Cancer Cell Lines mtt MTT Assay (Determine IC50) cell_culture->mtt apoptosis Annexin V/PI Staining (Flow Cytometry) mtt->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle data_analysis Analyze Data (IC50, Apoptosis %, Cell Cycle Arrest) apoptosis->data_analysis cell_cycle->data_analysis conclusion Elucidate Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for evaluating the cytotoxic activity of this compound derivatives.

apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase compound This compound Derivative bcl2 Bcl-2 Family (e.g., Bax, Bak activation) compound->bcl2 Induces mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp dna_frag DNA Fragmentation casp3->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diphenyltin Oxide Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diphenyltin oxide (DPTO) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary catalytic applications? A1: this compound, with the chemical formula (C₆H₅)₂SnO, is an organotin compound commonly used as a catalyst.[1] It is particularly effective for esterification and transesterification reactions.[2][3] Its properties, such as high reactivity and thermal stability, make it suitable for various industrial applications, including the synthesis of polyesters and resins.[4]

Q2: What are the key safety precautions when handling this compound? A2: this compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin. It can cause skin and eye irritation and may cause respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and storage information.

Q3: How should this compound be stored? A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials. Improper storage can lead to deactivation of the catalyst.

Q4: Is this compound soluble in common organic solvents? A4: this compound is generally described as being very difficult to dissolve in water and most common organic solvents.[5] However, specific mixtures, such as an alcohol/(meth)acrylic ester blend, have been found to dissolve dibutyltin oxide (a related compound), suggesting that solubility is system-dependent.[6] For practical purposes, it is often used as a suspension in the reaction mixture.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, offering potential causes and solutions.

Low Reaction Yield or Slow Reaction Rate

Q5: My reaction is proceeding very slowly or giving a low yield. What are the likely causes? A5: Several factors could be contributing to a slow reaction or low yield. Consider the following troubleshooting steps:

  • Insufficient Catalyst Loading: The amount of catalyst can be too low to effectively drive the reaction. A systematic increase in catalyst loading in small increments can help identify the optimal concentration.[7]

  • Catalyst Deactivation: The catalyst may have lost its activity. This is a common issue and can stem from several sources.[8]

  • Poor Mixing: If the catalyst and reactants are not mixed efficiently, it can lead to localized concentration gradients and hinder the reaction rate.[9] Ensure consistent and vigorous stirring.

  • Sub-optimal Temperature: The reaction temperature may be too low. Increasing the temperature can enhance the reaction rate, but be aware that excessively high temperatures can lead to side reactions or catalyst degradation.[9]

Catalyst Deactivation

Q6: I suspect my this compound catalyst has deactivated. What causes this and can it be regenerated? A6: Catalyst deactivation is a significant concern and can be caused by several mechanisms:[10]

  • Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive.[7] Water is a known deactivator for many organotin catalysts, so ensuring anhydrous conditions is critical.[6] Acidic impurities can also neutralize the catalyst.[11]

  • Fouling or Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.[12] This is more prevalent at higher temperatures.[7]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[7][12]

Regeneration: For deactivation caused by coking, a common regeneration method is calcination. This involves heating the catalyst in a controlled stream of air to burn off the carbon deposits.[12] However, regeneration may not be effective for poisoning or thermal degradation.[10]

Inconsistent Results or Side Product Formation

Q7: I am getting inconsistent results between batches or observing significant side products. What should I investigate? A7: Inconsistent outcomes often point to subtle variations in experimental conditions.

  • Variable Water Content: Trace amounts of water can significantly impact the reaction by deactivating the catalyst.[6] Ensure all reactants, solvents, and glassware are rigorously dried.

  • Temperature Fluctuations: Poor temperature control can affect both the reaction rate and selectivity, potentially favoring the formation of side products.[9]

  • Order of Reagent Addition: The sequence in which reactants and catalyst are added can be critical. For some systems, pre-mixing the catalyst and one of the reactants before adding the second can improve consistency.[9]

  • Excessive Catalyst Loading: While low loading can reduce yield, excessively high catalyst amounts can sometimes promote undesired side reactions.[7]

Visual Guides

Troubleshooting Workflow for Low Yield

LowYieldWorkflow Troubleshooting Flowchart: Low Reaction Yield Start Low Yield or Slow Rate Observed CheckCatalyst Is Catalyst Loading Optimal? Start->CheckCatalyst IncreaseLoading Action: Systematically increase catalyst loading (e.g., 0.5-5 mol%). CheckCatalyst->IncreaseLoading No CheckDeactivation Is Catalyst Deactivated? CheckCatalyst->CheckDeactivation Yes IncreaseLoading->CheckDeactivation Success Yield Improved IncreaseLoading:e->Success:w If yield improves CheckPurity Action: Check reactant/solvent purity. Ensure anhydrous conditions. CheckDeactivation->CheckPurity Yes CheckTemp Is Temperature Optimal? CheckDeactivation->CheckTemp No Regenerate Action: Consider catalyst regeneration (e.g., calcination) or use fresh catalyst. CheckPurity->Regenerate Regenerate->CheckTemp Regenerate:e->Success:w If yield improves OptimizeTemp Action: Screen a range of temperatures. Balance rate vs. side products. CheckTemp->OptimizeTemp No CheckMixing Is Mixing Efficient? CheckTemp->CheckMixing Yes OptimizeTemp->CheckMixing OptimizeTemp:e->Success:w If yield improves ImproveMixing Action: Increase stirring rate. Use appropriate stir bar/impeller. CheckMixing->ImproveMixing No Failure Issue Persists: Consult further literature. CheckMixing->Failure Yes ImproveMixing->Success

Caption: A step-by-step guide for troubleshooting low reaction yields.

General Mechanism for Transesterification

TransesterificationMechanism Simplified Lewis Acid Mechanism for Transesterification cluster_0 Catalytic Cycle Catalyst This compound (Lewis Acid) Activation Step 1: Catalyst coordinates to ester carbonyl oxygen. Catalyst->Activation Ester Substrate Ester (R-CO-OR') Ester->Activation Alcohol Nucleophile (R''-OH) Attack Step 2: Alcohol attacks the activated carbonyl carbon. Alcohol->Attack Activation->Attack Intermediate Tetrahedral Intermediate Formation Attack->Intermediate Release Step 3: Catalyst and new products are released. Intermediate->Release Release->Catalyst Catalyst Regenerated ProductEster Product Ester (R-CO-OR'') Release->ProductEster ProductAlcohol Byproduct Alcohol (R'-OH) Release->ProductAlcohol

Caption: Lewis acid pathway for this compound catalyzed transesterification.

Quantitative Data Summary

Optimizing reaction parameters is crucial for achieving high efficiency. The following tables summarize the typical effects of key variables. The data presented are illustrative and the optimal conditions will be specific to the reaction being performed.

Table 1: Effect of Catalyst Loading and Temperature on Reaction Yield

Catalyst Loading (mol%)Temperature (°C)Typical Reaction Time (h)Example Yield (%)Notes
0.51201265Low loading may require longer times or higher temperatures.
1.0120685A common starting point for optimization.[9]
2.0120495Often near optimal; further increases may offer little benefit.[9]
2.0100888Lower temperature can increase selectivity but slow the rate.
5.0120496High loading may increase costs with marginal yield improvement.

Table 2: Influence of Solvent on Reaction Outcome

SolventPolarityBoiling Point (°C)General Outcome
TolueneNon-polar111Good for azeotropic removal of water byproduct.
DichloromethanePolar aprotic40Often a good solvent, but low boiling point limits reaction temperature.[13]
AcetonitrilePolar aprotic82Can be effective, but potential for catalyst interaction exists.
No Solvent (Neat)N/AN/ACan be efficient and reduces waste, but requires liquid reactants and may pose mixing challenges.

Key Experimental Protocols

General Protocol for this compound-Catalyzed Esterification

This protocol provides a general methodology for the esterification of a carboxylic acid with an alcohol.

Materials:

  • This compound (catalyst)

  • Carboxylic acid

  • Alcohol

  • Anhydrous toluene (or another suitable solvent)

  • Dean-Stark apparatus (if water removal is necessary)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Reactor Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, condenser, and (if applicable) a Dean-Stark trap. Ensure the system is under an inert atmosphere.[9]

  • Reagent Addition:

    • To the flask, add the carboxylic acid (1.0 eq).

    • Add the alcohol (1.1 - 1.5 eq). Using a slight excess of the more volatile reactant can help drive the reaction to completion.

    • Add the anhydrous solvent (e.g., toluene) to achieve a suitable concentration (typically 0.5-1.0 M).

  • Catalyst Addition: Add this compound (typically 1-2 mol% relative to the limiting reactant).[9]

  • Reaction:

    • Begin vigorous stirring.

    • Heat the reaction mixture to the desired temperature (e.g., reflux for toluene). If using a Dean-Stark trap, monitor the collection of water.

  • Monitoring: Track the reaction's progress by taking small aliquots at regular intervals and analyzing them using an appropriate technique (e.g., TLC, GC, or ¹H NMR).[7]

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the catalyst is insoluble, it can be removed by filtration.

    • The solvent can be removed under reduced pressure (rotary evaporation).

    • The crude product can then be purified using standard techniques such as distillation, crystallization, or column chromatography to isolate the desired ester.

References

Technical Support Center: Synthesis of Diphenyltin Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of diphenyltin oxide synthesis. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis of this compound involves the hydrolysis of dichlorodiphenyltin. This is typically a two-step process where dichlorodiphenyltin is first treated with a suitable solvent mixture, followed by the addition of a base to induce hydrolysis.[1]

Q2: What are the critical parameters that influence the yield of this compound?

A2: Several factors can significantly impact the yield of the synthesis. These include the purity of the starting material (dichlorodiphenyltin), the choice of solvent, the reaction temperature, the pH of the reaction mixture, and the efficiency of the product isolation and purification process. Optimizing these parameters is crucial for achieving a high yield.

Q3: How can I assess the purity of my synthesized this compound?

A3: The purity of this compound can be determined using various analytical techniques. Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, and ¹¹⁹Sn NMR), and mass spectrometry are valuable for structural confirmation and identifying impurities.[2] Elemental analysis provides the percentage composition of elements. Physical properties like melting point can also be an indicator of purity, with impurities typically causing a depression and broadening of the melting point range.

Troubleshooting Guide

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield Incomplete hydrolysis of dichlorodiphenyltin.- Ensure a sufficient amount of base is used to drive the reaction to completion.- Increase the reaction time or temperature, monitoring the reaction progress by TLC or other appropriate methods.- Consider using a phase transfer catalyst if dealing with a biphasic reaction mixture to enhance the reaction rate.
Formation of side products.- Control the reaction temperature carefully, as higher temperatures can sometimes lead to increased side product formation.- The slow, dropwise addition of the base can help to minimize localized high concentrations that may promote side reactions.
Loss of product during workup and purification.- Optimize the extraction procedure to ensure the complete transfer of the product from the aqueous to the organic phase.- During filtration, ensure the complete transfer of the solid product and wash thoroughly with an appropriate solvent to remove soluble impurities without dissolving a significant amount of the product.- If using column chromatography, select a suitable stationary and mobile phase to avoid irreversible adsorption of the product.
Product is difficult to filter (gelatinous precipitate) Formation of polymeric tin species.- Adjust the pH of the solution during precipitation. The nature of the precipitate can be highly dependent on the final pH.- Try adding the base solution more slowly with vigorous stirring to promote the formation of a more crystalline and easily filterable solid.
Product is contaminated with starting material (dichlorodiphenyltin) Incomplete reaction.- As with low yield, ensure sufficient base and adequate reaction time and/or temperature.- Purify the crude product by recrystallization from a suitable solvent or by washing the solid product with a solvent in which dichlorodiphenyltin is soluble but this compound is not.
Product has a broad melting point range Presence of impurities.- Recrystallize the product from an appropriate solvent to remove impurities.- Wash the solid product with a suitable solvent to remove any remaining soluble impurities.

Experimental Protocols

Synthesis of this compound via Hydrolysis of Dichlorodiphenyltin

This protocol is a general guideline based on common synthetic procedures. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • Dichlorodiphenyltin

  • n-Heptane

  • Tetrahydrofuran (THF)

  • Ethanol

  • Sodium hydroxide (or other suitable base)

  • Deionized water

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve dichlorodiphenyltin in a mixture of n-heptane and tetrahydrofuran. The exact ratio of the solvents may need to be optimized, but a common starting point is a 1:1 mixture.

  • Hydrolysis: While stirring the solution vigorously, slowly add a solution of sodium hydroxide in ethanol or water dropwise. The concentration of the sodium hydroxide solution should be carefully chosen to control the reaction rate.

  • Precipitation and Reaction Completion: A white precipitate of this compound will form upon addition of the base. After the complete addition of the base, continue stirring the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Product: Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with deionized water to remove any inorganic salts and then with a small amount of cold ethanol or another suitable organic solvent to remove any unreacted starting material or organic byproducts.

  • Drying: Dry the purified this compound in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) to a constant weight.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by analytical methods such as FT-IR, NMR spectroscopy, and melting point determination.

Visualizing the Workflow

To aid in understanding the experimental process, a workflow diagram is provided below.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start dissolve Dissolve Dichlorodiphenyltin in n-Heptane/THF start->dissolve hydrolysis Add NaOH solution (in Ethanol/Water) dissolve->hydrolysis stir Stir at Room Temperature hydrolysis->stir filter Vacuum Filtration stir->filter wash Wash with Water and Ethanol filter->wash dry Dry in Vacuum Oven wash->dry characterize Characterization (IR, NMR, MP) dry->characterize end End Product: This compound characterize->end

Caption: Experimental workflow for the synthesis of this compound.

For further assistance, please consult relevant safety data sheets (SDS) for all chemicals used and perform a thorough literature search for specific variations of this synthesis.

References

stability and storage conditions for diphenyltin oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of diphenyltin oxide.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a solid that is stable under recommended storage conditions. However, it is sensitive to certain environmental factors.

Q2: What are the primary factors that can cause degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound are:

  • Direct sunlight: Exposure to UV light can cause decomposition.

  • Heat, open flames, and sparks: These can initiate thermal degradation.

  • Incompatible materials: Contact with bases, reducing agents, and strong oxidizing agents can lead to chemical reactions and degradation.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area. It should be kept away from sources of heat and ignition, and incompatible materials.

Q4: What are the hazardous decomposition products of this compound?

A4: Upon decomposition, this compound can release irritating fumes, organic acid vapors, and tin oxides.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Ensure the compound is stored according to the recommended conditions. If degradation is suspected, it is advisable to use a fresh batch.
Precipitate formation in a reaction mixture (e.g., Stille coupling) Formation of insoluble tin byproducts.After the reaction, quench with a 1M aqueous potassium fluoride (KF) solution to precipitate tin fluorides, which can then be removed by filtration through Celite.[1][2]
Difficulty in removing organotin residues from the final product Inefficient purification method.For solid products, recrystallization can be effective.[2] For products in solution, column chromatography using silica gel treated with triethylamine or a stationary phase of potassium carbonate/silica gel can be employed to remove tin impurities.[2]
Contamination of glassware with organotin residues Inadequate cleaning procedures.Soak glassware in a bleach solution or 20% nitric acid overnight to oxidize residual organotin compounds to less harmful inorganic tin species before standard washing procedures.[1][3]

Stability and Storage Data

Parameter Condition Observation/Recommendation Citation
Physical State SolidAppears as a white powder.[4]
Thermal Stability Melting PointDecomposes at approximately 320 °C.[5]
Photostability Sunlight/UV LightDegrades in direct sunlight.
Chemical Stability Incompatible MaterialsBases, reducing agents, strong oxidizing agents.
Recommended Storage TemperatureCool, dry place.[6]
AtmosphereWell-ventilated area.[6]
ContainerTightly closed container.[6]

Experimental Protocols

Protocol 1: General Procedure for Thermogravimetric Analysis (TGA)

This protocol outlines a general method for assessing the thermal stability of this compound.

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into the TGA sample pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or air at a constant flow rate (e.g., 20 mL/min).

    • Heating Rate: A linear heating rate, commonly 10 °C/min.

    • Temperature Range: From ambient temperature to a temperature beyond the decomposition point (e.g., 25 °C to 600 °C).

  • Data Analysis: Record the sample weight as a function of temperature. The onset temperature of weight loss indicates the beginning of decomposition.

Protocol 2: General Procedure for Photostability Testing (Forced Degradation)

This protocol is based on the ICH Q1B guidelines for photostability testing and can be adapted for this compound.[7][8][9][10]

  • Sample Preparation:

    • Solid State: Spread a thin layer of this compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution of known concentration in a suitable, transparent solvent.

  • Light Source: Use a light source that provides a combination of visible and UV light, as specified in ICH Q1B (e.g., a xenon lamp or a metal halide lamp).[7] The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[7]

  • Control Sample: Prepare a control sample identical to the test sample but protected from light (e.g., wrapped in aluminum foil).

  • Exposure: Expose the test sample to the light source for a defined period.

  • Analysis: After exposure, analyze both the exposed and control samples using a suitable stability-indicating analytical method (e.g., HPLC, spectroscopy) to quantify the extent of degradation.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_storage Storage and Handling cluster_stability_testing Stability Testing cluster_analysis Analysis and Troubleshooting storage Store this compound (Cool, Dry, Dark) handling Handle in Ventilated Area (Wear PPE) storage->handling thermal Thermal Stability (TGA) handling->thermal photo Photostability (ICH Q1B) handling->photo analysis Analyze for Degradation Products thermal->analysis photo->analysis troubleshoot Troubleshoot Inconsistent Results analysis->troubleshoot

Caption: Workflow for the stability assessment of this compound.

logical_relationship Factors Affecting this compound Stability cluster_degradation_factors Degradation Factors cluster_degradation_products Degradation Products DPO This compound (Stable Solid) sunlight Direct Sunlight (UV) DPO->sunlight leads to heat Heat / Open Flame DPO->heat leads to incompatible Incompatible Materials (Bases, Reducing Agents, Oxidizers) DPO->incompatible leads to fumes Irritating Fumes sunlight->fumes vapors Organic Acid Vapors sunlight->vapors tin_oxides Tin Oxides sunlight->tin_oxides heat->fumes heat->vapors heat->tin_oxides incompatible->fumes incompatible->vapors incompatible->tin_oxides

Caption: Factors leading to the degradation of this compound.

References

common impurities in diphenyltin oxide and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenyltin oxide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Common impurities in this compound can originate from its synthesis process. These may include:

  • Unreacted Starting Materials: If synthesized from diphenyltin dichloride, residual amounts of this starting material may be present.

  • Other Organotin Species: Depending on the synthetic route, trace amounts of monophenyltin or triphenyltin compounds can be formed as byproducts.

  • Inorganic Tin Salts: Hydrolysis or side reactions can lead to the formation of inorganic tin salts.

  • Residual Solvents: Solvents used during synthesis and purification, such as toluene, ethanol, or heptane, might be retained in the final product.[1]

  • Chloride Ions: If the synthesis involves chlorinated precursors, chloride ions can be a significant impurity.

Q2: My this compound appears discolored (not a white powder). What could be the cause?

A2: A discoloration, such as a yellowish or brownish tint, in this compound can indicate the presence of impurities. This could be due to residual starting materials, byproducts from the synthesis, or degradation of the product. It is recommended to purify the material before use.

Q3: How can I remove impurities from my this compound sample?

A3: The primary method for purifying solid compounds like this compound is recrystallization.[2][3][4] This technique is effective at removing most common impurities. Washing the solid with a solvent in which the impurities are soluble but the product is not can also be a useful purification step. For certain impurities, column chromatography might be necessary, although it is a more complex procedure for organotin compounds.

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: While specific solvent systems for this compound recrystallization are not extensively documented in readily available literature, a general approach involves selecting a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4] Potential solvents to screen could include aromatic hydrocarbons (like toluene), alcohols (like ethanol or methanol), or a mixed solvent system. A trial-and-error approach with small amounts of the product is often necessary to identify the optimal solvent or solvent mixture.

Q5: How can I assess the purity of my this compound after purification?

A5: Several methods can be employed to assess the purity of your this compound:

  • Melting Point Determination: Pure this compound has a distinct melting point (decomposes at approximately 320 °C). A broad or depressed melting point range suggests the presence of impurities.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can help identify the presence of organic impurities.

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating and quantifying organotin compounds.[5]

  • Elemental Analysis: This can determine the percentage of tin and other elements, which can be compared to the theoretical values for pure this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Broad or low melting point Presence of impuritiesPurify the this compound by recrystallization.
Inconsistent experimental results Impurities in the this compound are interfering with the reaction.Purify the starting material and re-run the experiment. Assess the purity of the this compound before use.
Poor solubility in expected solvents The material may be cross-linked or contain insoluble impurities.Attempt to dissolve a small amount in a heated, high-boiling point solvent. If it remains insoluble, the material may be of low quality.
Presence of unexpected peaks in analytical data (e.g., NMR, HPLC) Contamination with starting materials, byproducts, or solvents.Identify the impurity if possible by comparing with known standards. Purify the this compound using an appropriate method like recrystallization.

Experimental Protocols

Protocol for Recrystallization of this compound

This is a general procedure and may require optimization for your specific sample and impurity profile.

Objective: To purify this compound by removing soluble impurities.

Materials:

  • Impure this compound

  • Selected recrystallization solvent (e.g., toluene, ethanol, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of impure this compound. Add a few drops of the chosen solvent at room temperature. If the solid is largely insoluble, heat the test tube. If the solid dissolves upon heating and precipitates upon cooling, the solvent is suitable.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask.

  • Heating: Gently heat the mixture while stirring until the this compound is completely dissolved.[2][3] Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration to remove them. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[3] Do not disturb the flask during this process to allow for the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice bath to maximize the yield of crystals.[2][3]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator to remove all traces of the solvent.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_final Final Product start Impure this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Recrystallization workflow for this compound purification.

troubleshooting_logic start Impure Product Suspected check_mp Check Melting Point start->check_mp analyze Perform Spectroscopic/Chromatographic Analysis check_mp->analyze [Broad/Low MP] pure Product is Pure check_mp->pure [Sharp MP at 320°C] recrystallize Recrystallize Product analyze->recrystallize [Impurities Detected] analyze->pure [No Impurities Detected] reanalyze Re-analyze Purity recrystallize->reanalyze reanalyze->pure [Purity Confirmed] impure Product Still Impure reanalyze->impure [Impurities Remain] consider_alt Consider Alternative Purification (e.g., Chromatography) impure->consider_alt

Caption: Troubleshooting logic for purifying this compound.

References

troubleshooting low conversion rates in diphenyltin oxide catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low conversion rates in diphenyltin oxide-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

A1: this compound is a versatile Lewis acid catalyst commonly employed in esterification and transesterification reactions.[1][2] It is particularly useful in the synthesis of polyesters and other specialty esters due to its high catalytic activity.[1]

Q2: What are the most common causes of low conversion rates in reactions catalyzed by this compound?

A2: Low conversion rates can typically be attributed to one of three main factors: catalyst deactivation, suboptimal reaction conditions, or issues with reactant purity. Catalyst deactivation can occur through poisoning, fouling (coking), or thermal degradation.[3][4] Suboptimal conditions may include incorrect temperature, improper solvent choice, or the presence of moisture.[5]

Q3: Is this compound sensitive to water?

A3: Yes, like many Lewis acid catalysts, this compound's catalytic activity can be significantly diminished by the presence of water.[6][7] Water can hydrolyze the catalyst or compete with the reactants for coordination to the tin center, impeding the catalytic cycle.[6][7] It is crucial to use anhydrous reagents and solvents and to conduct reactions under an inert atmosphere.[8]

Q4: Can a deactivated this compound catalyst be regenerated?

A4: The possibility of regeneration depends on the deactivation mechanism. For deactivation caused by coking (the deposition of carbonaceous materials), the catalyst can often be regenerated by calcination, which involves controlled heating in the presence of air or a dilute oxygen stream to burn off the deposits.[5][8] Deactivation by poisoning may sometimes be reversed by washing the catalyst with an appropriate solvent, though severe poisoning can be irreversible.[8][9] Thermal degradation (sintering) is generally irreversible.[3][8]

Troubleshooting Guide for Low Conversion Rates

Issue 1: Reaction is sluggish or stalls at low conversion.

Q: My reaction is proceeding very slowly or has stopped completely at a low conversion rate. What should I investigate first?

A: The first step is to determine whether the issue lies with the catalyst's activity, the reaction conditions, or the reactants themselves. A systematic approach is recommended.

Potential Cause 1: Catalyst Inactivity or Deactivation

  • Moisture Poisoning: The catalyst is highly susceptible to moisture. Water in the reaction mixture can deactivate the catalyst.[6][7]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reactants. Handle the catalyst and set up the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] Activating the catalyst by heating under vacuum prior to use can also be effective.[8]

  • Impurity Poisoning: Impurities in the reactants or solvent can act as catalyst poisons. Common poisons include sulfur compounds, strong bases, and chelating agents that can bind irreversibly to the tin center.[2][3]

    • Solution: Use high-purity, recently distilled or purified reactants and solvents. If impurities are suspected, consider passing the reactants through a purification column (e.g., activated alumina or silica gel) before use.

  • Coking/Fouling: At elevated temperatures, reactants or products can sometimes decompose or polymerize, leading to the formation of carbonaceous deposits (coke) on the catalyst surface.[3][8] These deposits block the active sites.

    • Solution: Lowering the reaction temperature may help mitigate coke formation.[5] If coking has occurred, the catalyst can often be regenerated. (See Experimental Protocol 3).

  • Thermal Degradation (Sintering): Exposing the catalyst to excessively high temperatures can cause the particles to agglomerate, reducing the active surface area.[3][8] This form of deactivation is typically irreversible.

    • Solution: Operate the reaction within the recommended temperature range for this compound catalysis. Avoid localized overheating.

Potential Cause 2: Suboptimal Reaction Conditions

  • Incorrect Temperature: The reaction may be too cold to proceed at a reasonable rate, or too hot, leading to side reactions or catalyst degradation.

    • Solution: The optimal temperature is reaction-dependent. If the reaction is sluggish, consider incrementally increasing the temperature. For reactions like tosylation, gentle reflux in a solvent like dichloromethane may be necessary.[1]

  • Improper Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like methanol can sometimes interfere with the catalyst by competing for coordination sites.[5]

    • Solution: Apolar, non-coordinating solvents are often preferred. For certain reactions, such as the selective sulfonylation of diols, dichloromethane has been shown to be an optimal solvent.[5]

  • Insufficient Mixing: In heterogeneous reactions, inadequate stirring can lead to poor mass transfer, preventing the reactants from accessing the catalyst's active sites.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction.

Data Presentation

Table 1: Effect of Water Content on this compound-Catalyzed Esterification

Water Content (ppm)Catalyst Loading (mol%)Reaction Time (h)Conversion (%)
< 101.0495
501.0472
1001.0445
2001.0418

Illustrative data based on the principle that water inhibits catalytic activity.[6][7]

Table 2: Influence of Catalyst Loading on Reaction Rate

Catalyst Loading (mol%)Reaction Time to 90% Conversion (h)
0.112
0.56
1.04
2.02.5
5.02.2

Illustrative data showing that increasing catalyst loading can accelerate the reaction, though with diminishing returns at higher concentrations.[1]

Experimental Protocols

Protocol 1: General Procedure for this compound-Catalyzed Esterification

  • Preparation: Oven-dry all glassware (e.g., round-bottom flask, condenser) at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: Assemble the glassware under a positive pressure of inert gas (nitrogen or argon).

  • Charging Reactants: To the reaction flask, add the carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and anhydrous solvent (e.g., toluene).

  • Catalyst Addition: Add this compound (1-2 mol%) to the stirred mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by a suitable analytical method (e.g., TLC, GC, or NMR). A Dean-Stark trap can be used to remove the water formed during the reaction.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter to recover the catalyst if it is heterogeneous. Wash the organic phase with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.

Protocol 2: Activation of this compound Catalyst

  • Place the required amount of this compound in a Schlenk flask.

  • Heat the flask to 110-120°C under a high vacuum (e.g., <1 mmHg).

  • Maintain these conditions for 2-4 hours to remove any adsorbed water.

  • Allow the catalyst to cool to room temperature under vacuum before backfilling with an inert gas.

  • The activated catalyst should be used immediately or stored in a glovebox or a tightly sealed container under an inert atmosphere.[8]

Protocol 3: Regeneration of a Coked this compound Catalyst

  • Recovery: After the reaction, recover the catalyst by filtration and wash it with a suitable solvent (e.g., dichloromethane or acetone) to remove any adsorbed organic molecules. Dry the catalyst in an oven at 100°C.

  • Calcination: Place the dried, spent catalyst in a tube furnace.

  • Purging: Purge the furnace with an inert gas (e.g., nitrogen) while slowly heating to 200°C to remove any remaining volatile compounds.

  • Oxidation: Switch the gas flow to a dilute stream of air (or 5% O₂ in N₂) and slowly ramp the temperature (e.g., 5°C/min) to 450-500°C.[8]

  • Holding: Hold the catalyst at this temperature for 3-5 hours, or until the coke has been completely combusted.

  • Cooling: Switch the gas flow back to nitrogen and allow the catalyst to cool to room temperature.

  • Storage: Store the regenerated catalyst under anhydrous conditions.

Visualizations

TroubleshootingWorkflow Start Low Conversion Rate Cause1 Catalyst Inactivity? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Cause3 Reactant Issues? Start->Cause3 SubCause1a Poisoning (Water/Impurities) Cause1->SubCause1a SubCause1b Coking / Fouling Cause1->SubCause1b SubCause1c Sintering (Thermal) Cause1->SubCause1c SubCause2a Incorrect Temperature Cause2->SubCause2a SubCause2b Improper Solvent Cause2->SubCause2b SubCause2c Insufficient Mixing Cause2->SubCause2c SubCause3a Purity of Reactants Cause3->SubCause3a SubCause3b Incorrect Stoichiometry Cause3->SubCause3b Solution1a Use Anhydrous Reagents Purify Starting Materials SubCause1a->Solution1a Solution1b Lower Temperature Regenerate via Calcination SubCause1b->Solution1b Solution1c Use Fresh Catalyst Avoid High Temperatures SubCause1c->Solution1c Solution2a Optimize Temperature SubCause2a->Solution2a Solution2b Screen Solvents SubCause2b->Solution2b Solution2c Increase Stirring Rate SubCause2c->Solution2c Solution3a Purify/Distill Reactants SubCause3a->Solution3a Solution3b Verify Molar Ratios SubCause3b->Solution3b

Caption: Troubleshooting workflow for low conversion rates.

CatalyticCycle Catalyst Ph2Sn=O Intermediate1 Ph2Sn(OOCR)(OH) Catalyst->Intermediate1 + R-COOH Acid R-COOH Alcohol R'-OH Intermediate2 Ph2Sn(OOCR)(OR') Intermediate1->Intermediate2 + R'-OH - H2O Intermediate2->Catalyst + H2O - R-COOR' Ester R-COOR' Water H2O

Caption: Simplified catalytic cycle for esterification.

DeactivationPathways ActiveCatalyst Active Catalyst (Ph2SnO) DeactivatedPoisoned Poisoned Catalyst ActiveCatalyst->DeactivatedPoisoned Chemical Adsorption DeactivatedCoked Coked Catalyst ActiveCatalyst->DeactivatedCoked Deposition DeactivatedSintered Sintered Catalyst ActiveCatalyst->DeactivatedSintered Aggregation Poisons Impurities (H2O, Sulfur, etc.) Poisons->DeactivatedPoisoned HighTempSideRxn High Temp / Side Reactions HighTempSideRxn->DeactivatedCoked ExcessiveHeat Excessive Heat ExcessiveHeat->DeactivatedSintered

Caption: Common pathways for catalyst deactivation.

References

solvent effects on the catalytic activity of diphenyltin oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing diphenyltin oxide as a catalyst in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What types of reactions are typically catalyzed by this compound and its analogs like dibutyltin oxide?

A1: this compound and other diorganotin oxides are effective Lewis acid catalysts for a variety of reactions, including:

  • Esterification and Transesterification: They are widely used in the synthesis of esters and polyesters.[1] Diorganotin oxides like dibutyltin oxide are particularly effective for transesterification reactions.

  • Sulfonylation: Catalytic amounts of dibutyltin oxide have been shown to be highly effective for the regioselective sulfonylation of diols and polyols.[2]

  • Urethane Formation: Organotin compounds, in general, are used as catalysts in the formation of polyurethanes.

Q2: How does the choice of solvent affect the catalytic activity of diorganotin oxides?

A2: The choice of solvent can significantly impact the catalytic activity of diorganotin oxides. The solvent can influence the solubility of the catalyst and substrates, the stability of intermediates, and the overall reaction rate. In some cases, polar coordinating solvents can compete with the substrate for binding to the tin catalyst, potentially inhibiting the reaction.[2] For instance, in the selective sulfonylation of α-chelatable primary alcohols using dibutyltin oxide, dichloromethane (CH₂Cl₂) was found to be the optimal solvent, while methanol hindered the reaction.[2]

Q3: What is the general mechanism of catalysis for diorganotin oxides?

A3: Diorganotin oxides function as Lewis acid catalysts. The tin atom coordinates to an electronegative atom in the substrate, typically the oxygen of a carbonyl group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3] This activation is a key step in reactions like esterification and transesterification. The catalytic cycle often involves the formation of a tin alkoxide intermediate.

Q4: Is this compound soluble in common organic solvents?

A4: Diorganotin oxides, including this compound and dibutyltin oxide, are generally polymeric solids that are insoluble in most common organic solvents.[4][5] They often dissolve in the reaction mixture at elevated temperatures as they react with one of the components, such as an alcohol or carboxylic acid, to form a soluble species.[4]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or no catalytic activity 1. Catalyst deactivation by water: Organotin catalysts can be sensitive to moisture.1. Ensure all reactants and solvents are anhydrous. Consider using techniques like azeotropic distillation to remove water from the reaction mixture.
2. Inappropriate solvent: The solvent may be coordinating to the tin center and inhibiting catalysis.2. If using a polar coordinating solvent (e.g., methanol, DMF), try switching to a non-coordinating solvent (e.g., dichloromethane, toluene, or running the reaction neat if possible).
3. Low reaction temperature: Many organotin-catalyzed reactions require elevated temperatures to proceed at a reasonable rate.3. Gradually increase the reaction temperature and monitor the progress.
Poor regioselectivity (in reactions with polyfunctional molecules) 1. Solvent effects: The solvent can influence the conformation of the substrate and its interaction with the catalyst.1. Screen different solvents to find the optimal one for the desired selectivity. For example, in the sulfonylation of diols with dibutyltin oxide, dichloromethane provided high regioselectivity.[2]
2. Substrate structure: The inherent structure of the substrate plays a crucial role in directing the reaction.2. For reactions involving diols, substrates that can form a five-membered chelate with the tin catalyst often exhibit higher selectivity.[2]
Difficulty in removing tin residues from the product 1. Solubility of tin byproducts: Organotin byproducts can be difficult to separate from the desired product.1. Aqueous workup with KF: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) can precipitate the tin as insoluble tin fluorides, which can then be removed by filtration.
2. Chromatography: Using silica gel chromatography can be effective. Pre-treating the silica gel with triethylamine may improve the removal of tin impurities.
3. Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.

Data Presentation

The following table summarizes the effect of different solvents on the yield of a model reaction catalyzed by dibutyltin oxide, which can serve as a proxy for understanding the potential behavior of this compound.

Table 1: Effect of Solvent on the Yield of Monotosylation of a Diol Catalyzed by Dibutyltin Oxide

SolventYield (%)
Dichloromethane (CH₂Cl₂)High
Methanol (MeOH)Low (hinders reaction)

Note: This data is based on the selective sulfonylation of α-chelatable primary alcohols catalyzed by dibutyltin oxide.[2] Specific quantitative data for this compound is limited in the available literature.

Experimental Protocols

Below is a general experimental protocol for a reaction catalyzed by a diorganotin oxide, based on the selective sulfonylation of a diol using dibutyltin oxide. This can be adapted for use with this compound, though optimization of reaction conditions will likely be necessary.

General Protocol for Selective Sulfonylation

  • Preparation: To a solution of the diol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is added dibutyltin oxide (0.02 eq).

  • Reaction Initiation: Triethylamine (1.1 eq) and p-toluenesulfonyl chloride (1.05 eq) are added sequentially to the mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by a suitable technique (e.g., TLC, GC, or LC-MS) until the starting material is consumed.

  • Workup: The reaction mixture is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired monotosylated product.[2]

Visualizations

Catalytic Cycle of Diorganotin Oxide in Esterification

CatalyticCycle cluster_regeneration Catalyst Regeneration Catalyst This compound (Ph₂SnO)n ActiveCatalyst Active Tin Alkoxide Ph₂Sn(OR')₂ Catalyst->ActiveCatalyst + 2 R'OH - H₂O Alcohol Alcohol (R'OH) CarboxylicAcid Carboxylic Acid (RCOOH) Intermediate Tetrahedral Intermediate CarboxylicAcid->Intermediate ActiveCatalyst->Intermediate + RCOOH Product Ester (RCOOR') Intermediate->Product - Ph₂Sn(OH)₂ Ph₂Sn(OH)₂ Ph₂Sn(OH)₂ Intermediate->Ph₂Sn(OH)₂ Water Water (H₂O) Ph₂Sn(OH)₂->Catalyst - H₂O

Caption: Proposed catalytic cycle for esterification catalyzed by this compound.

Experimental Workflow for a this compound Catalyzed Reaction

ExperimentalWorkflow start Start reactants Combine Reactants: Substrate, Solvent, This compound start->reactants add_reagents Add Other Reagents (e.g., base, acylating agent) reactants->add_reagents reaction Stir at Appropriate Temperature add_reagents->reaction monitor Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Aqueous Workup (e.g., quench, extract) monitor->workup Reaction complete purify Purification (e.g., Chromatography, Recrystallization) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for a reaction using this compound as a catalyst.

References

preventing degradation of diphenyltin oxide during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenyltin oxide. It aims to address common issues related to its degradation during chemical reactions and offers solutions to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during a reaction?

A1: this compound is a stable compound but can degrade under certain conditions. Key factors leading to its degradation include:

  • Exposure to direct sunlight: This can cause degradation to an inorganic tin salt.[1]

  • High temperatures: The compound decomposes at 320°C.[2] Exposure to elevated temperatures or open flames can also generate irritating fumes and organic acid vapors.[1]

  • Incompatible materials: Contact with strong bases and reducing agents can lead to degradation.[1]

  • Presence of moisture and air: Although organotin compounds like this compound have a relatively stable carbon-tin bond in the presence of air and moisture, prolonged exposure, especially under heating, can lead to hydrolysis and oxidation.[3] Many reactions involving organotin compounds are performed under an inert atmosphere to prevent side reactions and degradation.[4][5][6][7][8]

Q2: I'm observing a lower than expected yield in my reaction. Could this compound degradation be the cause?

A2: Yes, a low yield is a common indicator of reactant or catalyst degradation.[9][10][11] If you suspect this compound degradation, you should also look for other signs, such as the formation of unexpected byproducts (e.g., inorganic tin salts, other tin oxides) or changes in the reaction mixture's appearance.[1][10] To troubleshoot, it's crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[5][10]

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To maintain the stability of this compound, consider the following preventative measures:

  • Work under an inert atmosphere: Using a Schlenk line or a glovebox to handle this compound and set up reactions under nitrogen or argon can protect it from atmospheric moisture and oxygen.[4][5][6][7][8]

  • Control the reaction temperature: Maintain the reaction temperature well below its decomposition point of 320°C.[2] If a reaction stalls, consider if a slight, controlled increase in temperature is feasible, but be cautious of decomposition.[10]

  • Use pure reagents and dry solvents: Impurities in reactants or solvents can catalyze side reactions and lead to degradation.[9][10] Ensure all reagents are of high purity and solvents are properly dried before use.

  • Store properly: Keep this compound in a tightly closed container, in a well-ventilated area, away from heat and direct sunlight.[1]

Q4: What analytical techniques can I use to detect this compound degradation?

A4: Several analytical methods can be employed to detect and quantify the degradation of this compound:

  • Chromatographic Methods: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can be used to identify and quantify organotin compounds and their degradation products.[12] High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy can also be used to monitor the concentration of reactants and products over time.[13]

  • Atomic Absorption Spectroscopy (AAS): Graphite furnace AAS is a sensitive technique for quantifying the total tin content, which can help in determining if tin has precipitated out of the solution as an inorganic salt.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹⁹Sn NMR can provide structural information about the organotin species in the reaction mixture, helping to identify degradation products.

Troubleshooting Guide

This section provides a step-by-step guide to address common problems encountered during reactions involving this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield 1. This compound degradation.[9][15] 2. Incomplete reaction.[10] 3. Loss of product during workup.[10][16]1. Verify Reagent Stability: Before starting the main reaction, run a small-scale stability test. Dissolve this compound in the reaction solvent under the planned conditions (temperature, atmosphere) and monitor for any changes (e.g., precipitation, color change) over time. Analyze a sample using TLC or NMR. 2. Optimize Reaction Conditions: If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for any signs of decomposition.[10] Ensure efficient stirring.[9] 3. Refine Workup Procedure: Check if the product is soluble in the aqueous layer during extraction.[16] Ensure complete transfer of materials and rinse all glassware.[9]
Formation of Insoluble Precipitate 1. Formation of inorganic tin salts due to degradation.[1] 2. Low solubility of a reactant or product.1. Isolate and Analyze Precipitate: If possible, isolate the precipitate by filtration and analyze it. Elemental analysis or AAS can confirm the presence of tin. 2. Improve Solubility: If the precipitate is an intended species, try a different solvent system or increase the reaction temperature slightly.
Inconsistent Reaction Results 1. Variable purity of this compound. 2. Inconsistent reaction setup (e.g., exposure to air).[11]1. Purify this compound: If the purity is questionable, consider recrystallization or other purification methods before use. 2. Standardize Procedure: Ensure that the reaction setup, especially the inert atmosphere techniques, is consistent for every experiment.[4][5][6]
Reaction Stalls Before Completion 1. Catalyst deactivation (degradation). 2. Equilibrium has been reached.1. Add More Catalyst: If you suspect the catalyst has degraded, a careful addition of more this compound might restart the reaction.[9] 2. Shift Equilibrium: If the reaction is reversible, consider removing a byproduct (e.g., water via a Dean-Stark trap) to drive the reaction to completion.[3]

Experimental Protocols

Protocol 1: General Setup for a Reaction Under Inert Atmosphere

This protocol describes a standard procedure for setting up a reaction that is sensitive to air and moisture, which is recommended when using this compound.

Materials:

  • Schlenk flask or three-necked round-bottom flask

  • Stir bar

  • Rubber septa

  • Schlenk line with vacuum and inert gas (Nitrogen or Argon) source

  • Syringes and needles

  • Glassware (graduated cylinders, funnels)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven (or by flame-drying) immediately before use.[4][7][9]

  • Assembly: Assemble the reaction flask with a stir bar and seal the openings with rubber septa.

  • Inerting the Flask: Connect the flask to the Schlenk line via a needle through one of the septa.

  • Evacuate-Refill Cycles: Carefully evacuate the flask under vacuum, taking care not to pull solids into the line.[4] Backfill the flask with the inert gas. Repeat this cycle three times to ensure the removal of air and moisture.[4]

  • Adding Reagents:

    • Solids: For air-stable solids like this compound, quickly remove a septum while maintaining a positive flow of inert gas and add the solid through a powder funnel.[4]

    • Liquids: Use a dry, inert-gas-flushed syringe to transfer dry solvents and liquid reagents through the septum.[6][7][8]

  • Running the Reaction: Once all reagents are added, maintain a positive pressure of inert gas (a balloon filled with inert gas attached to a needle is a common method in teaching labs) throughout the reaction.[5][6][8]

Visual Guides

Workflow for Troubleshooting Low Reaction Yield

This diagram outlines a logical workflow for diagnosing and resolving issues of low yield in reactions involving this compound.

LowYieldTroubleshooting start Low Reaction Yield Observed check_reaction Monitor Reaction Progress (e.g., TLC, NMR) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete byproducts Side Products Observed? incomplete->byproducts No optimize Optimize Conditions: - Extend Time - Increase Temperature (cautiously) incomplete->optimize Yes check_purity Verify Purity of Starting Materials byproducts->check_purity Yes check_workup Review Workup Procedure byproducts->check_workup No end_success Yield Improved optimize->end_success end_fail Issue Persists: Consult Literature optimize->end_fail purify Purify Reagents & Dry Solvents check_purity->purify check_setup Review Experimental Setup: - Inert Atmosphere? - Temperature Control? check_purity->check_setup purify->end_success purify->end_fail improve_setup Refine Technique: - Ensure Dry Glassware - Improve Inert Atmosphere check_setup->improve_setup improve_setup->end_success improve_setup->end_fail modify_workup Modify Workup: - Check Aqueous Layer - Minimize Transfers check_workup->modify_workup modify_workup->end_success modify_workup->end_fail

Caption: Troubleshooting workflow for low reaction yields.

Factors Leading to this compound Degradation

This diagram illustrates the key factors that can cause the degradation of this compound and the resulting products.

DegradationPathways cluster_factors Degradation Factors DPTO This compound ((C6H5)2SnO) Degradation Degradation DPTO->Degradation Products Degradation Products: - Inorganic Tin Salts - Other Tin Oxides - Organic Acid Vapors Degradation->Products Sunlight Direct Sunlight Sunlight->Degradation Heat High Temperature (>320°C) Heat->Degradation Incompatible Bases / Reducing Agents Incompatible->Degradation Atmosphere Air / Moisture Atmosphere->Degradation

Caption: Key factors causing this compound degradation.

References

catalyst deactivation and regeneration of diphenyltin oxide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diphenyltin Oxide Catalysis

This guide provides troubleshooting assistance and frequently asked questions for researchers and drug development professionals working with this compound catalysts. The information is based on established principles of catalyst deactivation and regeneration relevant to tin-based catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my this compound catalyst is losing activity?

Catalyst deactivation for tin-based materials like this compound typically occurs through three main mechanisms:

  • Poisoning: Strong adsorption of impurities from the reactant feed (e.g., sulfur, nitrogen, or halogen compounds) onto the active catalytic sites, blocking them from participating in the reaction.

  • Coking/Fouling: Deposition of carbonaceous materials (coke) or heavy organic residues on the catalyst surface and within its pore structure, physically blocking access to active sites.

  • Sintering/Thermal Degradation: Irreversible loss of catalytic surface area and active sites due to crystallite growth, especially at high reaction temperatures. This can also involve changes in the oxidation state of the tin centers.

Q2: Can a deactivated this compound catalyst be regenerated?

Yes, in many cases, regeneration is possible, but the appropriate method depends entirely on the cause of deactivation.

  • For coking , a controlled oxidation (calcination) in air or a diluted oxygen stream can burn off the carbon deposits.

  • For poisoning , a specific washing procedure with a suitable solvent or a mild chemical treatment might remove the adsorbed poison.

  • Sintering is generally irreversible, and the catalyst cannot be regenerated to its original state.

Q3: What are the initial signs of catalyst deactivation?

The most common indicators of catalyst deactivation include:

  • A noticeable decrease in the reaction conversion rate over time under constant operating conditions.

  • A change in product selectivity, where the formation of desired products decreases while side reactions increase.

  • An increase in the pressure drop across the catalyst bed (in flow reactors), which can indicate fouling or coke formation.

Q4: How can I determine the specific cause of my catalyst's deactivation?

A combination of characterization techniques is typically required. Comparing the fresh and spent catalyst will provide direct evidence for the deactivation mechanism.

Deactivation Mechanism Recommended Characterization Technique Expected Observation in Spent Catalyst
Coking / Fouling Thermogravimetric Analysis (TGA)Weight loss at specific temperatures corresponding to coke combustion.
Temperature-Programmed Oxidation (TPO)CO₂ evolution peak during heating under an oxidative atmosphere.
Poisoning X-ray Photoelectron Spectroscopy (XPS)Presence of elemental poisons (e.g., S, Cl, N) on the catalyst surface.
Energy-Dispersive X-ray Spectroscopy (EDX/EDS)Elemental mapping showing the distribution of poisons.
Sintering X-ray Diffraction (XRD)Sharper diffraction peaks, indicating an increase in crystallite size.
Brunauer-Emmett-Teller (BET) Surface Area AnalysisDecrease in the specific surface area.
Transmission Electron Microscopy (TEM)Direct visualization of larger particle sizes compared to the fresh catalyst.

Troubleshooting Guide

This guide provides a logical workflow for diagnosing and addressing issues with catalyst performance.

Issue: Gradual or Rapid Loss of Catalytic Activity

This is the most common issue encountered. Follow the steps below to identify the root cause.

G start Observe Loss of Activity check_feed Step 1: Verify Reactant Purity - Are there potential poisons (S, N, halogens)? - Are there heavy, non-volatile impurities? start->check_feed analysis Step 2: Characterize Spent Catalyst (Compare with fresh catalyst) check_feed->analysis If feed is pure tga_tpo TGA / TPO analysis->tga_tpo xps_edx XPS / EDX analysis->xps_edx bet_xrd BET / XRD / TEM analysis->bet_xrd diagnosis Step 3: Diagnose Deactivation Mechanism tga_tpo->diagnosis Weight loss / CO₂ peak xps_edx->diagnosis Poison elements detected bet_xrd->diagnosis Surface area loss / Crystal growth coking Coking / Fouling poisoning Poisoning sintering Sintering regenerate Regenerate Catalyst (e.g., Calcination) coking->regenerate purify Purify Reactant Feed poisoning->purify optimize Optimize Reaction Conditions (e.g., Lower Temperature) sintering->optimize solution Step 4: Implement Solution

Caption: Troubleshooting workflow for catalyst deactivation.

Experimental Protocols

Protocol 1: Catalyst Regeneration via Calcination (for Coking)

This protocol outlines a general procedure for removing carbonaceous deposits from a deactivated this compound catalyst.

Objective: To restore catalytic activity by burning off coke in a controlled environment.

Materials:

  • Deactivated (spent) this compound catalyst.

  • Tube furnace with temperature and gas flow control.

  • Quartz or ceramic reactor tube.

  • Source of nitrogen (N₂) and synthetic air (or a mixture of O₂ in N₂).

Procedure:

  • Loading: Carefully load a known mass of the spent catalyst into the reactor tube, ensuring it forms a stable bed.

  • Purging: Place the reactor in the tube furnace. Purge the system with an inert gas (e.g., N₂ at 50-100 mL/min) for 30 minutes at room temperature to remove any adsorbed reactants or air.

  • Heating: While maintaining the N₂ flow, heat the furnace to a temperature just below the reaction temperature (e.g., 250-300°C) at a controlled ramp rate (e.g., 5°C/min). This step helps to gently desorb volatile compounds.

  • Oxidation: Once the temperature is stable, gradually introduce the oxidizing gas (e.g., 5% O₂ in N₂) at a controlled flow rate (e.g., 30-50 mL/min). Caution: Introducing pure air or oxygen at high temperatures can cause a rapid, uncontrolled combustion (a temperature excursion) that can permanently damage the catalyst via sintering.

  • Calcination Hold: Slowly ramp the temperature (e.g., 2-3°C/min) to the final calcination temperature (typically 400-500°C, this must be determined experimentally to avoid thermal damage to the catalyst). Hold at this temperature for 3-5 hours or until the coke has been completely removed. This can be monitored by an in-line gas analyzer looking for the cessation of CO₂ production.

  • Cooling: After the hold period, switch the gas flow back to pure N₂ and cool the furnace down to room temperature.

  • Unloading: Once cooled, the regenerated catalyst can be carefully unloaded and stored in a desiccator before re-testing its activity.

Protocol 2: Activity Testing Workflow

This workflow describes the process of evaluating catalyst performance before and after deactivation/regeneration.

G start Start fresh_cat 1. Characterize Fresh Catalyst (BET, XRD, TEM) start->fresh_cat activity_test_1 2. Perform Initial Activity Test (Measure baseline conversion and selectivity) fresh_cat->activity_test_1 deactivation_run 3. Conduct Long-Term Run or Accelerated Deactivation (Monitor activity over time) activity_test_1->deactivation_run spent_cat 4. Characterize Spent Catalyst (BET, XRD, TGA, XPS) deactivation_run->spent_cat regenerate 5. Regenerate Catalyst (e.g., via Calcination Protocol) spent_cat->regenerate regen_cat 6. Characterize Regenerated Catalyst (BET, XRD) regenerate->regen_cat activity_test_2 7. Perform Final Activity Test (Measure recovered activity) regen_cat->activity_test_2 end End activity_test_2->end

Caption: Standard experimental workflow for catalyst evaluation.

Validation & Comparative

A Comparative Guide to the Characterization of Diphenyltin Oxide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of organotin compounds is crucial for their application in various fields, including catalysis and pharmaceutical development. This guide provides a comparative characterization of diphenyltin oxide using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM), alongside a discussion of common alternatives like dibutyltin oxide and triphenyltin hydroxide.

This document summarizes the structural and morphological properties of these compounds, offering insights into their solid-state characteristics. The information is presented to facilitate a clear comparison and to provide detailed experimental protocols for reproducible analysis.

Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₁₂H₁₀OSn288.92320 (decomposes)White powder or crystals
Dibutyltin OxideC₈H₁₈OSn248.94>300White powder
Triphenyltin HydroxideC₁₈H₁₆OSn367.03124-126White powder

Structural and Morphological Analysis: A Comparative Overview

The structural and morphological characteristics of this compound and its alternatives are key to understanding their reactivity and suitability for specific applications.

X-ray Diffraction (XRD) Analysis

XRD is a powerful technique to determine the crystalline structure of materials. The analysis of diffraction patterns provides information on the lattice parameters, crystal system, and crystallite size.

Alternative Compounds:

  • Dibutyltin Oxide: Often exists as a polymeric solid.[3]

  • Triphenyltin Hydroxide: Its derivatives have been characterized by single-crystal X-ray diffraction, confirming their crystalline nature.[4]

Scanning Electron Microscopy (SEM) Analysis

SEM provides high-resolution images of the surface morphology of materials, revealing details about particle shape, size, and aggregation.

Detailed SEM micrographs specifically for this compound are not widely published. However, characterization of adsorbents prepared using this compound derivatives has shown materials with irregular, rough, and highly porous structures.[5] Studies on tin oxide nanoparticles, a simpler analogue, often show spherical or nanorod morphologies, with the synthesis method influencing the final particle shape and size.[2]

Alternative Compounds:

  • Dibutyltin Oxide: No specific SEM data was found in the provided search results.

  • Triphenyltin Hydroxide: No specific SEM data was found in the provided search results.

Experimental Protocols

For researchers looking to perform their own characterization studies, the following are generalized protocols for XRD and SEM analysis of solid powder samples.

Powder X-ray Diffraction (XRD)
  • Sample Preparation: A small amount of the powdered sample is finely ground using an agate mortar and pestle to ensure a random orientation of the crystallites. The powder is then carefully mounted onto a sample holder, ensuring a flat and level surface.

  • Instrumentation: A powder X-ray diffractometer is used for the analysis. Common instrument settings include:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is typically used.

    • Voltage and Current: The X-ray tube is operated at a specific voltage and current (e.g., 40 kV and 30 mA).

    • Scan Range: The diffraction pattern is typically recorded over a 2θ range of 10-80°.

    • Scan Speed: A slow scan speed is often employed to obtain good signal-to-noise ratio.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions (2θ values) and their corresponding intensities. This data can be used to identify the crystalline phases present by comparison with standard diffraction databases (e.g., JCPDS-ICDD). The crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation.[6]

Scanning Electron Microscopy (SEM)
  • Sample Preparation: A small amount of the powder sample is mounted on an aluminum stub using double-sided carbon tape. To make the sample conductive and prevent charging under the electron beam, a thin layer of a conductive material (e.g., gold or palladium) is sputtered onto the sample surface.

  • Instrumentation: A scanning electron microscope is used to obtain high-resolution images of the sample surface. Key parameters include:

    • Accelerating Voltage: The voltage used to accelerate the electron beam can be varied (e.g., 10-20 kV) to optimize image quality and minimize sample damage.

    • Magnification: The magnification is adjusted to view the sample at different scales, from an overview of the powder to high-resolution images of individual particles.

    • Detector: A secondary electron (SE) detector is typically used to visualize the surface topography. An Energy Dispersive X-ray (EDX) detector can also be used for elemental analysis.[1]

  • Image Analysis: The SEM images are analyzed to determine the particle size, shape, and morphology of the sample. Image analysis software can be used to measure particle dimensions and analyze their distribution.

Workflow and Relationships

The characterization of this compound and its alternatives follows a logical workflow, from synthesis to detailed analysis, which is crucial for quality control and for understanding the structure-property relationships.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis cluster_comparison Comparative Evaluation synthesis Synthesis of Organotin Oxide xrd XRD Analysis synthesis->xrd Structural Analysis sem SEM Analysis synthesis->sem Morphological Analysis xrd_data Crystallographic Data (Lattice Parameters, Crystallite Size) xrd->xrd_data sem_data Morphological Data (Particle Size, Shape) sem->sem_data comparison Comparison with Alternatives xrd_data->comparison sem_data->comparison

Caption: Experimental workflow for the characterization of organotin oxides.

This guide highlights the importance of detailed structural and morphological characterization for understanding the properties of this compound and its alternatives. While specific experimental data for this compound remains somewhat elusive in publicly available literature, the provided protocols and comparative framework offer a solid foundation for researchers to conduct their own investigations and contribute to the growing body of knowledge on these important organometallic compounds.

References

A Comparative Analysis of Diphenyltin Oxide and Dibutyltin Oxide as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficiency, selectivity, and yield in chemical synthesis. This guide provides a comparative study of two organotin catalysts, diphenyltin oxide (DPTO) and dibutyltin oxide (DBTO), in key industrial reactions. While both compounds are recognized as effective catalysts, this report highlights the extensive documentation of dibutyltin oxide's performance and the comparative scarcity of publicly available data for this compound.

This compound and dibutyltin oxide are organotin compounds that find applications as catalysts in various organic reactions, primarily due to the Lewis acidic nature of the tin atom. They are particularly noted for their effectiveness in esterification, transesterification, and the synthesis of polyurethanes and silicones. This guide synthesizes available experimental data to offer a comparative perspective on their catalytic performance.

Performance in Esterification and Transesterification Reactions

Dibutyltin oxide is a well-established and versatile catalyst for esterification and transesterification reactions.[1] It is utilized in the production of a wide range of esters, from fatty acid esters to polyesters.[1][2] The catalytic activity of DBTO is attributed to its ability to activate the carbonyl group of the carboxylic acid or ester, facilitating nucleophilic attack by the alcohol.

A comparative study on the esterification of oleic acid with glycerol demonstrated the catalytic efficacy of various organotin compounds.[3] While butyltin trichloride showed the highest activity in this specific study, dibutyltin oxide was also listed as an effective catalyst.[3] Another study highlighted that in the synthesis of polyester resins, the use of organotin catalysts like dibutyltin oxide can significantly reduce reaction times.[4] For instance, in the production of a polyester from propylene glycol, isophthalic acid, and maleic anhydride, the reaction time was substantially shorter with an organotin catalyst compared to the uncatalyzed reaction.[4]

Information on the catalytic performance of this compound in esterification and transesterification is less documented in readily available literature. While patents often list DPTO as a potential catalyst for polyesterification, specific quantitative data on its performance, such as reaction rates or yields under defined conditions, are scarce, making a direct quantitative comparison with DBTO challenging.[4][5]

CatalystReactantsReaction TypeKey Performance MetricReference
Dibutyltin OxideOleic Acid, GlycerolEsterificationEffective catalyst, though ranked lower than butyltin trichloride in this specific study.[3][3]
Dibutyltin OxidePropylene Glycol, Isophthalic Acid, Maleic AnhydridePolyesterificationSignificantly reduces reaction time compared to uncatalyzed reaction.[4][4]
This compoundDicarboxyl-containing compound, Dihydroxyl-containing compoundPolyesterificationListed as a potential catalyst.[4][5][4][5]

Catalysis in Polyurethane Synthesis

Organotin compounds, including dibutyltin derivatives, are widely used as catalysts in the formation of polyurethanes from isocyanates and polyols.[6][7] The catalyst's role is to facilitate the reaction between the isocyanate group (-NCO) and the hydroxyl group (-OH) of the polyol.[6] Dibutyltin oxide is a known catalyst for this reaction.[8] The mechanism is believed to involve the formation of a complex between the tin catalyst and the alcohol, which then reacts with the isocyanate.[9]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of catalytic performance. Below are representative protocols for organotin-catalyzed reactions.

Protocol 1: Comparative Catalytic Activity in Esterification[3]

This protocol outlines a general procedure for comparing the catalytic efficiency of organotin compounds in the esterification of a carboxylic acid with an alcohol.

Materials:

  • Carboxylic acid (e.g., Oleic Acid, >99% purity)

  • Alcohol (e.g., Glycerol, >99% purity)

  • Organotin catalyst (e.g., Dibutyltin oxide, >98% purity)

  • Inert solvent (optional, e.g., Toluene, anhydrous)

  • Internal standard for analytical quantification (e.g., Dodecane)

Procedure:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.

  • Charging Reactants: The flask is charged with the carboxylic acid and the alcohol in the desired molar ratio (e.g., 1:1). The appropriate amount of the organotin catalyst (e.g., 0.01 mol% relative to the carboxylic acid) is then added.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 180°C) under a nitrogen atmosphere with constant stirring.

  • Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at regular intervals (e.g., every 30 minutes) and quenched by cooling in an ice bath.

  • Sample Analysis: The samples are analyzed by a suitable method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion of the reactants and the yield of the ester product. An internal standard is used for accurate quantification.

  • Data Analysis: The conversion and yield are plotted against reaction time to determine the reaction rate and compare the performance of the different catalysts.

Visualizing the Mechanisms and Workflows

To better understand the catalytic processes and experimental designs, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Catalyst Comparison Setup Reactor Setup Charge Charge Reactants & Catalyst Setup->Charge React Heat & Stir under N2 Charge->React Monitor Withdraw Aliquots React->Monitor Analyze GC/HPLC Analysis Monitor->Analyze Data Plot Data & Compare Analyze->Data

Experimental workflow for comparing organotin catalysts.

G cluster_mechanism General Lewis Acid Mechanism for Organotin-Catalyzed Esterification Catalyst R'2SnO (Catalyst) Intermediate1 [R'2Sn(OOCR)2] (Intermediate) Catalyst->Intermediate1 + 2 R-COOH - H2O Acid R-COOH (Carboxylic Acid) Alcohol R''-OH (Alcohol) Intermediate2 Activated Complex Intermediate1->Intermediate2 + R''-OH Intermediate2->Catalyst Regeneration Ester R-COOR'' (Ester) Intermediate2->Ester Water H2O

General mechanism for organotin-catalyzed esterification.

G cluster_pu_mechanism Mechanism of Dibutyltin Oxide Catalysis in Polyurethane Formation DBTO Bu2SnO (DBTO) Intermediate Bu2Sn(OR)2 (Tin Alkoxide) DBTO->Intermediate + 2 R-OH - H2O Polyol R-OH (Polyol) Urethane R'-NHCOOR (Polyurethane) Intermediate->Urethane + 2 R'-NCO Isocyanate R'-NCO (Isocyanate) Urethane->DBTO Regeneration

Mechanism of DBTO catalysis in polyurethane formation.

Conclusion

Dibutyltin oxide is a well-documented and effective catalyst for key industrial reactions such as esterification, transesterification, and polyurethane synthesis. Experimental data confirms its ability to accelerate reaction rates and its versatility across different substrate types.

In contrast, while this compound is often cited as a potential organotin catalyst, there is a significant lack of publicly available, quantitative performance data. This data gap prevents a direct and objective comparison with dibutyltin oxide. Researchers and drug development professionals are therefore encouraged to consider the extensive existing literature and proven track record of dibutyltin oxide for their applications. For novel applications or where specific electronic or steric effects of the phenyl group might be advantageous, a systematic experimental evaluation of this compound, following protocols similar to those outlined in this guide, would be necessary to determine its catalytic efficacy relative to more established catalysts like dibutyltin oxide.

References

A Comparative Guide to Assessing the Purity of Synthesized Diphenyltin Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with organotin compounds, ensuring the purity of synthesized materials is paramount for the reliability and reproducibility of experimental results. This guide provides an objective comparison of various analytical techniques for assessing the purity of synthesized diphenyltin oxide. The performance of each method is evaluated based on key analytical parameters, supported by detailed experimental protocols.

Workflow for Purity Assessment of this compound

The following diagram illustrates a logical workflow for the comprehensive purity analysis of synthesized this compound, from initial qualitative screening to quantitative determination and impurity identification.

Purity_Assessment_Workflow Workflow for Purity Assessment of Synthesized this compound A Synthesized this compound Sample B Initial Qualitative Purity Check A->B C Thin-Layer Chromatography (TLC) B->C Rapid Screening D Fourier-Transform Infrared (FT-IR) Spectroscopy B->D Functional Group Confirmation E Quantitative Purity Determination C->E D->E F Elemental Analysis (CHN) E->F Elemental Composition G Gravimetric Analysis (%Sn) E->G Metal Content H Quantitative NMR (qNMR) E->H Absolute Purity I Impurity Identification & Quantification F->I G->I H->I J Gas Chromatography-Mass Spectrometry (GC-MS) I->J Volatile Impurities K High-Performance Liquid Chromatography (HPLC-UV) I->K Non-Volatile Impurities L Nuclear Magnetic Resonance (NMR) Spectroscopy I->L Structural Elucidation M Purity Assessment Report J->M K->M L->M

Purity assessment workflow for this compound.
Comparison of Analytical Techniques

The choice of an analytical technique for purity assessment depends on the specific requirements of the analysis, including the need for quantitative data, the nature of potential impurities, and the desired level of sensitivity. The following table summarizes and compares the performance of key analytical methods for the purity assessment of synthesized this compound.

Analytical Technique Primary Use Potential Impurities Detected Typical Accuracy Precision (RSD) Limit of Detection (LOD) / Limit of Quantification (LOQ) Strengths Limitations
Elemental Analysis (CHN) Determination of the mass fractions of carbon, hydrogen, and nitrogen.Gross organic or inorganic contaminants that alter the C:H ratio.High (within ±0.4% of theoretical values)[1][2]< 1%Not applicable for impurity identification.Provides fundamental composition data for purity confirmation.[3]Does not identify specific impurities; requires a relatively pure sample for meaningful results.
Gravimetric Analysis Quantification of the tin content by precipitating and weighing a tin compound of known stoichiometry.Non-tin containing impurities.High (accuracy to ±0.2 mg can be expected)[4]< 2%Dependent on the insolubility of the precipitate.An absolute method that does not require a calibration standard.[5]Time-consuming and may be affected by co-precipitation of other metals.
FT-IR Spectroscopy Identification of functional groups to confirm the presence of the Sn-O-Sn bond and the absence of starting material functionalities (e.g., Sn-Cl).Starting materials (e.g., diphenyltin dichloride), residual solvents, and hydrolysis by-products.QualitativeNot applicable for quantification without calibration.Generally not suitable for trace analysis (ppm levels).[6]Rapid and non-destructive.Low sensitivity for minor impurities and provides limited quantitative information.
NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) Structural confirmation and identification of proton- and carbon-containing impurities. Quantitative NMR (qNMR) for absolute purity determination.Unreacted starting materials, organic by-products, and residual solvents.High (for qNMR)< 2% (for qNMR)Impurity dependent, typically in the 0.1-1% range for routine spectra.Provides detailed structural information and can be made quantitative (qNMR).[7]Lower sensitivity compared to chromatographic methods; overlapping signals can complicate analysis.
Thin-Layer Chromatography (TLC) Rapid qualitative assessment of the number of components in the sample and comparison with a standard.Less polar or more polar impurities compared to the main component.QualitativeNot applicableNanogram levels, depending on the visualization method.[8]Simple, fast, and low-cost screening method.Limited resolution and not inherently quantitative.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation, identification, and quantification of volatile and semi-volatile impurities.Residual solvents, unreacted volatile precursors, and volatile by-products.High (with proper calibration)< 10%Low ng/g to pg range for many organotin compounds.[9][10]High sensitivity and selectivity, excellent for impurity identification through mass spectra.[9]Requires derivatization for non-volatile organotins; potential for thermal degradation of the analyte.
High-Performance Liquid Chromatography (HPLC-UV) Separation, identification, and quantification of non-volatile or thermally labile impurities.Unreacted starting materials (e.g., diphenyltin dichloride), and non-volatile by-products.High (with proper calibration)2-5%[11]0.01-0.02 nM for phenyltin compounds.[11]Applicable to a wide range of compounds without derivatization; good for quantitative analysis.UV detection may have limited sensitivity for impurities that lack a strong chromophore.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Elemental Analysis (CHN)
  • Principle: The sample is combusted in a pure oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector. The mass fractions of carbon, hydrogen, and nitrogen in the original sample are then calculated.

  • Instrumentation: CHN Elemental Analyzer.

  • Procedure:

    • Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.

    • Seal the capsule and place it in the instrument's autosampler.

    • Combust the sample at approximately 900-1000 °C.

    • The instrument will automatically calculate and report the percentage of C and H.

  • Data Analysis: Compare the experimental percentages of carbon and hydrogen to the theoretical values for this compound (C₁₂H₁₀OSn): C = 49.87%, H = 3.49%. A deviation of less than 0.4% is generally considered acceptable for a pure compound.[1][2]

Gravimetric Analysis for Tin Content
  • Principle: The organotin compound is decomposed, and the tin is converted into a stable, insoluble compound (e.g., SnO₂) which is then weighed.

  • Instrumentation: Muffle furnace, analytical balance, filtration apparatus.

  • Procedure:

    • Accurately weigh approximately 0.2 g of the this compound sample into a porcelain crucible.

    • Carefully add 10 mL of concentrated nitric acid and gently heat to initiate the reaction.

    • After the initial reaction subsides, strongly heat the crucible in a muffle furnace at 800-900 °C for at least 2 hours to convert the tin to stannic oxide (SnO₂).

    • Cool the crucible in a desiccator and weigh.

    • Repeat the heating, cooling, and weighing cycle until a constant weight is achieved.

  • Data Analysis: Calculate the percentage of tin in the sample using the following formula: %Sn = (mass of SnO₂ / mass of sample) × (atomic weight of Sn / molecular weight of SnO₂) × 100

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Principle: Infrared radiation is passed through the sample. The absorption of specific frequencies of radiation corresponds to the vibrational frequencies of the chemical bonds within the molecule, providing a "fingerprint" spectrum.

  • Instrumentation: FT-IR spectrometer with a KBr pellet press or an ATR accessory.

  • Procedure (KBr Pellet Method):

    • Mix approximately 1-2 mg of the this compound sample with 100-200 mg of dry KBr powder in an agate mortar.

    • Grind the mixture to a fine, uniform powder.

    • Transfer the powder to a pellet-forming die and press under high pressure to form a transparent pellet.

    • Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Confirm the presence of a strong absorption band around 550-750 cm⁻¹, characteristic of the Sn-O-Sn stretching vibration.

    • Verify the presence of bands corresponding to the phenyl groups (e.g., C-H stretching around 3050 cm⁻¹, C=C stretching around 1430 cm⁻¹ and 1480 cm⁻¹).

    • Check for the absence of a broad band around 3200-3600 cm⁻¹ which would indicate the presence of water or hydroxyl groups (from hydrolysis by-products).

    • The absence of a sharp band around 340-440 cm⁻¹ would confirm the absence of the Sn-Cl bond from the starting material, diphenyltin dichloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by atomic nuclei with non-zero spin (e.g., ¹H, ¹³C, ¹¹⁹Sn) provides information about the chemical environment of the atoms.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire ¹H, ¹³C, and, if possible, ¹¹⁹Sn NMR spectra.

  • Data Analysis:

    • ¹H NMR: Look for signals corresponding to the phenyl protons, typically in the range of 7.2-8.0 ppm. The integration of these signals should be consistent with the number of protons on the phenyl rings. The presence of other signals may indicate impurities.

    • ¹³C NMR: Identify the signals for the phenyl carbons. The number and chemical shifts of these signals should match the expected structure of this compound.

    • ¹¹⁹Sn NMR: A single signal is expected for this compound. The chemical shift can provide information about the coordination environment of the tin atom.

    • Impurity Detection: The presence of sharp singlets for common laboratory solvents (e.g., acetone, dichloromethane) can be identified.[12] Signals from unreacted starting materials or by-products will also be visible. For quantitative analysis (qNMR), a certified internal standard is added to the sample, and the purity is calculated by comparing the integral of a signal from the analyte to that of the standard.[7]

High-Performance Liquid Chromatography (HPLC-UV)
  • Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Different components of the sample travel through the column at different rates, leading to their separation. A UV detector measures the absorbance of the eluting components at a specific wavelength.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Procedure:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of this compound and any known potential impurities.

    • Set the HPLC conditions. A typical starting point for phenyltin compounds is a mobile phase of methanol/water/acetic acid (e.g., 80:19:1 v/v/v) with a flow rate of 1 mL/min.[11]

    • Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 220 nm or 257 nm).[11]

    • Inject the sample and standards onto the column and record the chromatograms.

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks. The concentration of specific impurities can be quantified using the calibration curves generated from the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: Volatile components of a sample are separated in a gas chromatograph and then detected by a mass spectrometer, which provides information about the mass-to-charge ratio of the fragments of each component, allowing for their identification. For non-volatile compounds like this compound, a derivatization step is necessary.

  • Instrumentation: GC-MS system.

  • Procedure (with derivatization):

    • Derivatization: React the this compound sample with a derivatizing agent (e.g., sodium tetraethylborate) to form a more volatile tetraorganotin compound.[9]

    • Extract the derivatized products into an organic solvent (e.g., hexane).

    • Inject the extract into the GC-MS.

    • Set the GC temperature program to separate the components of interest.

    • The mass spectrometer is typically operated in electron ionization (EI) mode.

  • Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify the impurities by creating calibration curves with derivatized standards. The purity is then calculated by subtracting the quantified impurity levels from 100%.

References

A Comparative Guide to Analytical Methods for the Quantification of Diphenyltin Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques for the quantitative determination of diphenyltin oxide: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry with a derivatization agent. The performance of each method is evaluated based on key validation parameters to assist in selecting the most suitable technique for specific research and quality control needs.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a summary of the performance characteristics of HPLC-UV, GC-MS, and UV-Visible Spectrophotometry.

Validation Parameter HPLC-UV GC-MS UV-Visible Spectrophotometry
Specificity HighVery HighModerate to High (depends on derivatization)
Linearity (Correlation Coefficient, r²) > 0.999[1]> 0.999[2]> 0.99
Range 0.60 - 1200 µmol/L[1]0.4 - 200 µg Sn/kg[2]Analyte-dependent, typically in µg/mL range
Accuracy (% Recovery) 85.5% - 91.6%[1]70.5% - 105.3%[2]Typically 95% - 105%
Precision (% RSD) < 5%[3]< 12.1%[2]< 5%
Limit of Detection (LOD) 0.4 µmol/L[1]< 0.1 µg Sn/kg[2]Dependent on derivatization agent and analyte
Limit of Quantitation (LOQ) Not explicitly stated, typically 3x LODNot explicitly stated, typically 3x LODDependent on derivatization agent and analyte

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of diphenyltin and other organotin compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the direct analysis of diphenyltin compounds in liquid samples.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Methanol (HPLC grade)

  • Acetic acid (glacial)

  • Water (HPLC grade)

  • Thiol compound (e.g., dithiothreitol - DTT)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol-acetic acid-water (e.g., 60:10:30 v/v/v) containing a thiol compound such as 5 mM DTT.[3] Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 0.75 mL/min[3]

    • Injection volume: 20 µL

    • Column temperature: Ambient

    • UV detection wavelength: 257 nm[3]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the diphenyltin peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, particularly for complex matrices, but requires a derivatization step to make the analyte volatile.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector

  • Capillary column suitable for organometallic compounds (e.g., HP-5MS)

Reagents:

  • Hexane (pesticide residue grade)

  • Tropolone

  • Grignard reagent (e.g., n-propylmagnesium bromide)

  • This compound standard

Procedure:

  • Extraction: Extract the sample containing this compound with hexane containing 0.01% tropolone.[2]

  • Derivatization: Add a Grignard reagent, such as n-propylmagnesium bromide, to the extract to form a volatile tetra-alkyltin derivative.[2]

  • Purification: Clean up the derivatized sample using solid-phase extraction (SPE) with silica and florisil cartridges.[2]

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 60 °C, ramp to 280 °C

    • Carrier gas: Helium

    • Ionization mode: Electron Ionization (EI)

    • MS acquisition: Selected Ion Monitoring (SIM) mode for target ions of the derivatized diphenyltin.

  • Analysis: Inject the purified, derivatized sample into the GC-MS system. Identify the derivatized diphenyltin peak based on its retention time and mass spectrum. Quantify using a calibration curve prepared from derivatized standards.

UV-Visible Spectrophotometry with Derivatization

This method can be a cost-effective alternative but requires a derivatization step to form a colored complex that can be measured in the visible range.

Instrumentation:

  • UV-Visible Spectrophotometer

Reagents:

  • Suitable organic solvent (e.g., ethanol, methanol)

  • Derivatizing agent/complexing agent (e.g., phenylfluorone)

  • Buffer solution to control pH

  • This compound standard

Procedure:

  • Standard and Sample Preparation: Dissolve the this compound standard and the sample in a suitable organic solvent.

  • Derivatization/Complexation: To a known volume of the standard and sample solutions, add the derivatizing agent and a buffer solution to maintain the optimal pH for the reaction. Allow the reaction to proceed for a specified time to ensure complete color development.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) of the colored complex by scanning the spectrum of a standard solution.

    • Measure the absorbance of the standard solutions and the sample solution at the λmax against a reagent blank.

  • Analysis: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the general workflows for analytical method validation and a typical derivatization process for UV-Vis analysis.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase Define_Purpose Define Analytical Method's Purpose Select_Parameters Select Validation Parameters (ICH Q2) Define_Purpose->Select_Parameters Set_Criteria Set Acceptance Criteria Select_Parameters->Set_Criteria Prepare_Protocols Prepare Validation Protocols Set_Criteria->Prepare_Protocols Conduct_Experiments Conduct Experiments (e.g., Linearity, Accuracy) Prepare_Protocols->Conduct_Experiments Collect_Data Collect and Process Data Conduct_Experiments->Collect_Data Analyze_Results Analyze Results vs. Acceptance Criteria Collect_Data->Analyze_Results Document_Findings Document in Validation Report Analyze_Results->Document_Findings Derivatization_Workflow cluster_preparation Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Spectrophotometric Analysis Sample This compound Sample Add_Reagent Add Derivatizing Agent & Buffer Sample->Add_Reagent Standard This compound Standard Standard->Add_Reagent Incubate Incubate for Color Development Add_Reagent->Incubate Measure_Absorbance Measure Absorbance at λmax Incubate->Measure_Absorbance Quantify Quantify using Calibration Curve Measure_Absorbance->Quantify

References

A Comparative Analysis of the Cytotoxicity of Diphenyltin and Triphenyltin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of diphenyltin and triphenyltin compounds, drawing upon experimental data from multiple studies. The information presented is intended to assist researchers in understanding the relative potency and mechanisms of action of these organotin compounds, which are of growing interest for their potential as anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic effects of diphenyltin and triphenyltin compounds have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is consistently lower for triphenyltin derivatives compared to their diphenyltin counterparts, indicating greater cytotoxicity. The following table summarizes representative IC50 values from comparative studies.

Compound ClassSpecific CompoundCell LineIC50 (µM)Reference
Diphenyltin Diphenyltin(IV) diallyldithiocarbamateHT-29 (Colon Adenocarcinoma)2.36[1]
Diphenyltin(IV) diisopropyl dithiocarbamate (ODTC 1)Jurkat E6.1 (T Acute Lymphoblastic Leukemia)1.05 - 1.45[2][3]
Diphenyltin(IV) diallyl dithiocarbamate (ODTC 2)Jurkat E6.1 (T Acute Lymphoblastic Leukemia)1.05 - 1.45[2][3]
Diphenyltin(IV) diisopropyl dithiocarbamate (DPDT)CCL-119 (Acute Lymphoblastic Leukemia)4.16[4][5]
Triphenyltin Triphenyltin(IV) diallyldithiocarbamateHT-29 (Colon Adenocarcinoma)0.39[1]
Triphenyltin(IV) ethylphenyldithiocarbamateHT-29 (Colon Adenocarcinoma)0.18[6][7]
Triphenyltin(IV) butylphenyldithiocarbamateHT-29 (Colon Adenocarcinoma)0.20[6][7]
Triphenyltin hydroxide (TPTH)HeLa (Cervical Cancer)0.25[8]
Triphenyltin(IV) diisopropyl dithiocarbamate (ODTC 3)Jurkat E6.1 (T Acute Lymphoblastic Leukemia)0.67 - 0.94[2]
Triphenyltin(IV) diallyl dithiocarbamate (ODTC 4)Jurkat E6.1 (T Acute Lymphoblastic Leukemia)0.67 - 0.94[2]
Triphenyltin(IV) diethyl dithiocarbamate (ODTC 5)Jurkat E6.1 (T Acute Lymphoblastic Leukemia)0.67 - 0.94[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of diphenyltin and triphenyltin compound cytotoxicity.

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HT-29, Jurkat E6.1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the diphenyltin and triphenyltin compounds for a specified period, typically 24, 48, or 72 hours.[1][6][7]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Flow Cytometry for Apoptosis Detection

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the diphenyltin or triphenyltin compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis. Viable cells are negative for both stains.[1][7]

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the underlying mechanisms of cytotoxicity, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assessment (MTT Assay) cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plates incubation1 Incubate Overnight start->incubation1 treatment Treat with Diphenyltin & Triphenyltin Compounds (Varying Concentrations) incubation1->treatment incubation2 Incubate for 24h, 48h, or 72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubation3->add_solubilizer read_plate Measure Absorbance add_solubilizer->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 end end determine_ic50->end Compare Cytotoxicity

Caption: Workflow for comparing the cytotoxicity of organotin compounds using the MTT assay.

Studies suggest that organotin compounds can induce apoptosis through the intrinsic mitochondrial pathway.[9] Triphenyltin compounds, in particular, have been shown to interact with microtubules, leading to mitotic arrest.[8]

Signaling_Pathway cluster_stimulus External Stimulus cluster_cellular_targets Cellular Targets & Effects cluster_mitochondrial_pathway Intrinsic Apoptotic Pathway cluster_cell_cycle Cell Cycle Regulation cluster_outcome Cellular Outcome organotin Diphenyltin / Triphenyltin Compounds dna_damage DNA Damage organotin->dna_damage microtubule Microtubule Depolymerization (especially Triphenyltin) organotin->microtubule bax Bax Activation dna_damage->bax bcl2 Bcl-2 Inhibition dna_damage->bcl2 mitotic_arrest Mitotic Arrest microtubule->mitotic_arrest cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis mitotic_arrest->apoptosis

Caption: Proposed signaling pathway for organotin-induced apoptosis.

Conclusion

The available experimental data consistently demonstrate that triphenyltin compounds exhibit greater cytotoxicity towards a range of cancer cell lines compared to diphenyltin compounds. This is evidenced by their lower IC50 values. The primary mechanism of cell death induced by these compounds appears to be apoptosis, often involving the mitochondrial pathway and, in the case of triphenyltin compounds, disruption of microtubule function. Further research into the specific molecular targets of these compounds will be crucial for their potential development as novel anticancer therapeutics.

References

A Comparative Guide to the Electrochemical Analysis of Diphenyltin Oxide and Other Organotin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the electrochemical analysis of diphenyltin compounds, with a focus on cyclic voltammetry. Due to the limited direct experimental data on diphenyltin oxide in the reviewed literature, this guide utilizes data from a closely related compound, diphenyltin(IV) di-4-aminobenzoate, as a representative example of the diphenyltin class. This analysis is contextualized by comparing its electrochemical behavior with that of other organotin compounds and alternative analytical methodologies.

Introduction to Electrochemical Analysis of Organotins

Electrochemical methods offer a sensitive and cost-effective approach for the analysis of organotin compounds.[1] Techniques such as cyclic voltammetry (CV), polarography, and stripping voltammetry are employed to study the redox behavior of these compounds, providing insights into their chemical reactivity, reaction mechanisms, and for quantitative determination.[1][2] These methods are particularly valuable for understanding the electron transfer processes that organotin compounds can undergo.[2]

Electrochemical Behavior of Diphenyltin Compounds: A Case Study

The electrochemical reactivity of diphenyltin(IV) di-4-aminobenzoate has been investigated using cyclic voltammetry, offering a model for the electrochemical behavior of diphenyltin compounds.[3][4]

Experimental Protocol: Cyclic Voltammetry of Diphenyltin(IV) di-4-aminobenzoate

A detailed experimental protocol for the cyclic voltammetric analysis of diphenyltin(IV) di-4-aminobenzoate is summarized below.[3][4]

Instrumentation:

  • Potentiostat: An integrated potentiostat system (e.g., ER644 eDAQ system) is used for the electrochemical measurements.[3]

  • Three-Electrode System:

    • Working Electrode: Gold (Au) wire.[3]

    • Reference Electrode: Silver (Ag)/Silver Chloride (AgCl).[3]

    • Counter (Auxiliary) Electrode: Platinum (Pt) wire.[3]

Reagents and Sample Preparation:

  • Analyte: Diphenyltin(IV) di-4-aminobenzoate.[3][4]

  • Solvent: Dimethylsulfoxide (DMSO).[3]

  • Supporting Electrolyte: Sodium chloride (NaCl).[3]

  • Sample Solution: A 1 mM standard solution of the analyte is prepared. For analysis, 2 mL of this solution is mixed with 0.5 mL of 0.1 M NaCl, resulting in final concentrations of 0.8 mM for the analyte and 0.02 M for the supporting electrolyte.[3]

Cyclic Voltammetry Parameters:

  • Initial Potential (Einitial): +700 mV.[3]

  • End Potential (Eend): +1400 mV.[3]

  • Scan Rate (ν): Varied from 100 to 700 mV/s in 100 mV/s increments.[3]

  • Temperature: 25°C.[3]

Data Presentation: Electrochemical Parameters

The following table summarizes the key electrochemical parameters obtained from the cyclic voltammetry of diphenyltin(IV) di-4-aminobenzoate. These values are compared with those of a related triphenyltin compound, triphenyltin(IV) 4-aminobenzoate, which was analyzed under the same conditions.[3][4]

CompoundAnodic Peak Potential (Ep)Cathodic Peak Potential (Ip)Rate Constant of Subsequent Chemical Reaction (kf/ν) (1/V)Electrochemical-Chemical Mechanism
Diphenyltin(IV) di-4-aminobenzoateVaries with scan rateVaries with scan rate6.481Quasi-reversible electrochemical reaction followed by an irreversible chemical reaction (EqCi)
Triphenyltin(IV) 4-aminobenzoateVaries with scan rateVaries with scan rate6.069Quasi-reversible electrochemical reaction followed by an irreversible chemical reaction (EqCi)

Note: The exact peak potentials and currents are dependent on the scan rate. The data indicates a quasi-reversible electrochemical process coupled with a chemical reaction.[3][4]

Comparison with Other Analytical Methods

While electrochemical methods provide valuable insights, other analytical techniques are more commonly employed for the routine analysis of organotin compounds, particularly in complex matrices.

Analytical MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives followed by mass-selective detection.High sensitivity and selectivity, well-established methods.Requires a derivatization step to make the organotin compounds volatile.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of compounds in the liquid phase followed by mass-selective detection.Does not require derivatization, suitable for less volatile compounds.Can be more complex and expensive than GC-MS.
Atomic Emission Spectroscopy (AES) coupled with LC Detection based on the characteristic light emission of tin atoms in a plasma.Simpler and cheaper than mass spectrometry, with comparable sensitivity.Potential for interference from other metals in the sample.
Electrochemical Methods (e.g., CV) Measurement of current response to an applied potential.Provides information on redox behavior and chemical reactivity, lower instrumentation cost.Can be less selective in complex mixtures, limited direct applications for this compound found.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the electrochemical analysis of an organotin compound using cyclic voltammetry.

experimental_workflow Experimental Workflow for Cyclic Voltammetry of Organotin Compounds cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Dissolve Organotin Compound in Solvent (e.g., DMSO) B Add Supporting Electrolyte (e.g., NaCl) A->B C Place Sample in Three-Electrode Cell B->C Transfer to Cell D Set CV Parameters (Potential Range, Scan Rate) C->D E Run Cyclic Voltammetry D->E F Record Voltammogram (Current vs. Potential) E->F Generate Data G Identify Anodic and Cathodic Peaks F->G H Determine Electrochemical Parameters (Ep, Ip, kf) G->H

Caption: A flowchart of the key steps in the electrochemical analysis of organotin compounds.

Signaling Pathways and Logical Relationships

The electrochemical process for the studied diphenyltin derivative can be conceptualized as a sequence of events at the electrode surface.

signaling_pathway Conceptual Electrochemical Pathway Analyte Diphenyltin Compound (in solution) Electrode Working Electrode Surface Analyte->Electrode Diffusion to Electrode Intermediate Electrochemically Generated Intermediate Electrode->Intermediate Quasi-reversible Electron Transfer (Oxidation/Reduction) Product Product of Irreversible Chemical Reaction Intermediate->Product Irreversible Chemical Reaction

Caption: The electrochemical reaction mechanism for the diphenyltin derivative.

Conclusion

The electrochemical analysis of diphenyltin compounds, as demonstrated through the study of diphenyltin(IV) di-4-aminobenzoate, reveals a quasi-reversible redox behavior coupled with an irreversible chemical reaction. While techniques like GC-MS and LC-MS are more established for routine quantitative analysis of organotins, electrochemical methods provide unique and valuable information regarding their chemical reactivity and electron transfer properties. The detailed experimental protocol provided herein serves as a foundation for further research into the electrochemical characteristics of this compound and other related organotin compounds.

References

Mechanistic Insights into Diphenyltin Oxide Catalyzed Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of catalytic organic synthesis, the selection of an appropriate catalyst is a critical determinant of reaction efficiency, selectivity, and overall success. Organotin compounds, including diphenyltin oxide, have long been employed as effective Lewis acid catalysts in a variety of industrially significant reactions. This guide provides a comparative analysis of the mechanistic pathways and performance of this compound and related organotin catalysts in key transformations such as esterification, transesterification, and urethane formation, alongside a discussion of alternative catalytic systems.

While this compound is a recognized catalyst, detailed quantitative comparative studies on its performance are not extensively available in peer-reviewed literature. Therefore, this guide will leverage data from closely related and more thoroughly studied organotin compounds, such as dibutyltin oxide, to provide a representative comparison against other catalyst classes.

Mechanistic Overview: The Role of Lewis Acidity

This compound, like other dialkyl and diaryltin oxides, primarily functions as a Lewis acid catalyst. The tin center, with its vacant d-orbitals, can accept electron pairs from oxygen or nitrogen atoms in the reactants, thereby activating them for subsequent nucleophilic attack. This general mechanism is central to its catalytic activity in esterification, transesterification, and urethane formation.

Esterification and Transesterification

In esterification (the reaction of a carboxylic acid with an alcohol) and transesterification (the exchange of the alkoxy group of an ester with another alcohol), the catalytic cycle is initiated by the coordination of the carbonyl oxygen of the carboxylic acid or ester to the tin center of the this compound. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of a water molecule (in esterification) or an alcohol molecule (in transesterification) yield the desired ester product and regenerate the catalyst.

Esterification_Mechanism

Urethane Formation

In the formation of urethanes from an isocyanate and an alcohol, this compound catalyzes the reaction by activating the isocyanate. The nitrogen atom of the isocyanate coordinates to the tin center, which increases the electrophilicity of the isocyanate's carbonyl carbon. This is followed by the nucleophilic attack of the alcohol on the activated isocyanate, leading to the formation of the urethane linkage.

Urethane_Formation_Mechanism

Comparative Performance Data

The following tables summarize the performance of various catalysts in esterification and transesterification reactions. It is important to note that direct quantitative data for this compound is limited; therefore, data for dibutyltin oxide (DBTO) is presented as a representative for dialkyl/diaryl tin oxides.

Table 1: Comparison of Catalysts in the Esterification of Adipic Acid with Various Glycols

CatalystDiolTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Dibutyltin Oxide (DBTO)Ethylene Glycol1804>95[1]
Titanium Butoxide (TBT)Ethylene Glycol1604~85[1]
Antimony Trioxide (Sb₂O₃)Ethylene Glycol2004~73[1]
Zinc AcetateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
p-Toluenesulfonic AcidHexamethylene Glycol120-150Not SpecifiedNot Specified[3]

Table 2: Comparison of Catalysts in the Transesterification for Biodiesel Production

CatalystFeedstockTemperature (°C)Reaction Time (h)Yield (%)Reference
Dibutyltin Oxide (DBTO)Soybean Oil1802~95[2]
Tin (II) Chloride (SnCl₂)Acid Vegetable Oils100-1106~60[4]
Sulfated Tin Oxiden-Octanoic AcidNot SpecifiedNot SpecifiedHigh Activity[2]
Zinc AcetateWaste Cooking Oil653~96N/A
Titanium-based catalystsNot SpecifiedNot SpecifiedNot SpecifiedGood Activity[2]

Experimental Protocols

Below are generalized experimental protocols for esterification and urethane formation reactions, representative of procedures where this compound could be employed.

General Experimental Protocol for Polyesterification

Polyesterification_Workflow

  • Reaction Setup: A reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser is charged with the dicarboxylic acid and diol in the desired stoichiometric ratio.

  • Catalyst Addition: this compound (typically 0.1-0.5 mol% based on the carboxylic acid) is added to the reaction mixture.

  • Reaction: The mixture is heated to 180-220°C under a slow stream of nitrogen. Water formed during the esterification is continuously removed by distillation.

  • Monitoring: The progress of the reaction is monitored by determining the acid number or the viscosity of the reaction mixture at regular intervals.

  • Completion and Work-up: The reaction is considered complete when the acid number reaches a predetermined low value. The resulting polyester is then cooled and can be purified if necessary.

General Experimental Protocol for Urethane Formation
  • Reaction Setup: A dry reaction flask is charged with the polyol and a suitable solvent (e.g., toluene, xylene) under an inert atmosphere (nitrogen or argon).

  • Catalyst Addition: this compound (typically 0.01-0.1 mol% based on the polyol) is added to the mixture.

  • Reactant Addition: The isocyanate is added dropwise to the stirred mixture at a controlled temperature (often ambient to slightly elevated, e.g., 25-60°C).

  • Reaction: The reaction mixture is stirred at the set temperature until the consumption of the isocyanate is complete, which can be monitored by IR spectroscopy (disappearance of the NCO band at ~2270 cm⁻¹) or titration.

  • Product Isolation: The solvent is removed under reduced pressure to yield the polyurethane product.

Alternative Catalytic Systems

While organotin catalysts are effective, concerns over their potential toxicity have driven the development of alternative catalysts.[2]

  • Titanium-Based Catalysts: Titanium alkoxides (e.g., tetrabutyl titanate) and chelates are highly active catalysts for esterification and transesterification.[1] They function as Lewis acids, similar to organotin compounds.

  • Zinc-Based Catalysts: Zinc acetate and other zinc salts are effective and less toxic alternatives for esterification and transesterification reactions.[2]

  • Zirconium-Based Catalysts: Zirconium compounds have shown good catalytic activity in urethane formation and esterification.

  • Bismuth and Aluminum-Based Catalysts: These have also been explored as less toxic alternatives to organotin catalysts.

  • Enzymes: Lipases are used for the synthesis of esters under mild conditions, offering high selectivity.

  • Acid and Base Catalysts: Strong acids (e.g., sulfuric acid, p-toluenesulfonic acid) and bases (e.g., sodium hydroxide, potassium carbonate) are traditional catalysts for these reactions, though they can lead to side reactions and require neutralization steps.[3]

Conclusion

This compound is an effective Lewis acid catalyst for key organic transformations, including esterification, transesterification, and urethane formation. Its catalytic activity is attributed to the Lewis acidic nature of the tin center, which activates the carbonyl or isocyanate groups towards nucleophilic attack. While specific quantitative performance data for this compound is not as prevalent as for its dibutyltin counterpart, the available information indicates its utility in promoting these reactions. For researchers and professionals in drug development and chemical synthesis, the choice of catalyst will depend on a balance of factors including reactivity, selectivity, cost, and toxicity. The exploration of alternative, less toxic catalytic systems based on titanium, zinc, and other metals continues to be an active area of research, offering promising avenues for more sustainable chemical processes.

References

Diphenyltin Oxide: A Comparative Guide to its Catalytic Performance in Diverse Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and fine chemical synthesis, the choice of a catalyst and the reaction medium are pivotal decisions that dictate the efficiency, selectivity, and overall success of a chemical transformation. Diphenyltin oxide, an organotin compound, has found utility as a catalyst in various organic reactions. This guide provides an objective comparison of its performance in different reaction media, contrasts it with other catalytic alternatives, and provides supporting experimental data and protocols.

Performance of this compound in Different Reaction Media

The catalytic activity of this compound is significantly influenced by the solvent and the nature of the reactants. Below is a summary of its performance in two distinct reaction types: the synthesis of diphenyltin(IV) dicarboxylates and the reaction with phenols.

Data Presentation
Reaction TypeReactantsSolventCatalystProductYieldReaction TimeReference
Carboxylate SynthesisThis compound, Benzoic AcidMethanolThis compound (reactant)Diphenyltin(IV) Dibenzoate>90%4 hours[1][2]
Phenol CondensationThis compound, PhenolTolueneThis compoundTetraphenyl-1,3-diphenoxydistannoxane89% (crude)-

Comparison with Alternative Catalysts

While this compound is effective in certain applications, concerns over organotin toxicity have driven the exploration of alternatives. Dibutyltin oxide is a more commonly used organotin catalyst, and various metal-based catalysts are also gaining prominence.

Dibutyltin Oxide: In the synthesis of polyesters, dibutyltin oxide (DBTO) is a frequently employed catalyst. It is particularly effective in transesterification reactions.[3] For instance, in the polyesterification of adipic acid, DBTO has been shown to be an effective catalyst.[4]

Bismuth, Zirconium, and Titanium-Based Catalysts: These have emerged as viable, less toxic alternatives to organotin compounds, particularly in polyurethane and polyester synthesis.

  • Bismuth Catalysts: Bismuth neodecanoate has demonstrated catalytic efficiency comparable to tin catalysts like dioctyltin dilaurate in polyurethane synthesis.[5] Bismuth triflate has also been shown to be a highly efficient catalyst for polyurethane foams.[3] However, the performance of bismuth catalysts can be sensitive to moisture.[6]

  • Zirconium-Based Catalysts: Zirconium compounds are recognized as low-toxicity, stable, and efficient Lewis acid catalysts for various organic transformations, including esterification.[7]

  • Titanium-Based Catalysts: Titanium alkoxides, such as tetrabutyl titanate, are highly active catalysts for polyesterification, with reaction rates increasing with temperature and catalyst concentration.[4]

Due to a lack of direct comparative studies, a quantitative side-by-side comparison of this compound with these alternatives for a single reaction is not available in the current literature. However, the general trend suggests that for applications requiring lower toxicity, bismuth, zirconium, and titanium catalysts are preferred alternatives.

Experimental Protocols

Synthesis of Diphenyltin(IV) Dibenzoate in Methanol

This protocol is based on the synthesis of various diphenyltin(IV) dicarboxylates.[1][2][8]

Materials:

  • Diphenyltin(IV) oxide

  • Benzoic acid

  • Methanol (dry)

Procedure:

  • To a solution of diphenyltin(IV) oxide (1.5 mmol) in 50 mL of dry methanol, add 2 molar equivalents of benzoic acid.

  • Reflux the reaction mixture for 4 hours at 60-62°C.

  • After the reaction is complete, remove the solvent using a rotary evaporator.

  • The resulting solid, diphenyltin(IV) dibenzoate, is then washed successively with distilled water and methanol to remove any unreacted starting materials.

  • Dry the final product in vacuo.

Reaction of this compound with Phenol in Toluene

Materials:

  • Diphenyltin(IV) oxide

  • Phenol

  • Toluene (anhydrous)

Procedure:

  • In a reaction flask equipped with a stirrer and a reflux condenser, dissolve diphenyltin(IV) oxide and phenol in anhydrous toluene.

  • Heat the reaction mixture to reflux.

  • The progress of the reaction can be monitored by the removal of water via azeotropic distillation.

  • Upon completion, the product, tetraphenyl-1,3-diphenoxydistannoxane, can be isolated by filtration of the cooled reaction mixture.

Visualizing Reaction Pathways and Workflows

Catalytic Cycle of Organotin-Catalyzed Esterification

The catalytic cycle for esterification using diorganotin oxides generally proceeds through a Lewis acid mechanism. The tin center activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Esterification_Mechanism Catalyst This compound Ph2SnO Activated_Complex Activated Complex Catalyst->Activated_Complex Coordination Carboxylic_Acid Carboxylic Acid R-COOH Carboxylic_Acid->Activated_Complex Alcohol Alcohol R'-OH Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Activated_Complex->Tetrahedral_Intermediate Nucleophilic Attack Ester Ester R-COOR' Tetrahedral_Intermediate->Ester Proton Transfer & Water Elimination Water Water H2O Tetrahedral_Intermediate->Water Ester->Catalyst Catalyst Regeneration

Caption: Generalized Lewis acid mechanism for this compound-catalyzed esterification.

Experimental Workflow for Diphenyltin(IV) Dibenzoate Synthesis

The following diagram illustrates the key steps in the synthesis of diphenyltin(IV) dibenzoate.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up Reactants Mix this compound, Benzoic Acid & Methanol Reflux Reflux for 4 hours at 60-62°C Reactants->Reflux Evaporation Remove Solvent (Rotary Evaporator) Reflux->Evaporation Washing Wash with Water & Methanol Evaporation->Washing Drying Dry in vacuo Washing->Drying Product Product Drying->Product Final Product: Diphenyltin(IV) Dibenzoate

Caption: Experimental workflow for the synthesis of diphenyltin(IV) dibenzoate.

References

Safety Operating Guide

Proper Disposal of Diphenyltin Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of diphenyltin oxide is critical to ensure laboratory safety and environmental protection. As an organotin compound, this compound is classified as hazardous waste and requires specific handling and disposal procedures.[1] This guide provides a comprehensive, step-by-step approach to the safe management and disposal of this compound waste in a laboratory setting.

At the forefront of safe disposal is the adherence to personal protective equipment (PPE) guidelines. When handling this compound in any form, it is imperative to wear chemical-resistant gloves (such as neoprene or nitrile rubber), chemical safety goggles, and a lab coat.[2] In situations where dust may be generated, a NIOSH-certified dust and mist respirator is also required.[2] All handling of this compound and its waste should be conducted within a chemical fume hood to minimize inhalation exposure.[2]

Waste segregation is a foundational principle of proper chemical waste management. This compound waste must be collected in separate, clearly labeled, and sealed containers to prevent accidental mixing with incompatible materials, such as strong oxidizing agents, bases, or reducing agents.[2] These dedicated waste containers should be stored in a cool, dry, and well-ventilated area away from heat sources.

Quantitative Data for this compound Disposal

For quick reference, the following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.

ParameterValueSource
Occupational Exposure Limits
ACGIH TLV-TWA (as Sn)0.1 mg/m³[3]
ACGIH STEL (as Sn)0.2 mg/m³[3]
Waste Treatment Parameters
Neutralization pH Range6.0 - 8.0[3]
Oxidative Decontamination Soak Time≥ 12 hours[3]
Nitric Acid Concentration for Decontamination20%[3]
Physical Properties
Melting Point320 °C / 608 °F[4]
Molecular FormulaC₁₂H₁₀OSn[4]
Molecular Weight288.92 g/mol

Experimental Protocols for Waste Management

Detailed methodologies for the treatment of liquid waste containing this compound and the decontamination of laboratory equipment are provided below. These protocols are designed to reduce the toxicity of the waste before its final disposal.

Protocol 1: Treatment of Liquid this compound Waste

This protocol outlines the oxidation of this compound in liquid waste streams to less toxic inorganic tin compounds.[3]

Materials:

  • Liquid waste containing this compound

  • Commercial bleach (sodium hypochlorite solution) or 20% nitric acid[3]

  • Large, dedicated chemical-resistant container for treatment

  • Stir plate and stir bar

  • pH meter or pH paper

  • Acid and base for neutralization (e.g., sodium hydroxide, hydrochloric acid)

  • Designated hazardous waste container

Procedure:

  • Segregation: Ensure the liquid organotin waste is not mixed with other waste streams.[3]

  • Dilution: In a chemical fume hood, dilute highly concentrated waste with a compatible solvent to control the reaction rate.

  • Oxidation: Slowly add commercial bleach or 20% nitric acid to the diluted waste while continuously stirring.[3] This reaction can be exothermic, so the oxidizing agent should be added in small portions while monitoring the temperature.

  • Reaction Time: Allow the mixture to react for a minimum of 12 hours (overnight is recommended) with continuous stirring to ensure complete oxidation.[3]

  • Neutralization: After the reaction is complete, check the pH of the treated waste. If necessary, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding an acid or base.[3]

  • Collection for Disposal: Transfer the treated waste into a designated hazardous waste container.[3] The container must be clearly labeled as "Hazardous Waste: Treated this compound" and include a list of its contents.

  • Final Disposal: The treated waste, although less toxic, must still be disposed of as hazardous waste through an approved waste disposal facility.[2]

Protocol 2: Decontamination of Glassware and Equipment

This protocol provides a method for decontaminating laboratory glassware and equipment that has been in contact with this compound.

Materials:

  • Contaminated glassware and equipment

  • Acetone or other suitable organic solvent

  • Commercial bleach or 20% nitric acid[3]

  • Large, chemical-resistant basin for soaking

  • Deionized water

  • Designated hazardous waste containers for liquid and solid waste

Procedure:

  • Initial Rinse: In a chemical fume hood, rinse the glassware and equipment with a suitable organic solvent, such as acetone, to remove the majority of the this compound residue.[3]

  • Waste Collection: Collect all solvent rinses in a designated hazardous waste container labeled "Organotin Waste".[3]

  • Oxidative Soak: Immerse the rinsed items in a basin containing commercial bleach or 20% nitric acid.[3] Allow the items to soak for at least 12 hours (overnight is recommended).[3]

  • Final Rinse: Carefully remove the items from the soaking bath and rinse them thoroughly with deionized water.

  • Standard Washing: The decontaminated items can now be washed using standard laboratory procedures.

  • Disposal of Soaking Solution: The bleach or nitric acid bath used for decontamination must be collected and disposed of as hazardous waste.[3]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical steps for the proper disposal of both solid and liquid this compound waste.

Diphenyltin_Oxide_Solid_Waste_Disposal Start Solid this compound Waste Segregate Segregate Solid Waste in Designated Container Start->Segregate Label Label Container: 'Hazardous Waste: Solid this compound' Segregate->Label Store Store in a Cool, Dry, Well-Ventilated Area Label->Store Dispose Arrange for Pickup by Approved Waste Disposal Facility Store->Dispose End Disposal Complete Dispose->End

Caption: Workflow for the disposal of solid this compound waste.

Diphenyltin_Oxide_Liquid_Waste_Disposal Start Liquid this compound Waste Segregate Segregate Liquid Waste Start->Segregate Treat Treat Waste in Fume Hood Segregate->Treat Oxidize Oxidize with Bleach or 20% Nitric Acid (≥12 hrs) Treat->Oxidize Step 1 Neutralize Neutralize to pH 6.0-8.0 Oxidize->Neutralize Step 2 Collect Collect Treated Waste in Labeled Container Neutralize->Collect Dispose Arrange for Pickup by Approved Waste Disposal Facility Collect->Dispose End Disposal Complete Dispose->End

Caption: Workflow for the treatment and disposal of liquid this compound waste.

References

Personal protective equipment for handling Diphenyltin oxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Diphenyltin Oxide

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like this compound is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure a secure laboratory environment.

This compound is an organotin compound that is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Organotin compounds, as a class, are highly toxic and can be absorbed through ingestion, inhalation, or skin contact.[4]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves.Prevents skin contact and absorption. Organotins can be absorbed through the skin.[1]
Eye Protection Chemical safety goggles. A face shield should be worn in combination with goggles if there is a splash risk. Contact lenses should not be worn.Protects against dust particles and splashes that can cause serious eye irritation.[1]
Body Protection Wear suitable protective clothing, such as a lab coat or coveralls.Minimizes skin exposure to dust or splashes.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended where dust inhalation may occur. A full-face or half-mask air-purifying respirator is often recommended for organotin compounds.[4][5]Prevents inhalation of dust, which can cause respiratory irritation.[1][5] All work with organotin reagents should be conducted within a certified chemical fume hood.[4]
Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment.

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood with exhaust ventilation.[1][4]

  • Procedural Hygiene: Avoid contact with skin and eyes.[1] Do not breathe dust.[1] Avoid dust formation and accumulation.[1] Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[1] Contaminated clothing should be removed immediately and washed before reuse.[1][6]

Storage:

  • Store in a tightly closed, clearly labeled container.[1][4]

  • Keep in a dry, cool, and well-ventilated place away from heat, open flames, and sparks.[1][5]

  • Store locked up and out of reach of children.[1]

  • Incompatible materials to avoid include strong oxidizers, bases, and reducing agents.[1][4]

Emergency Procedures and First Aid

Immediate and appropriate responses to accidental exposure are vital.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3][4] Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][4]
Inhalation Move the individual to fresh air.[2][4] If not breathing, give artificial respiration.[3] Seek immediate medical attention.[2][4]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse mouth with water.[2][3] Call a poison center or doctor immediately.[1][2]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Cleanup:

  • Evacuate: Evacuate unnecessary personnel from the spill area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Contain the spill using dikes or absorbents to prevent migration into sewers or streams.[1]

  • Cleanup:

    • Wear appropriate PPE as described in Section 1.

    • For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1][5] Avoid generating dust.[1]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of this compound and any contaminated materials in a safe manner in accordance with local, national, and institutional regulations.[1][4]

  • Waste should be treated as hazardous and disposed of at a licensed waste disposal facility.[1][3]

  • Do not dispose of waste into the sewer system.[1] Contaminated packaging should also be disposed of as hazardous waste.[3]

Visual Safety Protocols

To further clarify the procedural workflows, the following diagrams illustrate the key decision-making and action steps for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Waste Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe hood Work in a Certified Chemical Fume Hood ppe->hood handle Handle with Care Avoid Dust Formation hood->handle store Store in Tightly Closed Container in a Cool, Dry, Well-Ventilated Area handle->store waste Collect Waste in Labeled Hazardous Waste Container store->waste dispose Dispose According to Institutional & Local Regulations waste->dispose end End: Procedure Complete dispose->end

Caption: A workflow diagram illustrating the key steps for safely handling and disposing of this compound.

Emergency Response for this compound Exposure cluster_routes Exposure Route cluster_actions Immediate Actions exposure Accidental Exposure Occurs skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with Soap & Water for 15 min Remove Contaminated Clothing skin->wash_skin flush_eyes Flush Eyes with Water for 15 min Remove Contact Lenses eyes->flush_eyes fresh_air Move to Fresh Air Provide Artificial Respiration if Needed inhalation->fresh_air rinse_mouth Rinse Mouth with Water DO NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: A flowchart detailing the immediate first aid procedures for different routes of exposure to this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.